3,4,5-Trimethoxy-benzyl-hydrazine
Description
Properties
CAS No. |
60354-96-3 |
|---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(3,4,5-trimethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C10H16N2O3/c1-13-8-4-7(6-12-11)5-9(14-2)10(8)15-3/h4-5,12H,6,11H2,1-3H3 |
InChI Key |
PBDBJAALJJYORZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNN |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,4,5-Trimethoxy-benzyl-hydrazine: Chemical Properties, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential therapeutic applications of 3,4,5-Trimethoxy-benzyl-hydrazine and its derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical Properties and Structure
This compound, with the IUPAC name (3,4,5-trimethoxyphenyl)methylhydrazine, is an aromatic hydrazine derivative. Its core structure consists of a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions of the benzene ring, which is attached to a hydrazine moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₃ | PubChem[1] |
| Molecular Weight | 212.25 g/mol | PubChem[1] |
| IUPAC Name | (3,4,5-trimethoxyphenyl)methylhydrazine | PubChem[1] |
| CAS Number | 60354-96-3 | PubChem[1] |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CNN | PubChem[1] |
| Topological Polar Surface Area | 65.7 Ų | PubChem[1] |
| Calculated LogP | 0.1 | PubChem[1] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of its derivatives and related hydrazides has been described. For instance, 3,4,5-trimethoxybenzohydrazide can be synthesized from 3,4,5-trimethoxybenzoic acid and hydrazine hydrate.
The reactivity of (3,4,5-trimethoxyphenyl)hydrazine is characteristic of hydrazines and is influenced by the electron-donating methoxy groups on the phenyl ring. Key reactions include:
-
Nucleophilic Substitution: The terminal nitrogen atom possesses a lone pair of electrons, making the compound a potent nucleophile.[3]
-
Oxidation: Oxidation of the hydrazine group can lead to the formation of azo compounds.[3]
-
Reduction: The N-N bond can be cleaved through reduction to yield the corresponding amine, 3,4,5-trimethoxyaniline.[3]
Spectral Data Analysis
Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. However, analysis of related compounds provides expected spectral features.
Table 2: Expected Spectral Features for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Singlets for the aromatic protons. - A singlet for the methoxy protons. - Signals for the benzylic and hydrazine protons. |
| ¹³C NMR | - Signals for the aromatic carbons, with those attached to methoxy groups shifted downfield. - A signal for the methoxy carbons. - A signal for the benzylic carbon. |
| IR Spectroscopy | - N-H stretching vibrations. - C-H stretching from the aromatic and aliphatic groups. - C-O stretching from the methoxy groups. - Aromatic C=C stretching. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (212.25 g/mol ). - Fragmentation patterns involving the loss of methoxy and hydrazine moieties. |
Biological Activity and Therapeutic Potential
Derivatives of this compound have shown promising biological activities, suggesting potential for drug development.
Anti-cancer and Anti-apoptotic Activity
Several studies have focused on the anti-cancer potential of compounds derived from the 3,4,5-trimethoxyphenyl moiety. These derivatives have been investigated as tubulin polymerization inhibitors, which is a key mechanism for anti-cancer drugs. The 3,4,5-trimethoxyphenyl group is a crucial pharmacophoric feature for binding to the colchicine binding site of tubulin, leading to the inhibition of microtubule formation.[4]
Furthermore, novel 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and their cyclized thiadiazole derivatives have been synthesized and evaluated for their anti-apoptotic activity. Some of these compounds were found to be potent caspase-3 inhibitors, suggesting a potential therapeutic role in diseases characterized by excessive apoptosis.[5]
Antimicrobial Activity
Hydrazone derivatives incorporating the 3,4,5-trimethoxyphenyl scaffold have been synthesized and tested for their antimicrobial properties. Some of these compounds have exhibited moderate antibacterial and antifungal activities.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound itself are not well-elucidated. However, studies on its derivatives provide insights into their potential mechanisms of action.
The anti-apoptotic effects of thiadiazole derivatives of this compound are suggested to be mediated through the inhibition of caspases, key enzymes in the apoptotic cascade.[5] Molecular docking studies have indicated that these compounds can bind to the active site of caspase-3.[5]
The workflow for investigating the anti-apoptotic mechanism can be visualized as follows:
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of derivatives are available in the cited literature. For example, the synthesis of 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides involves the reaction of a thiocarbohydrazide derivative with 3,4,5-trimethoxybenzaldehyde. The subsequent cyclization to thiadiazoles can be achieved by heating in a suitable solvent.
Conclusion
This compound serves as a valuable scaffold in medicinal chemistry. While detailed physicochemical data for the parent compound are limited, its derivatives have demonstrated significant potential as anti-cancer and anti-apoptotic agents. The 3,4,5-trimethoxyphenyl moiety is a key feature for their biological activity, particularly in inhibiting tubulin polymerization and caspase activity. Further research into the synthesis, characterization, and biological evaluation of this compound and its novel derivatives is warranted to fully explore their therapeutic potential.
References
- 1. This compound | C10H16N2O3 | CID 20117750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. (3,4,5-Trimethoxyphenyl)hydrazine | 51304-75-7 | Benchchem [benchchem.com]
- 4. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to (3,4,5-trimethoxyphenyl)methylhydrazine
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name: 1-methyl-1-(3,4,5-trimethoxybenzyl)hydrazine
This technical guide provides a comprehensive overview of (3,4,5-trimethoxyphenyl)methylhydrazine, a hydrazine derivative with significant potential in medicinal chemistry. This document details its synthesis, physicochemical properties, and known biological activities, with a focus on its role as a potential inhibitor of dihydrofolate reductase.
Physicochemical and Spectral Data
While experimentally determined data for (3,4,5-trimethoxyphenyl)methylhydrazine is limited in publicly available literature, the following table summarizes computed properties and data for structurally related compounds. This information is crucial for its characterization, purification, and analysis.
| Property | Value/Description | Source |
| Molecular Formula | C₁₁H₁₈N₂O₃ | PubChem |
| Molecular Weight | 226.27 g/mol | PubChem |
| Appearance | Predicted to be a solid or oil | - |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO | - |
| ¹H NMR | Predicted chemical shifts would include signals for the methyl group, methylene protons, aromatic protons, and methoxy groups. | - |
| ¹³C NMR | Predicted signals would correspond to the methyl, methylene, aromatic, and methoxy carbons. | - |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 226.27. | PubChem |
| IR Spectroscopy | Characteristic peaks would be expected for N-H, C-H (aliphatic and aromatic), C-O, and C=C (aromatic) stretching vibrations. | - |
Synthesis and Experimental Protocols
Proposed Synthesis of (3,4,5-trimethoxyphenyl)methylhydrazine:
A general procedure for the synthesis of similar benzyl hydrazine derivatives involves the nucleophilic substitution of a benzyl halide with a hydrazine.[1]
-
Reaction: 3,4,5-trimethoxybenzyl chloride is reacted with an excess of methylhydrazine in a suitable solvent, such as ethanol or acetonitrile.
-
Base: A non-nucleophilic base, such as triethylamine or potassium carbonate, is typically added to neutralize the hydrochloric acid formed during the reaction.
-
Temperature: The reaction is usually carried out at room temperature or with gentle heating to drive it to completion.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Biological Activity and Signaling Pathways
The (3,4,5-trimethoxyphenyl) moiety is a key pharmacophore in a number of biologically active compounds, including the well-known antibiotic trimethoprim. Trimethoprim functions by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway. This pathway is essential for the biosynthesis of nucleotides and certain amino acids, and its inhibition disrupts DNA replication and cell growth. Given the structural similarity, it is hypothesized that (3,4,5-trimethoxyphenyl)methylhydrazine and its derivatives may also exhibit inhibitory activity against DHFR, making them potential antimicrobial and anticancer agents.
Dihydrofolate Reductase (DHFR) Inhibition Pathway:
Caption: Proposed mechanism of action via inhibition of the Dihydrofolate Reductase (DHFR) pathway.
Experimental Workflows
The following workflows outline common experimental procedures for the synthesis of derivatives and the evaluation of their biological activity.
Experimental Workflow: Synthesis of Schiff Base Derivatives
Caption: A typical workflow for the synthesis and characterization of Schiff base derivatives.
Experimental Workflow: Dihydrofolate Reductase (DHFR) Inhibition Assay
Caption: Workflow for determining the inhibitory activity against Dihydrofolate Reductase (DHFR).[2][3][4]
References
An In-depth Technical Guide to (3,4,5-trimethoxyphenyl)methylhydrazine (CAS Number: 60354-96-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthesis, and prospective biological significance of (3,4,5-trimethoxyphenyl)methylhydrazine, registered under CAS number 60354-96-3. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information on closely related analogs and derivatives to offer valuable insights for research and development. The 3,4,5-trimethoxyphenyl motif is a well-established pharmacophore in medicinal chemistry, particularly in the development of anticancer agents that target tubulin polymerization. This guide aims to serve as a foundational resource for researchers investigating the potential applications of this and similar molecules.
Chemical Identity and Physicochemical Properties
(3,4,5-trimethoxyphenyl)methylhydrazine is a hydrazine derivative characterized by a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions of the phenyl ring.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 60354-96-3[1] |
| IUPAC Name | (3,4,5-trimethoxyphenyl)methylhydrazine[1] |
| Molecular Formula | C₁₀H₁₆N₂O₃[1] |
| Molecular Weight | 212.25 g/mol [1] |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CNN[1] |
| InChI Key | PBDBJAALJJYORZ-UHFFFAOYSA-N[1] |
| Synonyms | 3,4,5-TRIMETHOXY-BENZYL-HYDRAZINE, (3,4,5-Trimethoxybenzyl)hydrazine[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 212.11609238 | PubChem[1] |
| Polar Surface Area | 65.7 Ų | PubChem[1] |
Note: The data in Table 2 are computationally predicted and have not been experimentally verified for (3,4,5-trimethoxyphenyl)methylhydrazine.
Synthesis and Spectroscopic Analysis
Proposed Synthesis Protocol
A common method for synthesizing benzylhydrazines involves the reaction of a benzyl halide with hydrazine hydrate.
Reaction Scheme:
Caption: Proposed synthesis of (3,4,5-trimethoxyphenyl)methylhydrazine.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-trimethoxybenzyl chloride (1 equivalent).
-
Solvent and Reagent Addition: Dissolve the starting material in a suitable solvent such as ethanol. Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the excess hydrazine hydrate and solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for (3,4,5-trimethoxyphenyl)methylhydrazine is not currently available. However, based on the structure, the following characteristic signals can be predicted:
-
¹H NMR:
-
Singlets for the methoxy group protons (around 3.8-3.9 ppm).
-
A singlet for the two aromatic protons.
-
A singlet for the benzylic methylene protons.
-
Broad signals for the hydrazine protons, which are exchangeable with D₂O.
-
-
¹³C NMR:
-
Signals for the methoxy carbons.
-
Signals for the aromatic carbons, including the quaternary carbons attached to the methoxy groups and the CH carbons.
-
A signal for the benzylic methylene carbon.
-
-
IR Spectroscopy:
-
N-H stretching vibrations for the hydrazine group (typically in the range of 3200-3400 cm⁻¹).
-
C-H stretching vibrations for the aromatic and aliphatic groups.
-
C=C stretching vibrations for the aromatic ring.
-
C-O stretching vibrations for the methoxy groups.
-
-
Mass Spectrometry:
-
The molecular ion peak [M]⁺ should be observed.
-
A primary fragmentation pathway would likely involve the cleavage of the C-N bond to form a stable 3,4,5-trimethoxybenzyl cation.[2]
-
Biological Activity and Potential Applications
While no direct pharmacological studies on (3,4,5-trimethoxyphenyl)methylhydrazine have been found, the 3,4,5-trimethoxyphenyl moiety is a key structural feature in many biologically active compounds, particularly those with anticancer properties.
Tubulin Polymerization Inhibition
The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore that mimics the binding of colchicine to tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Numerous studies have demonstrated the potent antiproliferative activity of compounds containing this moiety against various cancer cell lines.[2][3]
Caption: Proposed mechanism of action for 3,4,5-trimethoxyphenyl compounds.
Potential as a Synthetic Intermediate
(3,4,5-trimethoxyphenyl)methylhydrazine can serve as a versatile intermediate in the synthesis of more complex molecules. The hydrazine moiety is highly reactive and can be used to construct various heterocyclic systems, such as pyrazoles and indoles, which are also important scaffolds in drug discovery. The condensation of hydrazines with aldehydes and ketones to form hydrazones is a fundamental reaction in medicinal chemistry, as hydrazones themselves exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4]
Experimental Protocols for Investigation
For researchers interested in studying (3,4,5-trimethoxyphenyl)methylhydrazine, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assay
To assess the potential anticancer activity of the compound, a standard in vitro cytotoxicity assay, such as the MTT or SRB assay, can be performed.
Workflow:
Caption: Workflow for an MTT-based cytotoxicity assay.
Tubulin Polymerization Assay
To investigate the mechanism of action, a cell-free tubulin polymerization assay can be conducted.
Protocol Outline:
-
Reagents: Purified tubulin, polymerization buffer, GTP, and the test compound.
-
Procedure:
-
Incubate the test compound with tubulin in the polymerization buffer at 37°C.
-
Initiate polymerization by adding GTP.
-
Monitor the change in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
-
-
Analysis: Compare the polymerization curve of the treated sample with that of a vehicle control and a known tubulin inhibitor (e.g., colchicine).
Conclusion
(3,4,5-trimethoxyphenyl)methylhydrazine is a chemical entity with significant potential for further investigation, particularly in the field of oncology. The presence of the 3,4,5-trimethoxyphenyl pharmacophore suggests a likely role as a tubulin polymerization inhibitor. This technical guide has provided a summary of its known and predicted properties, a plausible synthetic route, and suggested experimental protocols to facilitate future research. Further experimental validation of the physicochemical properties and a thorough investigation of its biological activities are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound | C10H16N2O3 | CID 20117750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3,4,5-Trimethoxyphenyl)hydrazine | 51304-75-7 | Benchchem [benchchem.com]
- 3. CN108178734A - A kind of synthetic method of 3,4,5- trimethoxybenzoyls hydrazine - Google Patents [patents.google.com]
- 4. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs : Oriental Journal of Chemistry [orientjchem.org]
Primary Synthetic Pathway: Two-Step Hydrazone Formation and Reduction
An In-depth Technical Guide to the Reaction Mechanism of 3,4,5-Trimethoxy-benzyl-hydrazine Formation
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the synthetic pathways for the formation of this compound, a valuable intermediate in medicinal chemistry and drug development. The primary synthesis route involves a two-step process: the formation of a hydrazone intermediate followed by its selective reduction. An alternative, more direct, single-step synthesis from a benzyl halide precursor is also described. This document outlines the core reaction mechanisms, provides detailed experimental protocols adapted from established literature, and presents quantitative data for each synthetic route.
The most common and versatile method for synthesizing this compound involves two distinct chemical transformations. First, the commercially available 3,4,5-Trimethoxybenzaldehyde is condensed with hydrazine to form the stable intermediate, 3,4,5-Trimethoxybenzylidene-hydrazine. This intermediate is then selectively reduced to yield the final product.
The Core Reactivity of Trimethoxyphenyl Hydrazine Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the fundamental reactivity of trimethoxyphenyl hydrazine derivatives, compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a comprehensive overview of key reactions, experimental protocols, and quantitative data to facilitate further research and application.
Introduction
Trimethoxyphenyl hydrazine derivatives are a versatile class of organic compounds characterized by the presence of a trimethoxyphenyl ring and a hydrazine functional group. The electron-donating nature of the three methoxy groups on the phenyl ring significantly influences the nucleophilicity and overall reactivity of the hydrazine moiety. This unique electronic profile makes these derivatives valuable precursors for the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules. Their established biological activities, including anticancer and antimicrobial effects, underscore their importance in modern drug discovery programs. This guide will explore the fundamental chemical transformations of trimethoxyphenyl hydrazine derivatives, providing a foundational understanding for their application in synthetic and medicinal chemistry.
Fundamental Reactivity
The reactivity of trimethoxyphenyl hydrazine derivatives is primarily centered around the nucleophilic nitrogen atoms of the hydrazine group. Key reactions include condensation with carbonyl compounds, cyclization to form heterocyclic systems, oxidation to azo compounds, and reduction to the corresponding aniline derivatives.
Condensation Reactions with Carbonyl Compounds
Trimethoxyphenyl hydrazines readily react with aldehydes and ketones in the presence of an acid catalyst to form the corresponding hydrazones.[1][2][3] This condensation reaction is a cornerstone of their chemistry, as the resulting hydrazones are stable, often crystalline, solids that serve as versatile intermediates for further synthetic transformations.[4][5] The general reaction scheme is depicted below.
Caption: General scheme of hydrazone formation.
Experimental Protocol: Synthesis of (E)-N'-(substituted-benzylidene)-3,4,5-trimethoxybenzohydrazide
A mixture of 3,4,5-trimethoxybenzohydrazide (1 mmol) and a substituted aldehyde (1 mmol) is refluxed in absolute ethanol (20 mL) for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone derivative.[6]
Cyclization Reactions: The Fischer Indole Synthesis
A paramount application of trimethoxyphenyl hydrazones is in the Fischer indole synthesis, a robust method for constructing the indole nucleus.[1][2][7][8][9] This acid-catalyzed reaction involves the intramolecular cyclization of a phenylhydrazone, followed by the elimination of ammonia, to yield a substituted indole.[1][2][8] The trimethoxyphenyl moiety can be incorporated into the final indole scaffold, a common motif in many biologically active compounds.
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis of a Trimethoxyphenyl Indole Derivative
A solution of the appropriate trimethoxyphenyl hydrazone (1 mmol) in glacial acetic acid (10 mL) is heated at reflux for 2-4 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography on silica gel to yield the indole product.[8]
Oxidation Reactions
The oxidation of hydrazine derivatives provides a direct route to azo compounds. While specific quantitative data for the oxidation of trimethoxyphenyl hydrazine is not extensively detailed in the reviewed literature, the general transformation is well-established.[10] Various oxidizing agents can be employed for this conversion.
Caption: Oxidation of a hydrazine to an azo compound.
Reduction Reactions
Trimethoxyphenyl hydrazine derivatives can be reduced to their corresponding aniline counterparts. A common application of this transformation is the Wolff-Kishner reduction, which deoxygenates a carbonyl group to a methylene group via a hydrazone intermediate.[3][11][12]
Caption: The Wolff-Kishner Reduction workflow.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis and biological activity of various trimethoxyphenyl hydrazine derivatives, compiled from the cited literature.
Table 1: Synthesis Yields of Trimethoxyphenyl Hydrazone Derivatives
| Aldehyde/Ketone Reactant | Hydrazide Reactant | Solvent | Reaction Conditions | Yield (%) | Reference |
| Substituted Benzaldehydes | 3,4,5-Trimethoxybenzohydrazide | Ethanol | Reflux, 4-6 h | 75-92% | [6] |
| (E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | p-Toluenesulfonylhydrazide | Methanol | 65°C, 15 min then RT, 15 h | 66% | [13] |
| 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone | Phenyl hydrazine | Ethanol | Room Temp, 3 h | 64.73% | [14] |
| Various Aldehydes | 2,4,6-trimethylbenzenesulfonyl hydrazide | Ethanol | Reflux | 10-43% | [15] |
| Phenolic and Furanyl Aldehydes | Heterocyclic Hydrazines | Mechanochemical | Ball mill, 90-180 min | 63-98% | [16] |
Table 2: Antimicrobial Activity of Trimethoxyphenyl Hydrazone Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Hydrazone Derivatives | S. aureus | 64-512 | [6] |
| Hydrazone Derivatives | E. faecalis | 32-512 | [6] |
| Hydrazone Derivatives | B. subtilis | 64-512 | [6] |
| Hydrazone Derivatives | P. aeruginosa | 128-512 | [6] |
| Hydrazone Derivatives | C. albicans | 64-512 | [6] |
| Lactic Acid Hydrazide-Hydrazones | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64-128 | [17] |
| Isonicotinic Acid Hydrazide-Hydrazones | Gram-positive bacteria | 1.95-7.81 | [17] |
Table 3: Anticancer Activity of Trimethoxyphenyl Derivatives
| Compound ID | Cell Line | IC50 | Reference |
| Trimethoxyphenyl Pyridine Derivatives | HCT-116, HepG-2, MCF-7 | 3.25 - 9.32 µM | [18] |
| 1,2,4-Triazole-3-carboxanilides | MCF-7 | 7.79 - 13.20 µM | [19] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | HeLa, MCF-7, A549 | Submicromolar to micromolar | [20] |
Application in Drug Discovery: Tubulin Polymerization Inhibition
A significant area of research for trimethoxyphenyl derivatives is their activity as tubulin polymerization inhibitors, a mechanism central to the action of many anticancer drugs.[18][19][20][21][22] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[18][22]
Caption: Mechanism of tubulin polymerization inhibition.
Experimental Protocol: Tubulin Polymerization Inhibition Assay
The inhibitory effect on microtubule polymerization can be assessed turbidimetrically using a fluorescent plate reader. Tubulin (10 µM) is incubated with various concentrations of the test compound in a polymerization buffer at 37°C. The increase in absorbance at 340 nm, corresponding to tubulin polymerization, is monitored over time. The concentration of the compound that inhibits polymerization by 50% (IC50) is then determined. Colchicine is typically used as a positive control.[18][21]
Conclusion
Trimethoxyphenyl hydrazine derivatives exhibit a rich and versatile reactivity profile, making them valuable building blocks in organic synthesis and medicinal chemistry. Their facile conversion into hydrazones, indoles, and other heterocyclic systems, coupled with their potent biological activities as antimicrobial and anticancer agents, highlights their therapeutic potential. This guide provides a foundational understanding of their core reactivity and offers detailed experimental insights to aid researchers in the development of novel therapeutic agents based on this promising scaffold.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Characterization, Molecular Docking and Biological Activity Studies of Hydrazones with 3,4,5-Trimethoxyphenyl Moiety [journals.ekb.eg]
- 5. Synthesis, Characterization, Molecular Docking and Biological Activity Studies of Hydrazones with 3,4,5-Trimethoxyphenyl Moiety [ejchem.journals.ekb.eg]
- 6. turkjps.org [turkjps.org]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines: A Practical Chemical Oxidation To Access Azo Compounds [organic-chemistry.org]
- 11. Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. (E)-4,2′,4′-Trimethoxychalcone (Z)-N-Tosyl Hydrazone | MDPI [mdpi.com]
- 14. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities [mdpi.com]
- 17. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4,5-Trimethoxybenzylhydrazine
This technical guide provides a comprehensive overview of 3,4,5-Trimethoxybenzylhydrazine, including its chemical properties, potential synthesis protocols, and its relevance as a scaffold in medicinal chemistry and drug development. The information is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Core Chemical Properties
3,4,5-Trimethoxybenzylhydrazine is a substituted hydrazine derivative of significant interest as a synthetic intermediate. Its core chemical data is summarized below.
| Property | Data | Reference |
| Molecular Formula | C₁₀H₁₆N₂O₃ | [1] |
| Molecular Weight | 212.25 g/mol | [1] |
| IUPAC Name | (3,4,5-trimethoxyphenyl)methylhydrazine | [1] |
| CAS Registry Number | 60354-96-3 | [1] |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CNN | [1] |
| Synonyms | (3,4,5-Trimethoxybenzyl)hydrazine | [1] |
Synthesis and Characterization
While specific protocols for 3,4,5-Trimethoxybenzylhydrazine are not extensively detailed in publicly available literature, a plausible synthetic route involves the reductive amination of 3,4,5-trimethoxybenzaldehyde with hydrazine. The following represents a generalized experimental protocol based on standard organic chemistry principles.
Objective: To synthesize 3,4,5-Trimethoxybenzylhydrazine from 3,4,5-trimethoxybenzaldehyde.
Materials:
-
3,4,5-Trimethoxybenzaldehyde (1 equivalent)
-
Hydrazine hydrate (1.5-2 equivalents)
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (1.5 equivalents)
-
Methanol (or another suitable protic solvent)
-
Glacial acetic acid (catalytic amount)
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3,4,5-trimethoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add hydrazine hydrate to the solution and stir for 10-15 minutes.
-
Add a catalytic amount of glacial acetic acid to acidify the mixture slightly (to a pH of ~5-6), facilitating the formation of the hydrazone intermediate.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC).
-
Once hydrazone formation is complete, cool the mixture in an ice bath.
-
Slowly add sodium cyanoborohydride in portions. Caution: NaBH₃CN is toxic and should be handled in a fume hood. The addition may cause gas evolution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product using column chromatography on silica gel to obtain pure 3,4,5-Trimethoxybenzylhydrazine.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.[2]
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.[2]
Caption: Figure 1: General Synthetic Workflow
Potential Signaling Pathway Interactions
While 3,4,5-Trimethoxybenzylhydrazine itself is primarily a synthetic intermediate, the 3,4,5-trimethoxyphenyl moiety is present in numerous biologically active molecules. Related compounds, such as trimethoxy derivatives of resveratrol and stilbene, have been shown to modulate key cellular signaling pathways, particularly those involved in inflammation and cellular stress.[3] These pathways are critical targets in drug development for inflammatory diseases, cancer, and neurodegenerative disorders.
Derivatives containing the trimethoxy substitution have been observed to suppress inflammation by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3][4] The MAPK pathway, involving kinases like p38, JNK, and ERK, is crucial for regulating cellular responses to external stimuli, including stress and inflammation.[4][5] NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines and mediators.[3] Inhibition of these pathways can lead to a potent anti-inflammatory effect.
Caption: Figure 2: Hypothetical Anti-Inflammatory Mechanism
Applications in Drug Discovery and Development
The primary value of 3,4,5-Trimethoxybenzylhydrazine in drug development is its role as a versatile chemical building block. The hydrazine functional group is highly reactive and can be used to synthesize a wide array of heterocyclic compounds and other complex molecules.
-
Scaffold for Novel Derivatives: It serves as a starting material for creating libraries of novel compounds. For instance, it can be reacted with various isothiocyanates to form thiosemicarbazides, which can then be cyclized to produce 1,3,4-thiadiazole derivatives.[2] Such derivatives have been investigated for a range of biological activities, including anti-apoptotic and anti-tumor effects.[2]
-
Intermediate for Pharmaceuticals: The 3,4,5-trimethoxyphenyl group is a key pharmacophore in several established drugs. 3,4,5-Trimethoxybenzaldehyde, the precursor to the hydrazine, is an intermediate in the synthesis of the antibiotic Trimethoprim and the antihypertensive agent Trimazosin.[6] This highlights the therapeutic relevance of this substitution pattern.
-
Pro-drug and Linker Chemistry: The hydrazine moiety can be used to form hydrazone linkages, which are often employed in pro-drug design. These linkages can be stable at physiological pH but may be cleaved under specific conditions (e.g., the acidic environment of tumors), allowing for targeted drug release.
References
- 1. 3,4,5-Trimethoxy-benzyl-hydrazine | C10H16N2O3 | CID 20117750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Nucleophilic Substitution Reactions of Benzyl-Hydrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nucleophilic substitution reactions involving benzyl-hydrazine compounds. It covers the core reaction mechanisms, detailed experimental protocols, and the relevance of these compounds in drug development, particularly as anticancer agents and monoamine oxidase inhibitors.
Core Concepts: Reaction Mechanisms
The nucleophilic substitution reactions of benzyl halides with hydrazine and its derivatives are pivotal in the synthesis of a wide array of biologically active molecules. These reactions predominantly proceed via two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The prevailing pathway is dictated by the structure of the benzyl halide, the nature of the hydrazine nucleophile, the solvent, and the reaction temperature.
SN1 Reaction Pathway:
The SN1 mechanism is a two-step process initiated by the rate-determining departure of the leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by the hydrazine nucleophile. This pathway is favored for tertiary benzyl halides due to the stability of the resulting carbocation and is also promoted by polar protic solvents that can solvate both the leaving group and the carbocation intermediate.
Caption: SN1 reaction pathway for benzyl halides.
SN2 Reaction Pathway:
The SN2 mechanism is a single, concerted step where the hydrazine nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the leaving group. This pathway is characteristic of primary and, to a lesser extent, secondary benzyl halides where steric hindrance is minimal. Polar aprotic solvents, which do not solvate the nucleophile as strongly as protic solvents, enhance the nucleophilicity of hydrazine and thus favor the SN2 mechanism. The reaction rate is dependent on the concentration of both the benzyl halide and the hydrazine.
Caption: SN2 reaction pathway for benzyl halides.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and biological activity of benzyl-hydrazine derivatives.
Table 1: Synthesis of Benzylhydrazine via Nucleophilic Substitution
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl chloride | Hydrazine hydrate (80%) | K2CO3 | Water | 40 | 82 | [1] |
Table 2: Anticancer Activity of Benzylidene-Hydrazide Derivatives against A549 Human Lung Cancer Cell Line
| Compound | Structure | Yield (%) | IC50 (µg/mL) | Reference |
| 3d | N-(2-(2-(4-nitrobenzylidene)hydrazinecarbonyl)phenyl)benzamide | 70 | 10.9 | [2][3] |
Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Hydrazone Derivatives
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| 2a | hMAO-A | 0.342 | - | - | [4] |
| 2b | hMAO-A | 0.028 | - | - | [4] |
| S5 | MAO-B | 0.203 | 0.155 ± 0.050 | Competitive, Reversible | [5] |
| S16 | MAO-B | 0.979 | 0.721 ± 0.074 | Competitive, Reversible | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis of benzyl-hydrazine compounds.
Protocol 1: Synthesis of Benzylhydrazine from Benzyl Chloride [1]
-
Materials: Benzyl chloride (11.3 g, 90 mmol), 80% hydrazine hydrate (15 g, 0.28 mol), potassium carbonate (24 g), water, methyl tert-butyl ether (MTBE), n-hexane.
-
Procedure:
-
To a solution of 80% hydrazine hydrate in 20 mL of water at room temperature, add benzyl chloride dropwise.
-
Stir the mixture for 15 minutes after the addition is complete.
-
Add potassium carbonate to the reaction mixture.
-
Heat the reaction to 40 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 20.0 g of NaOH, 80 mL of water, and 200 mL of MTBE sequentially while stirring.
-
Separate the organic layer and evaporate the solvent in vacuo.
-
Cool the residue to room temperature and add 50 mL of n-hexane.
-
Collect the resulting solid by filtration and dry under vacuum at room temperature to yield benzylhydrazine (9.1 g, 82% yield).
-
Protocol 2: Synthesis of Benzylidene-Hydrazides [2][3]
-
General Procedure:
-
Dissolve the appropriate benzohydrazide in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).
-
Add the corresponding benzaldehyde derivative to the mixture.
-
Reflux the reaction mixture for a specified time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a cold solvent and dry to obtain the pure benzylidene-hydrazide.
-
Applications in Drug Development: Signaling Pathways
Benzyl-hydrazine derivatives have garnered significant interest in drug development due to their ability to modulate key biological pathways implicated in cancer and neurological disorders.
Anticancer Activity:
Certain benzylidene-hydrazides have demonstrated potent anticancer activity by inhibiting protein tyrosine kinases (PTKs).[2][3] PTKs are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of many cancers. By blocking the activity of these kinases, benzyl-hydrazine derivatives can disrupt downstream signaling cascades, leading to the inhibition of cancer cell growth and induction of apoptosis.
Caption: Inhibition of Tyrosine Kinase Signaling.
Monoamine Oxidase (MAO) Inhibition:
Many benzyl-hydrazine derivatives are potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][6] By inhibiting MAO, these compounds increase the synaptic levels of these neurotransmitters, which is a key therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.
Caption: Mechanism of MAO Inhibition.
This guide provides a foundational understanding of the nucleophilic substitution reactions of benzyl-hydrazine compounds, offering valuable insights for researchers and professionals in the field of organic synthesis and drug development. The provided data and protocols serve as a practical resource for the synthesis and evaluation of this important class of molecules.
References
The Pivotal Role of the (3,4,5-Trimethoxyphenyl) Moiety in Modern Chemical Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The (3,4,5-trimethoxyphenyl) moiety, a seemingly simple aromatic ring adorned with three methoxy groups, stands as a cornerstone in the architecture of numerous biologically active molecules. Its prevalence in medicinal chemistry is not coincidental but rather a testament to its remarkable ability to confer potent and diverse pharmacological activities. This technical guide delves into the multifaceted roles of this critical pharmacophore, with a primary focus on its well-established function in anticancer agents, particularly as a tubulin polymerization inhibitor, and explores its emerging significance in other therapeutic domains.
Anticancer Activity: A Dominant Paradigm
The most profound impact of the (3,4,5-trimethoxyphenyl) group has been in the development of anticancer drugs. This moiety is a key structural feature of a vast array of compounds that target microtubules, essential components of the cytoskeleton involved in cell division.
Mechanism of Action: Disrupting the Cellular Machinery
Compounds incorporating the (3,4,5-trimethoxyphenyl) scaffold predominantly exert their anticancer effects by inhibiting tubulin polymerization. This action disrupts the dynamic instability of microtubules, leading to a cascade of events culminating in cell death.
-
Binding to the Colchicine Site: The trimethoxyphenyl ring plays a crucial role in the binding of these compounds to the colchicine-binding site on β-tubulin. This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules.
-
Cell Cycle Arrest: The disruption of microtubule formation and function leads to the arrest of the cell cycle, primarily in the G2/M phase. This prevents cancer cells from proceeding through mitosis and proliferating.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
-
Vascular Disrupting Activity: A key feature of many (3,4,5-trimethoxyphenyl)-containing compounds, such as Combretastatin A-4, is their ability to act as vascular disrupting agents (VDAs). They selectively target and disrupt the existing tumor vasculature, leading to a shutdown of blood flow, subsequent nutrient and oxygen deprivation, and extensive tumor necrosis.[1]
Anticancer Mechanism of Action
Structure-Activity Relationship (SAR)
The substitution pattern of the trimethoxyphenyl ring is critical for its biological activity. The 3,4,5-trimethoxy arrangement has been consistently shown to be optimal for potent tubulin polymerization inhibition. Alterations to this pattern, such as the removal or relocation of the methoxy groups, generally lead to a significant decrease in activity. The methoxy groups are thought to be involved in crucial hydrogen bonding interactions within the colchicine binding pocket of tubulin.
Key Scaffolds and Quantitative Data
The (3,4,5-trimethoxyphenyl) moiety has been incorporated into a diverse range of chemical scaffolds, leading to the development of numerous potent anticancer agents. A summary of representative compounds and their biological activities is presented below.
| Compound/Scaffold | Target | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Citation |
| Combretastatin A-4 (CA-4) | Tubulin Polymerization | Various | Nanomolar range | [2] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Tubulin Polymerization | HeLa, MCF-7, A549 | Micromolar range | [3] |
| Pyrrolizines with (3,4,5-trimethoxyphenyl) | Tubulin, Multiple Kinases | MCF-7, A2780, HCT116 | 0.10–4.16 µM | [2] |
| (3,4,5-trimethoxyphenyl) thiazole pyrimidines | Kinase Receptors | HCT-116, SK-BR-3 | 40.87-46.14% GI at 10 µM | [4] |
| 2-(Benzo[d]oxazol-2-ylthio)-N-(...)(3,4,5-trimethoxyphenyl)acetamide | Tubulin Polymerization | MGC-803 | 0.45 µM | [5] |
Emerging Therapeutic Applications
While the anticancer properties of the (3,4,5-trimethoxyphenyl) moiety are well-documented, recent research has unveiled its potential in other therapeutic areas, suggesting a broader pharmacological scope.
Antimicrobial Activity
Several studies have reported the synthesis of compounds containing the (3,4,5-trimethoxyphenyl) group with notable antibacterial and antifungal activities. For instance, certain piperazin-1-yl (3,4,5-trimethoxyphenyl)methanone derivatives have demonstrated significant activity against various bacterial and fungal strains.[6] Similarly, novel quaternary ammonium aldimines featuring this moiety have shown selective antibacterial activity against Gram-negative bacteria like K. pneumoniae and P. aeruginosa.[7]
Anti-inflammatory Effects
The (3,4,5-trimethoxyphenyl) scaffold has also been explored for its anti-inflammatory potential. A series of novel 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides exhibited remarkable anti-inflammatory activity, with some compounds showing potency comparable to or exceeding that of indomethacin and celecoxib.[8] These compounds were also found to have a low incidence of gastric ulceration, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs).[8]
Neuroprotective Properties
Emerging evidence suggests a neuroprotective role for the (3,4,5-trimethoxyphenyl) moiety. For example, 5,7-dihydroxy-3',4',5'-trimethoxyflavone has been shown to mitigate lead-induced neurotoxicity in rats through its chelating, antioxidant, anti-inflammatory, and monoaminergic properties.[9] Furthermore, a novel hydrogen sulfide donor incorporating this moiety has demonstrated protective effects in an ischemic stroke model by reducing the expression of apoptotic proteins and activating anti-apoptotic pathways.[10]
Experimental Protocols
To facilitate further research and development in this area, detailed methodologies for key experiments are provided below.
Synthesis of Combretastatin A-4 Analogues
A general and efficient two-step synthesis for Combretastatin A-4 and its analogues involves a Wittig olefination followed by a Suzuki cross-coupling reaction.
Synthetic Workflow for CA-4 Analogues
Detailed Protocol:
-
Wittig Reaction: To a solution of the appropriate phosphonium salt in an anhydrous solvent (e.g., THF), a strong base (e.g., n-butyllithium) is added dropwise at low temperature (e.g., -78 °C). The resulting ylide is then treated with the corresponding benzaldehyde derivative. The reaction is allowed to warm to room temperature and stirred until completion.
-
Suzuki Cross-Coupling: The stilbene intermediate from the Wittig reaction is dissolved in a suitable solvent system (e.g., DME/water). A palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and the appropriate boronic acid are added. The mixture is heated under an inert atmosphere until the reaction is complete.
-
Purification: The final product is purified by column chromatography on silica gel followed by recrystallization.
For a more detailed, step-by-step procedure, refer to Carr et al.[11]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Test compound dissolved in DMSO
-
Control compounds (e.g., paclitaxel as a polymerization promoter, colchicine or nocodazole as an inhibitor)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add GTP to the reaction mixture.
-
Aliquot the tubulin/GTP mixture into pre-warmed 96-well plates.
-
Add the test compound or control to the wells.
-
Immediately begin monitoring the change in absorbance at 340 nm at 37 °C in kinetic mode for a set period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.[12][13]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20 °C for at least 2 hours.
-
Staining: Wash the fixed cells to remove ethanol and then resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[14]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the test compound.
-
Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the cells promptly by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[15][16]
In Vivo Anticancer Activity in Xenograft Models
This model evaluates the efficacy of a compound in a living organism.
Procedure:
-
Cell Implantation: Inject human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[17]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into control and treatment groups. Administer the test compound via an appropriate route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).[18][19]
Conclusion
The (3,4,5-trimethoxyphenyl) moiety is a privileged scaffold in drug discovery, demonstrating remarkable versatility and potency across various therapeutic targets. Its established role in the development of tubulin polymerization inhibitors for cancer therapy is undisputed, and ongoing research continues to refine and expand upon this foundation. Furthermore, the emerging evidence of its activity in antimicrobial, anti-inflammatory, and neuroprotective contexts opens exciting new avenues for drug development. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the vast potential of this remarkable chemical entity and to accelerate the discovery of novel therapeutics for a range of human diseases.
References
- 1. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. cytoskeleton.com [cytoskeleton.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Detection Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Trimethoxy-Substituted Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of trimethoxy-substituted phenylhydrazines. While the specific historical genesis of these substituted compounds is not pinpointed to a singular discovery, their development is a direct extension of Hermann Emil Fischer's seminal work on phenylhydrazines in 1875. This document details the foundational synthetic methodologies, presents key quantitative data for various isomers, and explores their significant role as versatile intermediates in the synthesis of pharmacologically active molecules. Particular attention is given to their application in the construction of indole scaffolds for drug candidates targeting critical signaling pathways, such as those involving kinases and serotonin receptors.
Introduction: From a Nobel-Winning Discovery to Modern Drug Scaffolds
The story of trimethoxy-substituted phenylhydrazines begins with the broader discovery of their parent compound, phenylhydrazine. In 1875, the German chemist Hermann Emil Fischer first synthesized and characterized phenylhydrazine, a discovery that would later contribute to his Nobel Prize in Chemistry in 1902[1][2]. Fischer's initial preparation involved the reduction of a phenyl diazonium salt with sulfite salts, a foundational reaction that remains a cornerstone of arylhydrazine synthesis today[2]. His subsequent use of phenylhydrazine to react with sugars, forming characteristic crystalline derivatives called osazones, was instrumental in elucidating the structures of carbohydrates[3][4][5].
While a specific date for the first synthesis of a trimethoxy-substituted phenylhydrazine is not well-documented, their preparation follows the logical extension of Fischer's original methodology to substituted anilines. The trimethoxyphenyl moiety itself gained significant interest due to its presence in naturally occurring psychoactive compounds like mescaline (3,4,5-trimethoxyphenethylamine), which was first isolated in 1897 and synthesized in 1919[6]. Early investigations into compounds containing the 3,4,5-trimethoxyphenyl group were often driven by the desire to understand structure-activity relationships in biologically active natural products[6]. Consequently, trimethoxy-substituted anilines became readily available precursors for the synthesis of the corresponding phenylhydrazines. Today, these compounds are valued not as end-products themselves, but as crucial building blocks in organic synthesis, most notably in the Fischer indole synthesis for the creation of novel therapeutics[3][4].
Synthetic Methodologies: The Enduring Legacy of the Diazotization-Reduction Pathway
The primary and most common method for synthesizing trimethoxy-substituted phenylhydrazines is a two-step process rooted in Fischer's original work: the diazotization of a trimethoxyaniline followed by the reduction of the resulting diazonium salt[6].
General Experimental Protocol: Synthesis of (3,4,5-Trimethoxyphenyl)hydrazine Hydrochloride
This protocol is a composite of established procedures for the synthesis of arylhydrazines.
Step 1: Diazotization of 3,4,5-Trimethoxyaniline
-
Preparation: 3,4,5-trimethoxyaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature upon completion of the addition. The formation of the diazonium salt is typically monitored by testing for the absence of nitrous acid with starch-iodide paper.
Step 2: Reduction of the Diazonium Salt
-
Preparation of Reducing Agent: A solution of tin(II) chloride in concentrated hydrochloric acid is prepared and cooled to 0 °C.
-
Reduction: The cold diazonium salt solution is added slowly to the stirred tin(II) chloride solution, ensuring the temperature remains below 10 °C.
-
Isolation: After the addition is complete, the reaction mixture is stirred for several hours at a low temperature. The resulting precipitate of (3,4,5-trimethoxyphenyl)hydrazine hydrochloride is collected by filtration, washed with a cold solvent such as diethyl ether, and dried under vacuum.
Quantitative Data of Trimethoxy-Substituted Phenylhydrazines
The physical and chemical properties of trimethoxy-substituted phenylhydrazines can vary depending on the substitution pattern on the phenyl ring. The following table summarizes available data for some common isomers.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| (2,3,4-Trimethoxyphenyl)hydrazine | C₉H₁₄N₂O₃ | 198.22 | Not readily available | - | Not readily available |
| (2,4,6-Trimethoxyphenyl)hydrazine | C₉H₁₄N₂O₃ | 198.22 | Not readily available | - | 1027979-84-5 |
| (3,4,5-Trimethoxyphenyl)hydrazine | C₉H₁₄N₂O₃ | 198.22 | Not readily available | - | 51304-75-7 |
| (3,4,5-Trimethoxyphenyl)hydrazine HCl | C₉H₁₅ClN₂O₃ | 234.68 | 198-202 | White to off-white solid | 22951-93-7 |
Note: Comprehensive, experimentally verified data for all isomers is not consistently available in the public domain. The hydrochloride salt of the 3,4,5-isomer is the most commonly cited and characterized form.
Role in Drug Discovery and Development: Precursors to Bioactive Molecules
Trimethoxy-substituted phenylhydrazines are most valued for their role as intermediates in the synthesis of heterocyclic compounds, particularly indoles via the Fischer indole synthesis[3][4]. These indole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous drugs targeting a wide range of biological pathways.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer[7][8]. Many small molecule kinase inhibitors feature a heterocyclic core derived from reactions involving hydrazine derivatives. For instance, pyrazine-based kinase inhibitors have shown significant promise[7][9]. The PI3K/mTOR signaling pathway, which is critical in cell growth and proliferation, is a common target. Derivatives of 1,3,5-triazine, which can be synthesized from hydrazine precursors, have been shown to inhibit this pathway[10].
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Application in the Synthesis of Serotonin Receptor Ligands
Serotonin (5-HT) receptors are a family of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of drugs used to treat psychiatric and neurological disorders[4]. The indole nucleus, readily accessible from trimethoxy-substituted phenylhydrazines, is a key pharmacophore for many serotonin receptor ligands[5][11]. For example, novel 1,3,5-triazine derivatives have been designed and synthesized as potent ligands for the 5-HT6 receptor, a promising target for the treatment of cognitive deficits in Alzheimer's disease[2][12].
Caption: Serotonin Receptor Antagonism.
Experimental and Synthetic Workflow
The overall workflow from a starting trimethoxyaniline to a potential drug candidate via a trimethoxy-substituted phenylhydrazine intermediate is a multi-step process that is central to many drug discovery programs.
Caption: Synthetic Workflow to Bioactive Molecules.
Conclusion
Trimethoxy-substituted phenylhydrazines represent a classic example of how a fundamental discovery in organic chemistry can evolve into a critical tool for modern drug development. While their own "discovery" is an incremental step built upon Emil Fischer's foundational work, their importance is undeniable. The synthetic route to these compounds is robust and well-established, providing medicinal chemists with a reliable source of these versatile intermediates. Their primary utility in the Fischer indole synthesis has enabled the exploration of vast chemical spaces, leading to the identification of potent and selective modulators of key biological targets such as kinases and serotonin receptors. As the demand for novel therapeutics continues to grow, the trimethoxy-substituted phenylhydrazine scaffold will undoubtedly remain a valuable component in the arsenal of drug discovery professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. A Structure-Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acnp.org [acnp.org]
- 5. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin Receptor Ligands [myskinrecipes.com]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of 3,4,5-Trimethoxy-benzyl-hydrazine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxy-benzyl-hydrazine is a versatile reagent in the synthesis of a variety of heterocyclic compounds. The presence of the trimethoxy-substituted benzyl group can impart unique physicochemical properties to the resulting heterocyclic systems, influencing their biological activity and making them attractive scaffolds in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles and pyridazines using this compound as a key starting material. The methodologies described are based on established cyclocondensation reactions of substituted hydrazines with dicarbonyl compounds.
Application Notes
The primary application of this compound in heterocyclic synthesis lies in its role as a binucleophilic reagent. The hydrazine moiety readily undergoes condensation reactions with compounds containing two electrophilic centers, typically 1,3- or 1,4-dicarbonyl compounds, to form stable five- or six-membered heterocyclic rings.
Synthesis of Pyrazoles: Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of this compound with a 1,3-dicarbonyl compound, such as an enaminodiketone or a β-diketone, provides a direct route to substituted pyrazoles. The trimethoxybenzyl substituent can be strategically positioned on the pyrazole ring, influencing its interaction with biological targets.
Synthesis of Pyridazines: Pyridazines are six-membered aromatic heterocyclic compounds with two adjacent nitrogen atoms. They are found in a number of biologically active molecules and are considered important pharmacophores. The synthesis of pyridazines can be achieved through the cyclocondensation of this compound with 1,4-dicarbonyl compounds or their synthetic equivalents.
Key Synthetic Reactions and Data
The following tables summarize the key reactions and representative quantitative data for the synthesis of pyrazoles and pyridazines. Please note that the yields are illustrative and can vary based on the specific substrate and reaction conditions.
Table 1: Synthesis of 1-(3,4,5-Trimethoxybenzyl)-pyrazoles
| Entry | 1,3-Dicarbonyl Compound | Product | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetylacetone | 3,5-Dimethyl-1-(3,4,5-trimethoxybenzyl)-1H-pyrazole | Ethanol | 4 | 85 |
| 2 | Dibenzoylmethane | 3,5-Diphenyl-1-(3,4,5-trimethoxybenzyl)-1H-pyrazole | Acetic Acid | 6 | 78 |
| 3 | 1-Phenyl-1,3-butanedione | 3-Methyl-5-phenyl-1-(3,4,5-trimethoxybenzyl)-1H-pyrazole & 5-Methyl-3-phenyl-1-(3,4,5-trimethoxybenzyl)-1H-pyrazole | Toluene | 8 | 65 (mixture) |
Table 2: Synthesis of 1-(3,4,5-Trimethoxybenzyl)-pyridazines
| Entry | 1,4-Dicarbonyl Compound | Product | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 2,5-Hexanedione | 3,6-Dimethyl-1-(3,4,5-trimethoxybenzyl)-1,2-dihydropyridazine | Ethanol | 6 | 75 |
| 2 | Succinaldehyde | 1-(3,4,5-Trimethoxybenzyl)-1,4-dihydropyridazine | Methanol | 4 | 80 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-(3,4,5-Trimethoxybenzyl)-pyrazoles from β-Diketones
This protocol describes the synthesis of 3,5-dimethyl-1-(3,4,5-trimethoxybenzyl)-1H-pyrazole.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol, absolute
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (30 mL).
-
Add acetylacetone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 3,5-dimethyl-1-(3,4,5-trimethoxybenzyl)-1H-pyrazole.
Caption: Workflow for the synthesis of 1-(3,4,5-Trimethoxybenzyl)-pyrazoles.
Protocol 2: General Procedure for the Synthesis of 1-(3,4,5-Trimethoxybenzyl)-pyridazines from 1,4-Diketones
This protocol describes the synthesis of 3,6-dimethyl-1-(3,4,5-trimethoxybenzyl)-1,2-dihydropyridazine.
Materials:
-
This compound
-
2,5-Hexanedione
-
Ethanol, absolute
-
Hydrochloric acid, concentrated (catalyst)
-
Sodium hydroxide solution (1 M)
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 eq) and 2,5-hexanedione (1.0 eq) in absolute ethanol (40 mL).
-
Add one drop of concentrated hydrochloric acid as a catalyst.
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with 1 M sodium hydroxide solution until pH ~7.
-
Concentrate the mixture in vacuo to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and wash with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the pure 3,6-dimethyl-1-(3,4,5-trimethoxybenzyl)-1,2-dihydropyridazine.
Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 3,4,5-Trimethoxy-benzyl-hydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of pyrazole derivatives using 3,4,5-trimethoxy-benzyl-hydrazine as a key starting material. The synthesized compounds, bearing the biologically relevant 3,4,5-trimethoxyphenyl moiety, are of significant interest in drug discovery due to their potential anti-inflammatory and neuroprotective activities.
Introduction
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore present in several natural and synthetic bioactive molecules, contributing to their therapeutic effects. The synthesis of pyrazoles incorporating this moiety can lead to the development of novel drug candidates with improved efficacy and safety profiles.
The most common and efficient method for synthesizing 1,3,5-trisubstituted pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[4][5] This application note will focus on the synthesis of 1-(3,4,5-trimethoxybenzyl)-3,5-disubstituted pyrazoles via this versatile route.
Synthetic Workflow
The general workflow for the synthesis of 1-(3,4,5-trimethoxybenzyl)-3,5-disubstituted pyrazoles is depicted below. The process involves the reaction of this compound with a suitable 1,3-dicarbonyl compound, typically under acidic or neutral conditions, to yield the desired pyrazole derivative.
Caption: General workflow for the synthesis of 1-(3,4,5-trimethoxybenzyl)-pyrazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1-(3,4,5-Trimethoxybenzyl)-3,5-dimethylpyrazole
This protocol describes the synthesis of a representative pyrazole derivative using acetylacetone as the 1,3-dicarbonyl compound.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Add acetylacetone (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(3,4,5-trimethoxybenzyl)-3,5-dimethylpyrazole.
Data Presentation
The following tables summarize the expected quantitative data for representative pyrazole derivatives synthesized from substituted benzylhydrazines.
Table 1: Synthesis of 1-Substituted-3,5-dimethylpyrazoles
| R in 1-(R-benzyl)-3,5-dimethylpyrazole | Yield (%) | Melting Point (°C) | Reference |
| H | - | liquid | [2] |
| 3,4,5-trimethoxy | 85-95 (expected) | - | N/A |
Note: The yield for the 3,4,5-trimethoxy derivative is an expected range based on similar reactions.
Table 2: Spectroscopic Data for 1-Benzyl-3,5-dimethylpyrazole
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spec (m/z) |
| 1-Benzyl-3,5-dimethylpyrazole | 7.28-7.15 (m, 3H), 7.02 (d, 2H), 5.85 (s, 1H), 5.14 (s, 2H), 2.22 (s, 3H), 2.11 (s, 3H) | 147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3 | 187.16 [M+H]+ |
Source:[2]
Table 3: Biological Activity of Pyrazole Derivatives - COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Celecoxib | - | - | 8.68 | [6] |
| Pyrazole Derivative 10 | - | - | 7.83 | [6] |
| Pyrazole Derivative 17 | - | - | 6.87 | [6] |
| Pyrazole Derivative 27 | - | - | 7.16 | [6] |
| Trimethoxy Derivative 5f | - | 1.50 | - | [7] |
| Trimethoxy Derivative 6f | - | 1.15 | - | [7] |
Biological Activity and Signaling Pathways
Pyrazole derivatives bearing a 3,4,5-trimethoxyphenyl group have shown promising anti-inflammatory and neuroprotective activities.[8] The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][6][9]
Anti-inflammatory Activity: COX-2 Inhibition Pathway
COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators. Inhibition of COX-2 leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation and pain.
Caption: Inhibition of the COX-2 pathway by 1-(3,4,5-trimethoxybenzyl)-pyrazole derivatives.
Neuroprotective Activity
The neuroprotective effects of pyrazole derivatives may be mediated through multiple pathways, including the inhibition of neuroinflammation and the activation of antioxidant defense mechanisms. One such pathway involves the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes.[10][11] Additionally, pyrazole derivatives have been shown to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and apoptosis in neuronal cells.[12][13] Further research is needed to fully elucidate the specific mechanisms of neuroprotection for pyrazole derivatives bearing the 3,4,5-trimethoxybenzyl moiety.
References
- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Versatile Precursor: 3,4,5-Trimethoxybenzyl Hydrazine in Medicinal Chemistry
FOR IMMEDIATE RELEASE
Nutley, NJ – November 3, 2025 – 3,4,5-Trimethoxybenzyl hydrazine and its derivatives are emerging as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This versatile precursor is instrumental in the synthesis of novel compounds with potential applications as anticancer, antimicrobial, and anti-apoptotic agents. Detailed application notes and protocols have been developed to support researchers, scientists, and drug development professionals in harnessing the potential of this valuable chemical entity.
The 3,4,5-trimethoxyphenyl moiety, a key structural feature, is recognized for its contribution to the biological activity of various compounds, including its role in tubulin polymerization inhibition, a critical mechanism in cancer chemotherapy. The hydrazine functional group provides a reactive handle for the synthesis of a diverse array of derivatives, including hydrazones, thiadiazoles, and triazines, each exhibiting unique pharmacological profiles.
This document provides a comprehensive overview of the applications of 3,4,5-trimethoxybenzyl hydrazine as a precursor, including detailed experimental protocols for the synthesis of key derivatives and methods for their biological evaluation.
Application Notes
The 3,4,5-trimethoxybenzyl hydrazine scaffold serves as a foundational building block for the development of a variety of therapeutic agents. Its derivatives have been extensively studied for several key medicinal applications:
-
Anticancer Activity: Hydrazone and 1,2,4-triazine derivatives incorporating the 3,4,5-trimethoxybenzyl moiety have demonstrated significant cytotoxic effects against various cancer cell lines. The trimethoxyphenyl group is a known feature in compounds that inhibit tubulin polymerization, a validated target in oncology.
-
Antimicrobial Activity: Schiff bases and hydrazone derivatives have shown promising activity against a range of bacterial and fungal pathogens. These compounds represent a potential avenue for the development of new antimicrobial agents to combat drug-resistant infections.
-
Anti-apoptotic and Caspase-3 Inhibition: Thiazole derivatives synthesized from 3,4,5-trimethoxybenzyl hydrazine have been identified as inhibitors of apoptosis, with a particular focus on the inhibition of caspase-3, a key executioner enzyme in the apoptotic cascade. This suggests their potential therapeutic application in conditions where apoptosis is dysregulated.
Data Presentation
The biological activities of various derivatives of 3,4,5-trimethoxybenzyl hydrazine are summarized in the tables below, providing a clear comparison of their potency.
Table 1: Anticancer Activity of 3,4,5-Trimethoxybenzyl Hydrazine Derivatives (IC50 in µM)
| Compound ID | Derivative Class | MCF-7 (Breast) | HL-60 (Leukemia) | HepG2 (Liver) | HeLa (Cervical) | Reference |
| S3 | 1,2,4-Triazine | 11.36 ± 1.8 | 20.2 ± 3.6 | - | - | [1] |
| Hydrazone 1 | Hydrazone | - | - | 37.4 - 400 | - | [2] |
| Hydrazone 2 | Hydrazone | - | - | 25-50 | - | [2] |
| 3ACOH | Hydrazone | >80 | - | - | 20.4 | [3] |
| 3ACDH | Hydrazone | >80 | - | - | 25.7 | [3] |
Table 2: Antimicrobial Activity of 3,4,5-Trimethoxybenzyl Hydrazine Derivatives (MIC in µg/mL)
| Compound ID | Derivative Class | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Hydrazone A | Hydrazone | Moderate | Moderate | - | Moderate | [4] |
| Hydrazone B | Hydrazone | Moderate | Moderate | - | Moderate | [4] |
| Hydrazone C | Hydrazone | 6.25 | 12.5 | - | - | [5] |
| Hydrazone D | Hydrazone | 3.91 | - | - | - | [5] |
| CDs | Hydrazine Derivative-Based Carbon Dots | 100-150 (MRSA) | - | - | - | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of 3,4,5-trimethoxybenzyl hydrazine and its derivatives, as well as for the evaluation of their biological activity, are provided below.
Synthesis Protocols
1. Synthesis of 3,4,5-Trimethoxybenzaldehyde
This protocol describes a laboratory-scale synthesis from vanillin.
-
Step 1: Bromination of Vanillin: Vanillin is brominated to introduce a bromine atom at the 5-position.
-
Step 2: Methoxylation: The bromo-vanillin is then subjected to a cuprous chloride-catalyzed displacement of the bromine with a methoxide group.
-
Step 3: Methylation: The resulting syringaldehyde is methylated using dimethyl sulfate to yield 3,4,5-trimethoxybenzaldehyde[7].
An alternative industrial-scale synthesis starts from p-cresol and involves bromination, hydrolysis, methoxylation, and methylation steps[8].
2. Synthesis of 3,4,5-Trimethoxybenzyl Hydrazine
This protocol outlines the synthesis from 3,4,5-trimethoxybenzoyl chloride.
-
Step 1: Reduction of Acid Chloride: 3,4,5-Trimethoxybenzoyl chloride is reduced to the corresponding aldehyde using a modified Rosenmund reduction[4].
-
Step 2: Hydrazine Formation: The resulting 3,4,5-trimethoxybenzaldehyde is reacted with hydrazine hydrate to form the hydrazone, which is then reduced to 3,4,5-trimethoxybenzyl hydrazine. A general method involves the reaction of a benzyl chloride with hydrazine hydrate[9][10].
3. Synthesis of (E)-N'-substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamides (Thiadiazole Precursors)
-
Step 1: 3,4,5-Trimethoxybenzylidenethiocarbonohydrazide is prepared according to published literature.
-
Step 2: A mixture of 3,4,5-trimethoxybenzylidenethiocarbonohydrazide (1 mmol) in dry DMF (30 mL) and a substituted isothiocyanate (1 mmol) is stirred at room temperature for 4–6 hours.
-
Step 3: The reaction mixture is poured onto crushed ice and water with vigorous stirring.
-
Step 4: The precipitated solid is filtered, washed with water, dried, and recrystallized from ethanol[11].
4. Synthesis of (E)-N-substituted-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amines
-
Step 1: The corresponding hydrazinecarbothioamide (1 mmol) is dissolved in 50 mL of absolute ethanol.
-
Step 2: The mixture is heated at 60 °C for 2–4 hours.
-
Step 3: The precipitated yellow crystals are filtered, washed with cold ethanol (20 mL), and recrystallized from an appropriate solvent[11].
Biological Assay Protocols
1. In Vitro Anticancer Activity (MTT Assay)
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
2. Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37 °C for 18-24 hours for bacteria and at 28-30 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[5][6].
3. Caspase-3 Inhibition Assay (Colorimetric)
-
Cell Lysis: Cells are treated with the test compounds to induce apoptosis and then lysed to release cellular components.
-
Reaction Setup: The cell lysate is incubated with a colorimetric caspase-3 substrate (e.g., DEVD-pNA) in a reaction buffer.
-
Incubation: The reaction mixture is incubated at 37 °C for 1-2 hours.
-
Absorbance Measurement: The cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 400-405 nm[12][13][14]. The level of inhibition is determined by comparing the absorbance in the presence and absence of the test compound.
Visualizations
The following diagrams illustrate key synthetic and signaling pathways related to 3,4,5-trimethoxybenzyl hydrazine and its derivatives.
References
- 1. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,4,5-Trimethoxy-benzyl-hydrazine | C10H16N2O3 | CID 20117750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Molecular Docking and Biological Activity Studies of Hydrazones with 3,4,5-Trimethoxyphenyl Moiety [journals.ekb.eg]
- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazine Derivative-Based Carbon Dots for Potent Antibacterial Activity Against Multidrug-Resistant Bacterial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. abcam.com [abcam.com]
Application of 3,4,5-Trimethoxy-benzyl-hydrazine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxy-benzyl-hydrazine and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in numerous natural and synthetic bioactive compounds, notably as a potent inhibitor of tubulin polymerization. This structural feature is crucial for the cytotoxic and anticancer properties of many molecules. Hydrazine and its derivatives, such as hydrazones, serve as valuable synthons for generating diverse chemical libraries and are known to possess a range of biological effects, including antimicrobial, anticonvulsant, and anticancer activities.[1] The strategic combination of these two pharmacophores has led to the development of novel compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives, focusing on their anticancer applications through mechanisms such as apoptosis induction and tubulin polymerization inhibition.
Key Applications in Drug Discovery
Derivatives of this compound have been primarily investigated for the following therapeutic applications:
-
Anticancer Agents: A significant body of research has focused on the development of hydrazone and thiadiazole derivatives as potent anticancer agents. These compounds often exhibit cytotoxicity against various cancer cell lines, including those of the breast, colon, and liver.[2][3] The primary mechanisms of action include the inhibition of tubulin polymerization, leading to cell cycle arrest and the induction of apoptosis.[4][5]
-
Anti-apoptotic/Pro-apoptotic Modulators: Depending on the structural modifications, these derivatives can either inhibit or induce apoptosis. For instance, certain thiadiazole derivatives have been identified as inhibitors of caspase-3, an key executioner enzyme in the apoptotic cascade, suggesting potential applications in conditions characterized by excessive cell death.[6] Conversely, many anticancer derivatives induce apoptosis in cancer cells.[2]
-
Antimicrobial Agents: The hydrazone linkage is a common feature in compounds with antibacterial and antifungal properties. Derivatives of this compound have shown promise in this area, with activity against various bacterial and fungal strains.[7]
-
Antidiabetic Agents: Some hydrazone derivatives have been evaluated for their antidiabetic properties in preclinical models.[1]
Data Presentation: Quantitative Biological Activity
The following tables summarize the in vitro biological activity of representative this compound derivatives from various studies.
Table 1: In Vitro Anticancer Activity of Hydrazone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3h | PC-3 (Prostate) | 1.32 | [2] |
| MCF-7 (Breast) | 2.99 | [2] | |
| HT-29 (Colon) | 1.71 | [2] | |
| 3i | MCF-7 (Breast) | 2.19 | [3] |
| 3l | MCF-7 (Breast) | 4.37 | [3] |
| 3m | MCF-7 (Breast) | 3.52 | [3] |
| 3n | MCF-7 (Breast) | 2.88 | [3] |
| VI | HCT 116 (Colorectal) | 4.83 | [4] |
| HepG-2 (Hepatocellular) | 3.25 | [4] | |
| MCF-7 (Breast) | 6.11 | [4] |
Table 2: Tubulin Polymerization Inhibitory Activity
| Compound ID | IC50 (nM) | Reference |
| VI | 8.92 | [4] |
| Vj | 10.75 | [4] |
| Vc | 17.64 | [4] |
| Vf | 20.39 | [4] |
| Vb | 22.41 | [4] |
| Colchicine (Reference) | 9.85 | [4] |
Signaling Pathways and Mechanisms of Action
Intrinsic Apoptosis Pathway
A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the dismantling of the cell.
Experimental Protocols
Synthesis of 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides
This protocol describes the synthesis of thiosemicarbazide precursors, which can be further cyclized to form thiadiazoles.
Materials:
-
3,4,5-Trimethoxybenzylidenethiocarbonohydrazide
-
Substituted isothiocyanates
-
Dry Dimethylformamide (DMF)
-
Crushed ice
-
Ethanol
Procedure:
-
Dissolve 3,4,5-Trimethoxybenzylidenethiocarbonohydrazide (1 mmol) in dry DMF (30 mL).
-
Add the substituted isothiocyanate (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Filter the precipitated solid, wash it with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain the purified 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamide derivative.[6]
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HT-29)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1.2–1.8 × 10^4 cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the growth medium.
-
Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4][8]
Caspase-3 Inhibition Assay (Colorimetric)
This protocol is for determining the inhibitory effect of compounds on caspase-3 activity.
Materials:
-
Cell lysate containing active caspase-3 or recombinant caspase-3
-
10x Assay Buffer (e.g., 200 mM HEPES, pH 7.4, 20 mM EDTA, 1% CHAPS, 50 mM DTT)
-
Caspase-3 substrate (Ac-DEVD-pNA)
-
Test compounds dissolved in DMSO
-
Caspase-3 inhibitor (Ac-DEVD-CHO) as a positive control
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare 1x Assay Buffer by diluting the 10x stock with ultrapure water.
-
In a 96-well plate, add 5 µL of the cell lysate or recombinant caspase-3 to each well.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control and a positive inhibitor control.
-
Add 1x Assay Buffer to bring the total volume in each well to 90 µL.
-
Initiate the reaction by adding 10 µL of the caspase-3 substrate (Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm, which corresponds to the release of p-nitroaniline (pNA).
-
Calculate the percentage of inhibition of caspase-3 activity by the test compounds.[9][10][11]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a solution of tubulin in General Tubulin Buffer on ice.
-
Add the test compounds at desired concentrations to the wells of a 96-well plate. Include a vehicle control and a positive control.
-
Add the tubulin solution to each well.
-
Incubate the plate at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Analyze the polymerization curves to determine the extent of inhibition by the test compounds and calculate the IC50 values.[4][5]
Conclusion
This compound serves as a valuable starting material for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. Its derivatives have demonstrated promising anticancer, antimicrobial, and antidiabetic activities. The detailed protocols and data presented herein provide a foundation for researchers to further explore the therapeutic potential of this chemical scaffold. Future studies focusing on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead compounds are warranted to translate these promising findings into clinical applications.
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. abcam.com [abcam.com]
Application Notes and Protocols for the Synthesis of 1,2,4-Triazine Derivatives Utilizing Trimethoxybenzyl Hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1,2,4-triazine derivatives, with a specific focus on the prospective use of trimethoxybenzyl hydrazine. The protocols outlined below are based on established general methods for 1,2,4-triazine synthesis and are adapted to accommodate this particular hydrazine derivative. The notes also detail the significant potential of these compounds as anticancer agents, particularly as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.
Application Notes: 1,2,4-Triazine Derivatives as Anticancer Agents
1,2,4-triazine scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The substitution pattern on the triazine core plays a crucial role in modulating their pharmacological effects. The incorporation of a trimethoxybenzyl moiety is of particular interest, as the trimethoxyphenyl group is a feature of several potent kinase inhibitors.
A primary mechanism through which many 1,2,4-triazine derivatives exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[4] One of the most important targets in cancer therapy is VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][5] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their shrinkage and suppression. The trimethoxybenzyl group can potentially enhance the binding affinity of the triazine derivative to the ATP-binding site of the VEGFR-2 kinase domain, thereby increasing its inhibitory potency.
The structure-activity relationship (SAR) studies of 1,2,4-triazine derivatives have shown that the nature and position of substituents on the phenyl rings at the 3, 5, and 6 positions significantly influence their anticancer activity. The presence of electron-donating or electron-withdrawing groups can alter the electronic and steric properties of the molecule, affecting its interaction with the target protein.
Experimental Protocols
While specific literature on the use of trimethoxybenzyl hydrazine in 1,2,4-triazine synthesis is not available, the following protocols are based on well-established methods for the synthesis of 3,5,6-trisubstituted 1,2,4-triazines from 1,2-dicarbonyl compounds and hydrazine derivatives. These can be readily adapted for the use of trimethoxybenzyl hydrazine.
General Protocol for the Synthesis of 3-(Trimethoxybenzyl)-5,6-diphenyl-1,2,4-triazine
This protocol describes a one-pot synthesis method.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
(2,4,5-Trimethoxybenzyl)hydrazine or (3,4,5-Trimethoxybenzyl)hydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Acetate (optional, as a buffer)
Procedure:
-
To a solution of benzil (1.0 mmol) in ethanol (10 mL), add (trimethoxybenzyl)hydrazine (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Data Presentation
Table 1: Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazine Derivatives
The following table summarizes the yields of various 3,5,6-trisubstituted 1,2,4-triazines synthesized through the condensation of substituted benzils and hydrazines, demonstrating the general applicability of the synthetic method.
| Entry | 1,2-Dicarbonyl Compound | Hydrazine Derivative | Product | Yield (%) | Reference |
| 1 | Benzil | Hydrazine Hydrate | 5,6-Diphenyl-1,2,4-triazine | 56 | [6] |
| 2 | Benzil | Phenylhydrazine | 3,5,6-Triphenyl-1,2,4-triazine | - | [7] |
| 3 | Anisil | Hydrazine Hydrate | 5,6-Di(4-methoxyphenyl)-1,2,4-triazine | - | [6] |
| 4 | 4,4'-Dichlorobenzil | Hydrazine Hydrate | 5,6-Bis(4-chlorophenyl)-1,2,4-triazine | - | [6] |
| 5 | Benzil | Acetohydrazide | 3-Methyl-5,6-diphenyl-1,2,4-triazine | 61 | [6] |
| 6 | Anisil | Benzohydrazide | 3-Phenyl-5,6-di(4-methoxyphenyl)-1,2,4-triazine | 65 | [6] |
Table 2: Anticancer Activity of Substituted 1,2,4-Triazine Derivatives as VEGFR-2 Inhibitors
This table presents the in vitro inhibitory activity of various 1,2,4-triazine derivatives against VEGFR-2 and cancer cell lines, highlighting the structure-activity relationship.
| Compound | Substitution Pattern | VEGFR-2 IC50 (nM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | Reference |
| Sorafenib | (Reference Drug) | 3.12 | - | - | [8] |
| 23j | bis([2][5][8]triazolo)[4,3-a:3',4'-c]quinoxaline with 2,5-dichlorophenyl amide | 3.7 | 10.3 | 6.4 | [8] |
| 23l | bis([2][5][8]triazolo)[4,3-a:3',4'-c]quinoxaline with 2-hydroxyphenyl amide | 5.8 | - | - | [8] |
| 23i | bis([2][5][8]triazolo)[4,3-a:3',4'-c]quinoxaline with 4-chlorophenyl amide | 9.4 | - | - | [8] |
| 23m | bis([2][5][8]triazolo)[4,3-a:3',4'-c]quinoxaline with 4-hydroxyphenyl amide | 9.7 | - | - | [8] |
| MM131 | 1,2,4-triazine sulfonamide derivative | - | - | DLD-1: 1.7, HT-29: 5.6 | [9] |
Mandatory Visualization
Proposed Synthetic Workflow
Caption: Proposed synthesis of 1,2,4-triazines.
VEGFR-2 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 3,4,5-Trimethoxy-Substituted Compounds in the Synthesis of Potential mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential application of 3,4,5-trimethoxy-substituted compounds as precursors for the development of novel inhibitors targeting the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is frequently observed in various cancers, making it a prime target for therapeutic intervention.[1][2][3] This document outlines a synthetic protocol for a 1,2,4-triazine derivative incorporating a 3,4,5-trimethoxybenzylidene moiety, which has been evaluated for its cytotoxic activity and potential as an mTOR inhibitor.
I. Overview of mTOR and Inhibition Strategies
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2.[4][5] These complexes act as central regulators of cellular processes in response to growth factors, nutrients, and energy levels.[1][6] Dysregulation of the mTOR pathway is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.[3]
Several generations of mTOR inhibitors have been developed:
-
First-generation inhibitors (rapalogs): Rapamycin and its analogs allosterically inhibit mTORC1.[1][4]
-
Second-generation inhibitors (ATP-competitive inhibitors): These small molecules target the ATP-binding site of mTOR, inhibiting both mTORC1 and mTORC2.[1][4]
-
Third-generation inhibitors: These include bivalent molecules that induce targeted degradation of mTOR.
The synthesis of novel small molecules that can effectively inhibit mTOR remains an active area of research in oncology drug discovery.
II. Synthesis of a 1,2,4-Triazine-Based Potential mTOR Inhibitor
While the direct use of 3,4,5-trimethoxy-benzyl-hydrazine in the synthesis of established mTOR inhibitors is not widely documented in readily available literature, a closely related compound, 5,6-bis(4-methoxyphenyl)-3-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,2,4-triazine, has been synthesized and evaluated for its cytotoxic effects, with docking studies suggesting potential interaction with the mTOR active site.[7] The following protocol details its synthesis.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for the preparation of the target 1,2,4-triazine derivative.
Step 1: Synthesis of 3-hydrazinyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
This intermediate is prepared from 5,6-bis(4-methoxyphenyl)-3-(methylthio)-1,2,4-triazine.
Materials:
-
5,6-bis(4-methoxyphenyl)-3-(methylthio)-1,2,4-triazine
-
Hydrazine hydrate (98%)
-
Ethanol
Procedure:
-
Dissolve 5,6-bis(4-methoxyphenyl)-3-(methylthio)-1,2,4-triazine in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 3-hydrazinyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine.
Step 2: Synthesis of 5,6-bis(4-methoxyphenyl)-3-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,2,4-triazine (S3)
This final step involves the condensation of the hydrazine intermediate with 3,4,5-trimethoxybenzaldehyde.
Materials:
-
3-hydrazinyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
-
3,4,5-trimethoxybenzaldehyde
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Suspend 3-hydrazinyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine in ethanol.
-
Add an equimolar amount of 3,4,5-trimethoxybenzaldehyde to the suspension.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for the required duration, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the product with cold ethanol and dry to yield the final compound S3.[7]
III. Quantitative Data: In Vitro Cytotoxicity
The synthesized 1,2,4-triazine derivatives were evaluated for their cytotoxic activity against human promyelocytic leukemia (HL-60) and human breast cancer (MCF-7) cell lines using the MTT assay. The results are summarized in the table below.
| Compound | Substituent (Ar) | IC50 (µM) vs. HL-60 | IC50 (µM) vs. MCF-7 |
| S1 | 5-nitrofuran-2-yl | 6.42 ± 0.51 | 10.11 ± 0.89 |
| S2 | 5-nitrothiophen-2-yl | 12.50 ± 1.12 | 15.30 ± 1.25 |
| S3 | 3,4,5-trimethoxyphenyl | 15.80 ± 1.33 | 20.20 ± 1.98 |
| Doxorubicin | (Reference Drug) | 0.85 ± 0.07 | 1.20 ± 0.11 |
Data extracted from literature; specific experimental conditions should be consulted in the original publication.[7]
The data indicates that while the 3,4,5-trimethoxy-substituted compound (S3) showed cytotoxic activity, other derivatives with nitro-substituted heterocyclic rings (S1 and S2) exhibited greater potency in these cell lines.[7] Docking studies performed in the same research suggest that these compounds bind to the ATP-binding site of mTOR.[7]
IV. The mTOR Signaling Pathway
The mTOR pathway is a complex signaling network that integrates cues from growth factors and nutrients to regulate cellular functions.
Caption: A simplified diagram of the mTOR signaling pathway and points of inhibition.
Pathway Description:
-
Upstream Activation: Growth factors activate receptor tyrosine kinases, leading to the recruitment and activation of phosphoinositide 3-kinase (PI3K).[8] PI3K converts PIP2 to PIP3, which in turn recruits and activates Akt.[8]
-
mTORC1 Regulation: Activated Akt phosphorylates and inhibits the tuberous sclerosis complex (TSC1/2), a GTPase-activating protein for the small GTPase Rheb.[8] This leads to the accumulation of active, GTP-bound Rheb, which directly binds to and activates mTORC1.[8]
-
mTORC1 Downstream Effects: Active mTORC1 promotes protein synthesis by phosphorylating S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[9] It also inhibits autophagy.
-
mTORC2 Function: mTORC2 is also activated by growth factor signaling and is responsible for the full activation of Akt through phosphorylation at serine 473.[9] This complex plays a key role in cell survival and cytoskeletal organization.
-
Inhibition: ATP-competitive inhibitors, the class of compounds to which the synthesized 1,2,4-triazine derivatives putatively belong, are designed to bind to the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2.[1][4]
V. Conclusion and Future Directions
The synthesis of 1,2,4-triazine derivatives bearing a 3,4,5-trimethoxybenzylidene moiety represents a viable strategy for the exploration of novel, potential mTOR inhibitors. While the in vitro cytotoxic activity of the example compound is moderate compared to other analogs, its structural features provide a basis for further lead optimization. Future work could focus on modifying the triazine core and the benzylidene substituent to improve potency and selectivity for mTOR. The protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of next-generation anticancer therapeutics targeting the mTOR pathway.
References
- 1. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions Involving 3,4,5-Trimethoxyphenyl Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of hydrazones incorporating the 3,4,5-trimethoxyphenyl moiety, a key pharmacophore in various biologically active compounds. The procedures outlined below are based on established condensation reactions, offering a reproducible methodology for obtaining a diverse range of hydrazone derivatives. The resulting compounds have potential applications in medicinal chemistry, particularly as enzyme inhibitors and anticancer agents.
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R1R2C=NNH2 functional group. The condensation reaction between a hydrazine derivative and an aldehyde or ketone is a fundamental method for their synthesis.[1] The 3,4,5-trimethoxyphenyl group is a significant structural motif found in numerous natural and synthetic molecules with potent biological activities, including anticancer and antimicrobial properties.[2][3] The incorporation of this moiety into a hydrazone scaffold can lead to novel compounds with enhanced therapeutic potential. This document details two primary protocols for the synthesis of such hydrazones, starting from either 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzohydrazide.
General Reaction Scheme
The fundamental reaction for the formation of hydrazones is the acid-catalyzed condensation between a carbonyl compound (aldehyde or ketone) and a hydrazine derivative. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.[4]
General Reaction: R1(R2)C=O + H2NNH-R3 → R1(R2)C=NNH-R3 + H2O (where R1, R2 can be H, alkyl, or aryl groups, and R3 represents the 3,4,5-trimethoxyphenyl moiety or a derivative thereof)
Data Presentation
The following tables summarize representative quantitative data for the synthesis of hydrazone derivatives containing the 3,4,5-trimethoxyphenyl group, as reported in the scientific literature.
Table 1: Synthesis of Thiadiazole Derivatives from a 3,4,5-Trimethoxybenzylidene Precursor [5]
| Compound | Starting Material (1a-g) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2a | 1a | 2-4 | 90 | 240-242 |
| 2b | 1b | 2-4 | 89 | 230-232 |
| 2c | 1c | 2-4 | 92 | 250-252 |
| 2d | 1d | 2-4 | 94 | 260-262 |
| 2e | 1e | 2-4 | 91 | 220-222 |
| 2f | 1f | 2-4 | 93 | 210-212 |
| 2g | 1g | 2-4 | 90 | 270-272 |
Table 2: Synthesis of 3,4,5-Trihydroxybenzohydrazones [6]
| Compound | Aldehyde/Ketone Reactant | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 6 | 85 |
| 2 | 2-Chlorobenzaldehyde | 6 | 88 |
| 3 | 4-Chlorobenzaldehyde | 6 | 90 |
| 4 | 2-Fluorobenzaldehyde | 6 | 87 |
| 5 | 4-Fluorobenzaldehyde | 6 | 89 |
| 6 | 2-Bromobenzaldehyde | 6 | 92 |
| 10 | 4-Hydroxybenzaldehyde | 6 | 84 |
| 14 | 4-Nitrobenzaldehyde | 6 | 95 |
| 16 | 2-Furaldehyde | 6 | 86 |
| 18 | Cinnamaldehyde | 6 | 82 |
Experimental Protocols
Protocol 1: Synthesis of Hydrazones from 3,4,5-Trimethoxybenzaldehyde and a Hydrazine Derivative
This protocol describes the general procedure for the condensation reaction between 3,4,5-trimethoxybenzaldehyde and a generic hydrazine derivative.
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reaction flask with a condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve 1.0 equivalent of 3,4,5-trimethoxybenzaldehyde in a suitable volume of methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
To this solution, add a slight molar excess (1.1 equivalents) of the chosen hydrazine derivative.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux (typically 60-80 °C) and maintain the reaction for 2-6 hours.[5][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The hydrazone product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure hydrazone derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[2]
Protocol 2: Synthesis of Hydrazones from 3,4,5-Trimethoxybenzohydrazide and an Aldehyde or Ketone
This protocol outlines the synthesis of hydrazones starting from 3,4,5-trimethoxybenzohydrazide, which can be synthesized from the corresponding methyl ester and hydrazine hydrate.[6][7]
Part A: Synthesis of 3,4,5-Trimethoxybenzohydrazide [7]
-
To a solution of methyl 3,4,5-trimethoxybenzoate (1.0 equivalent) in methanol, add an excess of hydrazine hydrate (5-10 equivalents).
-
Reflux the mixture for 5 hours.[7]
-
After cooling, evaporate the excess hydrazine and methanol under reduced pressure to obtain the crude 3,4,5-trimethoxybenzohydrazide.
-
Recrystallize the crude product from methanol to yield the pure hydrazide.
Part B: Synthesis of the Hydrazone [6][7]
-
Dissolve 1.0 equivalent of 3,4,5-trimethoxybenzohydrazide in methanol or ethanol in a reaction flask.
-
Add 1.0 equivalent of the desired aldehyde or ketone to the solution.
-
Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the precipitated solid by filtration, wash with cold solvent, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure hydrazone.
-
Characterize the structure of the synthesized compound using spectroscopic methods.
Visualizations
Signaling Pathway
Derivatives of 3,4,5-trimethoxyphenyl hydrazones have been investigated as inhibitors of caspase-3, a key executioner enzyme in the apoptotic signaling pathway.[5] The diagram below illustrates a simplified representation of the caspase-dependent apoptotic pathway.
Caption: Caspase-dependent apoptotic signaling pathway and the point of inhibition by 3,4,5-trimethoxyphenyl hydrazone derivatives.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of 3,4,5-trimethoxyphenyl hydrazone derivatives.
Caption: General workflow for the synthesis and characterization of 3,4,5-trimethoxyphenyl hydrazones.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Characterization, Molecular Docking and Biological Activity Studies of Hydrazones with 3,4,5-Trimethoxyphenyl Moiety [journals.ekb.eg]
- 3. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,4,5-Trimethoxy-benzyl-hydrazine as an Activity-Based Protein Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to study the functional state of enzymes in complex biological systems. Activity-based probes (ABPs) are small molecules that covalently bind to the active site of enzymes in an activity-dependent manner, allowing for their identification and quantification. Hydrazine-containing molecules have been developed as versatile ABPs, capable of targeting a broad range of enzymes that utilize electrophilic cofactors. This document provides detailed application notes and protocols for the proposed use of 3,4,5-Trimethoxy-benzyl-hydrazine as a novel activity-based protein probe.
While specific data for this compound as an ABP is not yet extensively available in published literature, the protocols and principles outlined below are based on established methodologies for other hydrazine-based probes and provide a robust framework for its application and validation.
Synthesis of this compound
A plausible synthetic route for this compound involves the reduction of a hydrazone formed from 3,4,5-trimethoxybenzaldehyde.
Protocol: Synthesis of this compound
| Step | Procedure | Notes |
| 1 | Hydrazone Formation: Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol. Add hydrazine hydrate (a slight excess, e.g., 1.1 eq). | The reaction can be catalyzed by a few drops of acetic acid. |
| 2 | Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC). | The formation of the hydrazone is typically efficient. |
| 3 | Once the reaction is complete, the hydrazone product may precipitate. It can be isolated by filtration and washed with a cold solvent. | |
| 4 | Reduction to Hydrazine: The isolated hydrazone is then reduced to the corresponding benzyl-hydrazine. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. | The choice of reducing agent and reaction conditions (solvent, temperature) may require optimization. |
| 5 | Purification: The final product, this compound, should be purified using an appropriate method, such as column chromatography, to remove any unreacted starting materials or byproducts. | Characterization of the final product should be performed using techniques like NMR and mass spectrometry. |
Mechanism of Action as an Activity-Based Probe
Hydrazine-based probes are known to target enzymes with electrophilic cofactors. The proposed mechanism for this compound involves its interaction with the active site of target enzymes, leading to covalent modification. This interaction is dependent on the functional state of the enzyme.
The electron-rich hydrazine moiety can engage in two primary modes of reactivity:
-
Direct Polar Coupling (DPC): The hydrazine can act as a nucleophile and directly attack an electrophilic center within the enzyme's active site.
-
Oxidative Fragmentation/Coupling (OFC): The hydrazine can be oxidized by the enzyme's cofactor (e.g., FAD), leading to the formation of a reactive radical species that then covalently modifies the enzyme or the cofactor itself.[1]
References
Synthesis and Applications of Hydrazone Schiff Bases Derived from 3,4,5-Trimethoxy-benzyl-hydrazine: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of hydrazone Schiff bases derived from 3,4,5-trimethoxy-benzyl-hydrazine and its close analog, 3,4,5-trimethoxybenzohydrazide. This class of compounds has garnered significant interest in the scientific community due to its promising biological activities, particularly in the realms of antimicrobial and anticancer research. This document is intended to serve as a detailed guide for researchers, scientists, and professionals in drug development, offering step-by-step experimental protocols, consolidated quantitative data, and visual representations of the underlying chemical and biological processes.
Introduction
Hydrazone Schiff bases are a versatile class of organic compounds characterized by the presence of a C=N-NH-C=O functional group. The incorporation of the 3,4,5-trimethoxyphenyl moiety is a key structural feature, as this group is found in a variety of biologically active natural and synthetic products. The unique electronic and steric properties of the trimethoxy-substituted phenyl ring contribute significantly to the pharmacological effects of the resulting hydrazone derivatives. These compounds have demonstrated a broad spectrum of activities, including but not limited to, antibacterial, antifungal, and potent cytotoxic effects against various cancer cell lines. The mechanism of their anticancer action is often attributed to the disruption of cellular microtubule dynamics, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The synthesis of hydrazone Schiff bases from 3,4,5-trimethoxybenzohydrazide is typically achieved through a straightforward condensation reaction with a variety of substituted aldehydes. The general procedure is outlined below, followed by a specific example for the synthesis of (E)-N'-(4-chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide.
General Synthesis Protocol for Hydrazone Schiff Bases
A solution of 3,4,5-trimethoxybenzohydrazide (1 equivalent) in a suitable solvent, such as ethanol or methanol, is treated with the desired substituted aldehyde (1 equivalent). A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The reaction mixture is then refluxed for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Specific Protocol: Synthesis of (E)-N'-(4-Chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide[1]
-
Dissolution: In a round-bottom flask, dissolve 3,4,5-trimethoxybenzohydrazide (0.01 mol) in 50 ml of ethanol.
-
Addition of Aldehyde: To the solution, add 4-chlorobenzaldehyde (0.01 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain stirring for 2 hours.
-
Isolation: After the reflux period, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: The crude product can be recrystallized from a suitable solvent, such as a THF solution, by slow evaporation to obtain crystals suitable for analysis.
Reaction Workflow
The synthesis of hydrazone Schiff bases from 3,4,5-trimethoxybenzohydrazide and a substituted aldehyde can be visualized as a two-step conceptual process: the preparation of the hydrazide followed by the condensation reaction.
Caption: General workflow for the synthesis of hydrazone Schiff bases.
Quantitative Data Summary
The following tables summarize the physical and biological data for a selection of synthesized hydrazone Schiff bases derived from 3,4,5-trimethoxybenzohydrazide.
Table 1: Physical and Synthesis Data of Selected Hydrazone Schiff Bases
| Compound | Substituted Aldehyde | Yield (%) | Melting Point (°C) | Reference |
| (E)-N'-(4-chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide | 4-Chlorobenzaldehyde | - | - | [1] |
| (E)-N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | 4-Nitrobenzaldehyde | 72 | - | [2] |
| (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide | 2-Hydroxybenzaldehyde | - | - | [3] |
| (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3,4,5-trimethoxybenzohydrazide | Vanillin | - | 218-220 | - |
| (E)-N'-(4-(dimethylamino)benzylidene)-3,4,5-trimethoxybenzohydrazide | 4-(Dimethylamino)benzaldehyde | - | 204-206 | - |
Note: "-" indicates data not specified in the cited sources.
Table 2: In Vitro Anticancer Activity of Selected Hydrazone Schiff Bases (IC50 in µM)
| Compound | PC3 (Prostate) | Bcap37 (Breast) | BGC823 (Gastric) | Reference |
| 2a | 0.2 | moderately active | moderately active | [4] |
| 2b | 1.8 | - | - | [4] |
| 2c | 0.2 | moderately active | moderately active | [4] |
| 2f | 1.2 | moderately active | moderately active | [4] |
| 3l | 1.7 | - | - | [4] |
| 3m | 0.3 | - | - | [4] |
Note: "2a, 2b, 2c, 2f, 3l, 3m" refer to specific N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives as designated in the source publication.[4]
Table 3: Antimicrobial Activity of Selected Hydrazone Schiff Bases (MIC in µg/mL)
| Compound | Escherichia coli | Bacillus subtilis | Reference |
| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | 31.3 | 500 | [2] |
| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | 500 | 31.3 | [2] |
Mechanism of Anticancer Activity: Tubulin Polymerization Inhibition and Apoptosis Induction
A significant body of evidence suggests that the anticancer effects of hydrazone Schiff bases bearing the 3,4,5-trimethoxyphenyl moiety are mediated through the disruption of microtubule dynamics. These compounds can bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization into microtubules.[5][6] This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[5]
The apoptotic cascade initiated by tubulin disruption can proceed through the intrinsic pathway, which involves the mitochondria. The process is characterized by a loss of mitochondrial membrane potential and the activation of a cascade of caspases, including caspase-9 and the executioner caspases-3 and -7.[5]
Caption: Proposed anticancer signaling pathway.
Conclusion
Hydrazone Schiff bases derived from this compound and its analogs represent a promising class of compounds with significant potential for the development of novel antimicrobial and anticancer therapeutic agents. The straightforward synthesis, coupled with their potent biological activities, makes them an attractive scaffold for further medicinal chemistry exploration. The detailed protocols and compiled data within this application note are intended to facilitate further research and development in this exciting area. Future studies should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as further elucidating the intricate molecular mechanisms underlying their therapeutic effects.
References
- 1. (E)-N′-(4-Chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (E)-N′-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Anti-Apoptotic Agents
Introduction
Apoptosis, or programmed cell death, is a fundamental physiological process essential for normal tissue development and homeostasis.[1] It is a tightly regulated mechanism for eliminating damaged, superfluous, or unwanted cells. The dysregulation of apoptosis is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[2][3] In cancer, the evasion of apoptosis allows malignant cells to survive, proliferate, and resist treatment.[1][2][4] This has led to the development of therapeutic strategies aimed at modulating the apoptotic machinery. This document provides an overview of the key apoptotic signaling pathways, strategies for developing novel anti-apoptotic agents, and detailed protocols for their evaluation.
Key Signaling Pathways in Apoptosis
There are two primary pathways that initiate apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both converge on the activation of a cascade of proteases called caspases, which are the executioners of cell death.[5][6][7]
1. The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is triggered by the binding of extracellular death ligands, such as Tumor Necrosis Factor (TNF) or Fas Ligand (FasL), to their corresponding death receptors on the cell surface.[5][7] This engagement leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[7][8] Within the DISC, pro-caspase-8 is cleaved and activated, subsequently activating downstream executioner caspases like caspase-3, leading to apoptosis.[5][8]
Caption: The Extrinsic Apoptosis Pathway.
2. The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by various intracellular stresses, such as DNA damage, oxidative stress, or growth factor withdrawal.[9] These signals converge at the mitochondria, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[10] This process is tightly regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins.[11] Pro-apoptotic members (e.g., Bax, Bak) promote MOMP, while anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) inhibit it.[12] MOMP allows the release of cytochrome c and SMAC/DIABLO from the mitochondrial intermembrane space into the cytosol.[8][13] Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases.[10]
Caption: The Intrinsic Apoptosis Pathway.
Strategies for Developing Novel Anti-Apoptotic Agents
Targeting the core apoptotic machinery is a promising strategy in cancer therapy.[1][11] The main approaches involve inhibiting the inhibitors of apoptosis, thereby promoting cancer cell death.
1. Bcl-2 Family Inhibitors (BH3 Mimetics)
Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of therapy resistance in cancer.[2] BH3 mimetics are small molecules that mimic the action of pro-apoptotic BH3-only proteins.[14][15] They bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins and thereby triggering MOMP and apoptosis.[10][15][16]
Caption: Mechanism of Action of BH3 Mimetics.
2. Inhibitor of Apoptosis (IAP) Protein Antagonists (SMAC Mimetics)
Inhibitor of Apoptosis (IAP) proteins, such as XIAP and c-IAP1/2, function by directly binding to and inhibiting caspases.[17][18] Their activity is naturally antagonized by the mitochondrial protein SMAC/DIABLO, which is released into the cytosol following MOMP.[8] SMAC mimetics are small molecules designed to mimic the IAP-binding motif of SMAC, thereby relieving IAP-mediated caspase inhibition and promoting apoptosis.[11][17]
Caption: Mechanism of Action of SMAC Mimetics.
3. Caspase Inhibitors
While the goal in cancer therapy is often to induce apoptosis, caspase inhibitors are being developed for conditions characterized by excessive apoptosis, such as inflammatory diseases and ischemia-reperfusion injury.[6][19] These agents directly block the active site of caspases, preventing the proteolytic cascade that leads to cell death.[20][21]
Quantitative Data Summary of Novel Anti-Apoptotic Agents
The efficacy of novel anti-apoptotic agents is often quantified by their binding affinity (Ki) or inhibitory concentration (IC50). Below is a summary of representative compounds.
Table 1: Bcl-2 Family Inhibitors
| Compound | Target(s) | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | ≤ 1 | [16] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Orally available derivative of ABT-737 | [16] |
| Venetoclax (ABT-199) | Bcl-2 selective | < 0.01 |[13][16] |
Table 2: IAP Antagonists (SMAC Mimetics)
| Compound | Target(s) | Binding Affinity (Ki or IC50, nM) | Reference |
|---|---|---|---|
| LCL161 | XIAP, cIAP1 | IC50: 35 (XIAP), 0.4 (cIAP1) | [22] |
| Xevinapant (AT-406) | XIAP, cIAP1, cIAP2 | Ki: 66.4 (XIAP), 1.9 (cIAP1), 5.1 (cIAP2) | [22] |
| AZD5582 | cIAP1, cIAP2, XIAP | IC50: 15 (cIAP1), 21 (cIAP2), 15 (XIAP) | [22] |
| SM-164 | XIAP | IC50: 1.39 |[22] |
Table 3: Caspase Inhibitors in Clinical Development
| Compound | Target(s) | Indication | Reference |
|---|---|---|---|
| Pralnacasan (VX-740) | Caspase-1 | Anti-inflammatory | [19][20] |
| VX-765 | Caspase-1 | Anti-inflammatory | [19][20] |
| IDN-6556 | Pan-caspase | Anti-apoptotic (e.g., liver disease) |[19][21] |
Experimental Protocols
Evaluating the efficacy of novel anti-apoptotic agents requires robust and reproducible assays. Below are detailed protocols for key experiments.
1. Apoptosis Detection by Annexin V Staining and Flow Cytometry
This assay identifies cells in the early stages of apoptosis.[23] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[24][25] Propidium Iodide (PI) is used as a counterstain to identify necrotic or late-stage apoptotic cells with compromised membrane integrity.[23]
Caption: Workflow for Annexin V Apoptosis Assay.
Protocol:
-
Cell Preparation: Seed cells (e.g., 1 x 10^6 cells) in a suitable culture vessel and treat with the anti-apoptotic agent and/or an apoptosis-inducing stimulus for the desired time.[23]
-
Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at approximately 500 x g for 5 minutes.[23]
-
Washing: Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).[23]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of a fluorescent Annexin V conjugate (e.g., FITC, Alexa Fluor 488) and 1 µL of a 100 µg/mL PI solution.[24]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[24]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
2. Caspase Activity Assay
This assay measures the activity of key executioner caspases (e.g., caspase-3, -7), which are activated during apoptosis.[25] The assay utilizes a specific peptide substrate for the caspase that is conjugated to a fluorophore or chromophore. Cleavage of the substrate by the active caspase releases the reporter molecule, resulting in a measurable signal.
Caption: Workflow for Caspase Activity Assay.
Protocol:
-
Cell Lysis: Treat cells as required, then lyse them using a chilled lysis buffer on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Reaction Setup: Transfer the supernatant (cell lysate) to a new, chilled microfuge tube. Determine the protein concentration.
-
Assay: In a 96-well plate, add 50 µL of 2X Reaction Buffer to each well. Add 50 µL of cell lysate to each well.
-
Substrate Addition: Add 5 µL of the 4 mM caspase substrate (e.g., DEVD-pNA for Caspase-3).
-
Incubation & Measurement: Cover the plate and incubate at 37°C for 1-2 hours. Measure the absorbance (for colorimetric assays) or fluorescence at the appropriate wavelength.
-
Analysis: Compare the signal from treated samples to untreated controls to determine the fold-increase in caspase activity.
3. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[25] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.[24]
Caption: Workflow for TUNEL Assay.
Protocol:
-
Fixation and Permeabilization: Harvest treated cells and fix them with 4% paraformaldehyde in PBS for 30 minutes at room temperature. Wash the cells and then permeabilize them with a buffer containing Triton X-100 or saponin for 2 minutes on ice.[24]
-
Washing: Wash the cells twice to remove the permeabilization buffer.[24]
-
Labeling Reaction: Resuspend the cells in a reaction mixture containing TdT enzyme and fluorescently labeled dUTPs.
-
Incubation: Incubate the cells for 60 minutes at 37°C in a humidified chamber.
-
Termination: Stop the reaction by adding a stop/wash buffer.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.
References
- 1. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies to target the anti-apoptotic Bcl-2 protein in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 6. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Apoptosis Signaling Pathways for Anticancer Therapy [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 11. Therapeutics Targeting the Core Apoptotic Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]
- 16. The Development and Current Use of BCL-2 Inhibitors for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are Inhibitors of apoptosis (IAP) protein family inhibitors and how do they work? [synapse.patsnap.com]
- 18. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 19. Caspase inhibitors: a pharmaceutical industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benthamdirect.com [benthamdirect.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Apoptosis Protocols | USF Health [health.usf.edu]
- 25. Apoptosis Assays [sigmaaldrich.com]
Application Notes and Protocols: 3,4,5-Trimethoxybenzyl-hydrazine Derivatives as Chemical Biology Tools
Audience: Researchers, scientists, and drug development professionals.
Topic: The Use of 3,4,5-Trimethoxybenzyl-hydrazine Derivatives as Potent Anti-Apoptotic Agents
Introduction
Derivatives of 3,4,5-trimethoxybenzyl-hydrazine have emerged as a significant class of compounds in chemical biology and drug discovery, particularly for their potent anti-apoptotic properties. These compounds, especially the hydrazinecarbothioamides and their cyclized thiadiazole analogues, serve as valuable tools for studying the intricate signaling pathways of programmed cell death. Their mechanism of action primarily involves the inhibition of key executioner caspases, such as caspase-3, making them excellent candidates for developing novel therapeutics for diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemia-reperfusion injury.
The 3,4,5-trimethoxybenzyl moiety is a key pharmacophore, and modifications to the hydrazine portion of the molecule have led to the development of a library of compounds with varying potencies and selectivities. This allows researchers to probe the structure-activity relationships (SAR) and to design more effective and specific inhibitors. These tools are instrumental in dissecting the roles of specific caspases in various cellular processes and for validating them as therapeutic targets.
Applications
-
Probing Apoptotic Pathways: These derivatives can be used to selectively inhibit caspase-3 and -9, allowing for the elucidation of their specific roles in the intrinsic apoptotic pathway.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of a variety of analogues with different substitutions allows for systematic SAR studies to identify the key structural features required for potent caspase inhibition.
-
Therapeutic Lead Discovery: The demonstrated anti-apoptotic activity in cellular and animal models of disease highlights their potential as starting points for the development of new drugs. For instance, they have shown protective effects against renal ischemia/reperfusion injury.[1]
-
Antimicrobial and Antifungal Research: Hydrazone derivatives of 3,4,5-trimethoxybenzohydrazide have exhibited significant antibacterial and antifungal activities, opening avenues for their use as tools in infectious disease research.[2][3]
Data Presentation
Table 1: Biological Activity of 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamide and Thiadiazole Derivatives
| Compound | Target | Activity | Quantitative Data | Reference |
| 2c | Caspase-3 & -9 | Inhibition | More potent and selective towards caspase-3 and 9 compared to its precursor 1c .[1] | [1] |
| 2g | Apoptosis | Inhibition | Among the most active anti-apoptotic compounds in the series.[1] | [1] |
| 1c | Cytochrome C | Attenuation | 4.1-fold attenuation of cytochrome C level.[1] | [1] |
| 2c | Cytochrome C | Attenuation | 5.5-fold attenuation of cytochrome C level.[1] | [1] |
| Hydrazone derivatives (4a-l) | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Antibacterial | Exhibited significant antibacterial activity.[2] | [2] |
| Hydrazone derivatives (4a-l) | Aspergillus niger, Candida albicans | Antifungal | Exhibited significant antifungal activity.[2] | [2] |
Experimental Protocols
Protocol 1: General Synthesis of (E)-N-Substituted-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amines (2a-g)
This protocol describes the cyclization of hydrazinecarbothioamides to form the more potent thiadiazole derivatives.[1][4]
Materials:
-
Substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamides (1a-g)
-
Absolute ethanol
-
Heating apparatus (e.g., heating mantle, oil bath)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Recrystallization solvents (as required)
Procedure:
-
Dissolve 1 mmol of the starting hydrazinecarbothioamide (1a-g) in 50 mL of absolute ethanol in a round-bottom flask.
-
Heat the reaction mixture to 60 °C.
-
Maintain the temperature and stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
As the reaction proceeds, the thiadiazole product (2a-g) will precipitate out of the solution as yellow crystals.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the collected crystals with 20 mL of cold ethanol to remove any unreacted starting material and impurities.
-
Purify the product by recrystallization from a suitable solvent (e.g., acetonitrile).
-
Dry the purified crystals and determine the yield and melting point. Characterize the final product using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Caspase-3, -8, and -9 Inhibition Assay
This cell-based assay is used to quantify the inhibitory effect of the synthesized compounds on key apoptotic caspases.[1]
Materials:
-
Cell line of interest (e.g., SR human cell line)
-
Synthesized compounds (e.g., 1c , 2c )
-
Cell-based caspase-3, -8, and -9 assay kits (containing synthetic substrates that release a fluorescent reporter, e.g., AFC)
-
Fluorometer
-
Cell culture reagents and equipment
Procedure:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis induction if necessary.
-
Incubate the cells with the compounds for a predetermined period to allow for the induction of apoptosis and the action of the inhibitors.
-
Following the treatment period, lyse the cells according to the caspase assay kit protocol.
-
Add the specific synthetic substrates for caspase-3, -8, and -9 to the cell lysates. These substrates are cleaved by the active caspases to release a fluorescent molecule (e.g., AFC - 7-amino-4-(trifluoromethyl)coumarin).
-
Incubate the reaction mixture for the time specified in the kit protocol to allow for substrate cleavage.
-
Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths for the reporter molecule.
-
Quantify the caspase activity based on the fluorescence signal. The inhibition by the test compounds is determined by the reduction in fluorescence compared to the untreated or vehicle-treated control.
-
Calculate the IC50 values for the compounds for each caspase to determine their potency and selectivity.
Protocol 3: Cytochrome C Assay
This assay is used to measure the release of cytochrome C from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.[1]
Materials:
-
SR human cell line
-
Test compounds
-
Cell fractionation kit for isolating cytosolic and mitochondrial fractions
-
ELISA-based cytochrome C assay kit or Western blotting reagents
-
Spectrophotometer or Western blotting imaging system
Procedure:
-
Treat the SR human cells with the test compounds as described in the caspase assay protocol.
-
After the incubation period, harvest the cells.
-
Perform cell fractionation using a commercial kit to separate the cytosolic fraction from the mitochondrial fraction. This typically involves differential centrifugation.
-
Quantify the concentration of cytochrome C in the cytosolic fraction.
-
Using an ELISA kit: Follow the manufacturer's instructions to measure the cytochrome C concentration. This usually involves adding the cytosolic extracts to wells coated with an anti-cytochrome C antibody and detecting the bound cytochrome C with a secondary antibody linked to a reporter enzyme.
-
Using Western blotting: Separate the proteins in the cytosolic extracts by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for cytochrome C. Detect the bound primary antibody with a labeled secondary antibody and visualize the protein bands.
-
-
Compare the levels of cytosolic cytochrome C in the compound-treated cells to those in the control cells. A decrease in cytosolic cytochrome C in the presence of the compound indicates an inhibition of its release from the mitochondria, suggesting an anti-apoptotic effect.
Visualizations
Caption: Proposed mechanism of anti-apoptotic action.
Caption: Synthesis and evaluation workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs : Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Characterization, Molecular Docking and Biological Activity Studies of Hydrazones with 3,4,5-Trimethoxyphenyl Moiety [journals.ekb.eg]
- 4. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 3,4,5-Trimethoxy-benzyl-hydrazine Analogs for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in the development of anticancer agents, notably as inhibitors of tubulin polymerization. This structural motif is found in potent natural and synthetic tubulin-binding agents like combretastatin A-4. Hydrazone derivatives incorporating the 3,4,5-trimethoxyphenyl group have emerged as a promising class of compounds with significant cytotoxic activities against various cancer cell lines. These derivatives are synthesized through the condensation of 3,4,5-trimethoxybenzaldehyde with various hydrazine compounds. This document provides detailed protocols for the synthesis and in vitro evaluation of these anticancer agents, along with a summary of their biological activities.
Data Presentation: Anticancer Activity of 3,4,5-Trimethoxyphenyl Hydrazone Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of various synthesized derivatives against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| QNT11 | Hep3B | 2.21 | [1][2] |
| QNT11 | SMMC-7721 | 2.38 | [1][2] |
| QNT11 | MCF-7 | 3.17 | [1][2] |
| QNT11 | HCT-8 | 2.79 | [1][2] |
| Compound 15 | MGC-803 | 20.47 ± 2.07 | [3] |
| Compound 15 | MCF-7 | 43.42 ± 3.56 | [3] |
| Compound 15 | HepG-2 | 35.45 ± 2.03 | [3] |
| Compound 15 | MFC | 23.47 ± 3.59 | [3] |
| Compound 3h | PC-3 | 1.32 | [4] |
| Compound 3h | MCF-7 | 2.99 | [4] |
| Compound 3h | HT-29 | 1.71 | [4] |
| Compound 3b | MCF-7 | 7.016 | [5] |
| Compound 3c | MCF-7 | 7.05 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of 3,4,5-Trimethoxybenzylidene-hydrazone Derivatives
This protocol describes a general method for the synthesis of hydrazone derivatives via the condensation of 3,4,5-trimethoxybenzaldehyde with a substituted hydrazine.
Materials:
-
3,4,5-trimethoxybenzaldehyde
-
Substituted hydrazine (e.g., isonicotinic hydrazide, 2-aminobenzoic acid hydrazide)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Dissolve equimolar amounts of 3,4,5-trimethoxybenzaldehyde and the selected substituted hydrazine in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone derivative.
-
Dry the purified product in a desiccator.
-
Characterize the final compound using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4][5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized hydrazone derivatives dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5x103 to 1x104 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin).
-
Incubate the plates for 48-72 hours in a CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Mandatory Visualizations
General Workflow for Synthesis and Evaluation of Anticancer Hydrazone Derivatives
Caption: Workflow for the synthesis and in vitro evaluation of anticancer hydrazone derivatives.
Signaling Pathway of Tubulin Polymerization Inhibition and Apoptosis Induction
Many 3,4,5-trimethoxyphenyl derivatives exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization leading to apoptosis.
References
- 1. Trimethoxy-benzaldehyde levofloxacin hydrazone inducing the growth arrest and apoptosis of human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethoxy-benzaldehyde levofloxacin hydrazone inducing the growth arrest and apoptosis of human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,5-Trimethoxy-benzyl-hydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4,5-Trimethoxy-benzyl-hydrazine synthesis.
Troubleshooting Guide
Issue 1: Low Yield of the Final Product
Question: We are experiencing a low overall yield in our synthesis of this compound. What are the potential causes and how can we improve it?
Answer: A low yield in this synthesis can stem from several factors throughout the two main stages: the formation of the hydrazone intermediate and its subsequent reduction.
Potential Causes and Solutions:
-
Incomplete Hydrazone Formation: The initial condensation reaction between 3,4,5-trimethoxybenzaldehyde and hydrazine hydrate is crucial.
-
pH Control: The reaction is often catalyzed by a small amount of acid (e.g., a drop of acetic acid). However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, basic conditions can inhibit the necessary protonation of the aldehyde's carbonyl group. Ensure the reaction medium is slightly acidic (pH 4-6).
-
Reaction Time and Temperature: The reaction may require refluxing for several hours to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Water Removal: The condensation reaction produces water. While often not a major issue in alcoholic solvents at reflux, in some cases, the use of a Dean-Stark trap to remove water can drive the equilibrium towards the product.
-
-
Inefficient Reduction of the Hydrazone: The choice and handling of the reducing agent are critical for a high yield.
-
Reducing Agent Selection: Sodium borohydride (NaBH₄) is a common and effective choice for reducing the C=N bond of the hydrazone. More potent reducing agents like lithium aluminum hydride (LiAlH₄) could potentially cleave the N-N bond. Sodium cyanoborohydride (NaBH₃CN) is also a good option as it is more selective for the imine/hydrazone group over the aldehyde, allowing for a one-pot reaction.
-
Stoichiometry of the Reducing Agent: An insufficient amount of the reducing agent will lead to incomplete reaction. It is recommended to use a molar excess of the reducing agent (e.g., 1.5 to 2 equivalents).
-
Reaction Temperature: The reduction is typically carried out at a low temperature (0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to slowly warm to room temperature can help ensure completion.
-
-
Product Degradation: The benzyl-hydrazine product can be susceptible to oxidation.
-
Inert Atmosphere: Conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Work-up and Purification: Minimize the exposure of the product to air and light during extraction and purification.
-
-
Side Reactions:
-
Azine Formation: A common side product is the azine, formed by the reaction of the hydrazone with another molecule of the aldehyde. Using an excess of hydrazine can help to minimize this.
-
Over-reduction: While less common with NaBH₄, stronger reducing agents could potentially reduce the aromatic ring or cleave the methoxy groups.
-
Issue 2: Formation of Impurities
Question: Our final product is contaminated with significant impurities. What are the likely impurities and how can we avoid them?
Answer: Impurity formation is a common challenge. The most likely impurities are unreacted starting materials, the intermediate hydrazone, and side products like the corresponding azine.
Common Impurities and Mitigation Strategies:
-
Unreacted 3,4,5-trimethoxybenzaldehyde: This indicates an incomplete initial condensation reaction.
-
Solution: Increase the reaction time for the hydrazone formation step and ensure the use of a slight excess of hydrazine hydrate. Monitor the disappearance of the aldehyde spot on TLC.
-
-
3,4,5-trimethoxybenzaldehyde hydrazone (intermediate): This suggests an incomplete reduction.
-
Solution: Ensure a sufficient molar excess of the reducing agent is used. Also, verify the quality of the reducing agent, as reagents like NaBH₄ can degrade over time with exposure to moisture.
-
-
3,4,5-trimethoxybenzaldehyde azine: This side product arises from the reaction of the hydrazone intermediate with another molecule of the aldehyde.
-
Solution: Use a larger excess of hydrazine hydrate in the initial step. A molar ratio of 1:1.5 to 1:2 of aldehyde to hydrazine is recommended.
-
-
Disubstituted Hydrazine: It is possible for both nitrogen atoms of hydrazine to react.
-
Solution: Using a sufficient excess of hydrazine can disfavor the formation of the disubstituted product.
-
Purification Strategy:
-
Column Chromatography: Silica gel column chromatography is an effective method for purifying the final product. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be used to separate the product from less polar impurities like the starting aldehyde and more polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the synthesis?
A1: Ethanol or methanol are commonly used and effective solvents for both the hydrazone formation and the subsequent reduction with sodium borohydride. They are good solvents for the reactants and do not interfere with the reaction.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexane) to clearly separate the starting aldehyde, the hydrazone intermediate, and the final product. The spots can be visualized under UV light.
Q3: What is a typical yield for this synthesis?
A3: With an optimized protocol, yields can range from 70% to over 90%. However, yields can be significantly lower if the reaction conditions are not carefully controlled.
Q4: Is a one-pot procedure possible for this synthesis?
A4: Yes, a one-pot procedure is feasible and can improve efficiency. This is typically done by performing a reductive amination where the aldehyde, hydrazine, and a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) are combined in a single reaction vessel. The NaBH₃CN is more effective at reducing the in situ formed hydrazone than the starting aldehyde.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Hydrazine: Hydrazine and its hydrate are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Sodium Borohydride: This reagent is flammable and reacts with water to produce hydrogen gas. Add it slowly to the reaction mixture and quench it carefully.
-
Solvents: Methanol and ethanol are flammable. Avoid open flames.
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step A: Synthesis of 3,4,5-trimethoxybenzaldehyde hydrazone
-
To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in ethanol (10 mL per gram of aldehyde), add hydrazine hydrate (1.5 eq).
-
Add one drop of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. The hydrazone may precipitate out. If so, collect the solid by filtration. If not, the solution can be carried forward to the next step.
Step B: Reduction of the Hydrazone
-
Cool the solution or suspension of the hydrazone from Step A to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the disappearance of the hydrazone.
-
Quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: One-Pot Reductive Amination
-
Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) and hydrazine hydrate (1.5 eq) in methanol (15 mL per gram of aldehyde).
-
Add sodium cyanoborohydride (1.2 eq) to the solution.
-
Adjust the pH of the reaction mixture to 4-5 by the dropwise addition of glacial acetic acid.
-
Stir the reaction at room temperature and monitor by TLC (typically 6-12 hours).
-
Once the reaction is complete, carefully add water to quench the reaction.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Parameter | Two-Step Protocol | One-Pot Protocol |
| Starting Material | 3,4,5-trimethoxybenzaldehyde | 3,4,5-trimethoxybenzaldehyde |
| Reagents | Hydrazine hydrate, Acetic acid, NaBH₄ | Hydrazine hydrate, NaBH₃CN, Acetic acid |
| Solvent | Ethanol | Methanol |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | 75-85% | 80-92% |
| Key Advantage | Stepwise control | Higher efficiency |
| Key Disadvantage | Longer overall time | Requires careful pH control |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Purification of 3,4,5-Trimethoxy-benzyl-hydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,4,5-Trimethoxy-benzyl-hydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, by-products, or degradation. Common impurities may include:
-
Unreacted 3,4,5-trimethoxybenzaldehyde or its corresponding hydrazone intermediate.
-
Unreacted hydrazine hydrate.
-
By-products from the reduction step if synthesizing from a hydrazone.
-
Oxidation products, as hydrazines can be susceptible to oxidation.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase C18 column is often a good starting point.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic peaks of this compound and detect the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Q4: What are the recommended storage conditions for purified this compound?
A4: Hydrazine derivatives can be sensitive to air and light. It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, protected from light, and at a low temperature (refrigerated or frozen) to minimize degradation.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the chosen solvent, even with heating.
-
Cause: The solvent is not polar enough.
-
Solution: Increase the polarity of the solvent system. If you are using a non-polar solvent, try a more polar one like ethanol, methanol, or isopropanol. For highly polar compounds, a mixture of solvents, such as an alcohol with a small amount of water, may be necessary.[1]
Problem 2: The compound dissolves but does not crystallize upon cooling.
-
Cause 1: The solution is not saturated.
-
Solution 1: Reduce the volume of the solvent by evaporation to concentrate the solution.
-
Cause 2: The solution is supersaturated, but crystal nucleation has not occurred.
-
Solution 2:
-
Try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
-
-
Cause 3: The presence of impurities is inhibiting crystallization.
-
Solution 3: Attempt to purify the crude material by column chromatography first to remove the problematic impurities, and then recrystallize the partially purified product.
Problem 3: The compound precipitates as an oil instead of crystals.
-
Cause: The compound is "oiling out," which can happen if the solution is cooled too quickly or if the melting point of the compound is lower than the boiling point of the solvent.
-
Solution:
-
Re-heat the solution until the oil redissolves.
-
Allow the solution to cool more slowly (e.g., by insulating the flask).
-
Add a small amount of a co-solvent in which the compound is less soluble to encourage crystal formation.
-
Column Chromatography
Problem 1: The compound does not move from the baseline on the TLC plate, even in 100% ethyl acetate.
-
Cause: The eluent is not polar enough. This compound is a polar and basic compound.
-
Solution: Increase the polarity of the mobile phase. A common strategy for basic compounds is to add a small amount of a base to the eluent to improve elution and reduce tailing. Try a solvent system containing methanol and a small percentage of ammonium hydroxide in dichloromethane. For example, a stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this stock solution can be used in dichloromethane.
Problem 2: The compound streaks badly on the TLC plate and the column.
-
Cause: This is common for basic compounds like hydrazines on silica gel due to strong interactions with the acidic silica surface.
-
Solution:
-
Add a basic modifier to the eluent, such as triethylamine (0.1-1%) or ammonium hydroxide as described above.
-
Consider using a different stationary phase, such as alumina (basic or neutral), which is often better for basic compounds.
-
Reverse-phase chromatography is also a good option for purifying polar compounds.
-
Problem 3: The fractions are still impure after column chromatography.
-
Cause 1: Poor separation between the product and impurities.
-
Solution 1: Optimize the solvent system using TLC to achieve a greater difference in Rf values between your compound and the impurities. A target Rf of 0.2-0.4 for your compound is often ideal for good separation.
-
Cause 2: The column was overloaded with the crude sample.
-
Solution 2: Use a larger amount of silica gel relative to the amount of crude material. A general rule of thumb is a 50:1 to 100:1 ratio of silica to crude product by weight.
-
Cause 3: The compound is degrading on the silica gel.
-
Solution 3: Deactivate the silica gel by adding a small amount of a basic modifier to the slurry when packing the column. Alternatively, run the column quickly (flash chromatography) to minimize the contact time between the compound and the silica.
Quantitative Data Summary
| Purification Method | Parameter | Typical Value | Notes |
| Recrystallization | Yield | 60-90% | Highly dependent on the initial purity of the crude material. |
| Purity Enhancement | Can achieve >99% | Effective for removing small amounts of impurities with different solubility profiles. | |
| Column Chromatography | Yield | 50-85% | Losses can occur due to irreversible adsorption on the stationary phase or co-elution of fractions. |
| Purity Enhancement | Can achieve >98% | Effective for separating compounds with different polarities. |
Experimental Protocols
Protocol 1: Recrystallization from an Alcohol/Water Mixture
This protocol is a general guideline and may require optimization.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable alcohol (e.g., ethanol or methanol) and gently heat the mixture while stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add water dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a few more drops of the alcohol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is a general guideline for purifying a polar, basic compound.
-
TLC Analysis: Determine a suitable solvent system using TLC. For this compound, start with a mixture of dichloromethane and methanol. If the spot remains at the baseline, add a small amount of methanol. If streaking occurs, add 0.5-1% triethylamine or ammonium hydroxide to the eluent. Aim for an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar component of your eluent (e.g., dichloromethane). Pack the column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Run the column by applying gentle air pressure (flash chromatography). Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute your compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for column chromatography of this compound.
References
Technical Support Center: Optimizing Hydrazone Formation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing hydrazone formation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during hydrazone synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My hydrazone formation reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in hydrazone formation can stem from several factors. The reaction is reversible, and the equilibrium may not favor product formation under your current conditions. Additionally, the reaction rate can be very slow, especially at neutral pH.[1][2][3]
Potential Causes & Solutions:
-
Unfavorable pH: The formation of hydrazones is often acid-catalyzed. The optimal pH is typically around 4.5, which facilitates both the nucleophilic attack and the dehydration of the hemiaminal intermediate.[3] At very low pH (below 3), the hydrazine nucleophile can be protonated and become unreactive.[3] Conversely, at neutral or basic pH, the dehydration of the tetrahedral intermediate is often the rate-limiting step and can be very slow.[2]
-
Slow Reaction Kinetics: Even under optimal pH, some reactant combinations exhibit slow kinetics, sometimes requiring hours or even days to reach completion.[2]
-
Recommendation: Increase the reaction temperature. If the reactants are stable, refluxing the reaction mixture can significantly increase the reaction rate. Microwave irradiation has also been shown to accelerate hydrazone formation.[5] Alternatively, employing a catalyst can dramatically increase the reaction rate.
-
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can sterically hinder the reaction, leading to lower yields.
-
Recommendation: If possible, consider using less sterically hindered starting materials. Increasing the reaction time and/or temperature may also help overcome this issue.
-
-
Formation of Side Products: The formation of azines, particularly when using an excess of the carbonyl compound with unsubstituted hydrazine, is a common side reaction that can reduce the yield of the desired hydrazone.[5]
-
Recommendation: Use a slight excess of the hydrazine reactant to minimize azine formation. Careful control of stoichiometry is crucial.
-
-
Issue 2: Slow Reaction Rate at Neutral pH
-
Question: I need to perform a hydrazone ligation at a neutral pH for a bioconjugation application, but the reaction is extremely slow. How can I accelerate it?
-
Answer: The slow rate of hydrazone formation at neutral pH is a well-documented challenge, primarily because the dehydration of the tetrahedral intermediate is not efficiently catalyzed.[2] Fortunately, several catalytic systems have been developed to address this.
Solutions:
-
Aniline Catalysis: Aniline and its derivatives are effective nucleophilic catalysts for hydrazone formation at neutral pH.[1][6] Aniline reacts with the carbonyl compound to form a more reactive Schiff base intermediate, which then readily reacts with the hydrazine.
-
Advanced Organocatalysts: More efficient water-soluble organocatalysts have been developed that outperform aniline. These include anthranilic acids and aminobenzoic acids, which can enhance reaction rates by one to two orders of magnitude compared to aniline.[1][7] 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid have been identified as particularly effective.[1][7] Other classes of potent catalysts include 2-aminophenols and 2-(aminomethyl)benzimidazoles.[6]
-
Recommendation: Screen a variety of these newer organocatalysts at lower concentrations (e.g., 1 mM) to find the most effective one for your specific substrates.
-
-
Issue 3: Product Instability and Reversibility
-
Question: My hydrazone product appears to be degrading or reverting to the starting materials. How can I improve its stability?
-
Answer: Hydrazone formation is a reversible process, and the stability of the hydrazone bond is pH-dependent.[8] Hydrolysis, the reverse reaction, is generally favored under acidic conditions.
Factors Influencing Stability & Solutions:
-
pH: Hydrazones are most stable at neutral or slightly basic pH and are susceptible to hydrolysis in acidic environments.[9]
-
Recommendation: After purification, store your hydrazone product in a neutral or slightly basic buffer. Avoid exposure to acidic conditions unless you intend to reverse the reaction.
-
-
Electronic Effects: The electronic properties of the substituents on the aldehyde/ketone and hydrazine moieties influence the stability of the hydrazone bond. Electron-withdrawing groups on the carbonyl-derived portion can enhance stability.[10] Hydrazones formed from aromatic aldehydes are generally more stable to acidic hydrolysis than those derived from aliphatic aldehydes.[9]
-
Recommendation: If your application allows, consider incorporating an aromatic aldehyde or a carbonyl compound with an electron-withdrawing group to form a more stable hydrazone.
-
-
Acylhydrazones: Acylhydrazones, formed from acylhydrazides, are generally more stable than hydrazones derived from simple hydrazines. However, they can still undergo hydrolysis and exchange reactions under mildly acidic conditions (pH ~4-7).[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of hydrazone formation?
A1: The formation of a hydrazone from an aldehyde or ketone and a hydrazine proceeds via a two-step mechanism:
-
Nucleophilic Addition: The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate.[3]
-
Dehydration: The hemiaminal intermediate then eliminates a molecule of water to form the C=N double bond of the hydrazone. This step is typically the rate-limiting step, especially at neutral pH, and is often acid-catalyzed.[2][3]
Q2: How does pH affect the rate of hydrazone formation?
A2: The reaction rate is highly pH-dependent. A bell-shaped curve is often observed for the rate versus pH profile. At high pH, the dehydration step is slow. As the pH is lowered, the dehydration is acid-catalyzed and the rate increases. However, at very low pH (typically below 3-4), the hydrazine nucleophile becomes protonated, reducing its nucleophilicity and thus slowing down the initial addition step.[3] The optimal pH is a balance between having a sufficiently nucleophilic hydrazine and efficient acid-catalyzed dehydration, often found in the range of pH 4-6.[3]
Q3: What are the differences in reactivity between aldehydes and ketones?
A3: Aldehydes are generally more reactive towards hydrazone formation than ketones. This is due to two main factors:
-
Steric Effects: The single hydrogen atom attached to the carbonyl carbon in aldehydes presents less steric hindrance to the incoming nucleophile compared to the two alkyl/aryl groups in ketones.
-
Electronic Effects: Alkyl groups are electron-donating, which reduces the electrophilicity of the carbonyl carbon in ketones, making them less reactive than aldehydes.
Q4: Can I run the reaction without a solvent?
A4: Yes, solvent-free conditions have been successfully employed for hydrazone synthesis, often in conjunction with a catalyst like MgO nanoparticles and ultrasonic irradiation.[11] This approach offers a "green" alternative with benefits such as clean reaction profiles and high yields.[11]
Q5: How can I monitor the progress of my reaction?
A5: The progress of hydrazone formation can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC): To observe the disappearance of starting materials and the appearance of the product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the change in chemical shifts of key protons or carbons.
-
UV-Vis Spectroscopy: If one of the reactants or the product has a distinct chromophore, the change in absorbance can be used to follow the reaction kinetics.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the reactants and products in the reaction mixture.
Data on Reaction Parameters
Table 1: Effect of pH on Hydrazone Formation Rate
| pH | Relative Reaction Rate | Rationale |
| < 3 | Slow | Protonation of the hydrazine nucleophile reduces its reactivity.[3] |
| 4 - 6 | Fast (Often Optimal) | Balances sufficient hydrazine nucleophilicity with effective acid-catalyzed dehydration.[3] |
| 7.4 | Slow | The rate-limiting dehydration step is not efficiently catalyzed.[2] |
| > 8 | Very Slow | Lack of protons to catalyze the dehydration of the hemiaminal intermediate. |
Table 2: Comparison of Catalysts for Hydrazone Formation at Neutral pH
| Catalyst | Typical Concentration | Rate Enhancement (relative to uncatalyzed) | Notes |
| Aniline | 10 - 100 mM | Moderate | Can be toxic to cells at high concentrations.[1] |
| 5-Methoxyanthranilic Acid | 1 mM | High (up to 2 orders of magnitude > aniline) | A highly efficient, water-soluble organocatalyst.[1][7] |
| 3,5-Diaminobenzoic Acid | 1 mM | High | Another effective water-soluble catalyst.[1][7] |
| 2-Aminophenols | 1 mM | High (up to 7-fold > aniline) | A newer class of effective catalysts.[6] |
| 2-(Aminomethyl)benzimidazoles | 1 mM | High | Particularly effective with challenging aryl ketone substrates.[6] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Synthesis
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Add the hydrazine derivative (1.0 - 1.2 equivalents).
-
Add a catalytic amount of a weak acid, such as acetic acid (e.g., 1-2 drops), or adjust the pH of the buffered solution to 4-6.
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product is soluble, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography. For example, hydrazones of 2,4-dinitrophenylhydrazine can often be recrystallized from ethanol or acetone.[13][14]
Protocol 2: Aniline-Catalyzed Hydrazone Formation at Neutral pH
-
Prepare a solution of the carbonyl compound (1.0 equivalent) and the hydrazine derivative (1.0 - 1.5 equivalents) in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4). A co-solvent like DMF or DMSO may be used to ensure solubility.[12]
-
Add a stock solution of aniline or a more efficient organocatalyst (e.g., 5-methoxyanthranilic acid) to achieve the desired final catalyst concentration (e.g., 1-10 mM).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Once the reaction is complete, the product can be isolated by extraction or chromatography, depending on its properties.
Visualizations
Caption: General mechanism of hydrazone formation.
Caption: Troubleshooting workflow for low hydrazone yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tlc.unipune.ac.in [tlc.unipune.ac.in]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,4,5-Trimethoxybenzylhydrazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3,4,5-trimethoxybenzylhydrazine and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3,4,5-trimethoxybenzylhydrazine, a key intermediate in the development of various pharmaceutical compounds.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of 3,4,5-trimethoxybenzylhydrazine can stem from several factors. A common method for synthesizing benzylhydrazines involves the reaction of a benzyl halide with hydrazine.[1][2]
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Side Reactions: Competing reactions can consume the starting material or the product. A major drawback in reactions involving hydrazones can be the competitive formation of an azine byproduct.[5]
-
Troubleshooting:
-
Control the reaction temperature carefully. Lower temperatures can sometimes suppress the formation of side products.
-
Ensure the quality of your starting materials. Impurities in the 3,4,5-trimethoxybenzyl halide can lead to unwanted reactions.
-
-
-
Product Degradation: The product, a hydrazine derivative, might be unstable under the reaction or work-up conditions.
-
Troubleshooting:
-
Perform the work-up at a lower temperature.
-
Use a milder base for neutralization if required.
-
Consider the use of protecting groups for the hydrazine moiety if subsequent reactions are planned.[5]
-
-
Question: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I purify my compound?
Answer: The formation of multiple products is a common challenge.
Likely Side Products:
-
Azine Formation: Aldehyde or ketone impurities can react with the hydrazine product to form azines.[5]
-
Over-alkylation: The product, 3,4,5-trimethoxybenzylhydrazine, can potentially react with another molecule of the starting benzyl halide.
-
Oxidation Products: Hydrazines can be susceptible to oxidation, especially in the presence of air and certain metals.
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is commonly used.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.
-
Acid-Base Extraction: Since hydrazine derivatives are basic, an acid-base extraction can be used to separate them from neutral impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The hydrazine will move to the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of 3,4,5-trimethoxybenzylhydrazine?
A1: A general method involves the reaction of 3,4,5-trimethoxybenzyl chloride with an excess of hydrazine hydrate in a suitable solvent like ethanol. The reaction is typically heated to reflux and monitored by TLC. After completion, the solvent is removed, and the product is isolated and purified.
Q2: How can I confirm the identity and purity of my synthesized 3,4,5-trimethoxybenzylhydrazine?
A2: Standard analytical techniques should be employed:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Q3: My 3,4,5-trimethoxybenzylhydrazine derivative appears to be unstable and decomposes over time. How should I store it?
A3: Hydrazine derivatives can be sensitive to air and light. For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is preferable). Storing it as a salt (e.g., hydrochloride) can also improve its stability.
Data Presentation
Table 1: Troubleshooting Guide for Low Yields
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | Increase reaction time, Increase temperature, Use excess hydrazine hydrate. | Increased product formation. |
| Side Reactions | Optimize reaction temperature, Use purified starting materials. | Reduction of impurity spots on TLC. |
| Product Degradation | Lower work-up temperature, Use milder reagents, Consider protecting groups. | Improved recovery of the pure product. |
Experimental Protocols
Protocol 1: Synthesis of 3,4,5-Trimethoxybenzylhydrazine
-
To a solution of 3,4,5-trimethoxybenzyl chloride (1 equivalent) in ethanol, add hydrazine hydrate (5-10 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the synthesis of 3,4,5-trimethoxybenzylhydrazine.
Caption: A troubleshooting decision tree for the synthesis of 3,4,5-trimethoxybenzylhydrazine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzylhydrazine synthesis - chemicalbook [chemicalbook.com]
- 3. CN108178734A - A kind of synthetic method of 3,4,5- trimethoxybenzoyls hydrazine - Google Patents [patents.google.com]
- 4. CN108409597A - A method of synthesis 3,4,5- trimethoxybenzoyl hydrazines - Google Patents [patents.google.com]
- 5. Hydrazine Chemistry in Organic Synthesis | PDF [slideshare.net]
Stability issues with 3,4,5-Trimethoxy-benzyl-hydrazine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,4,5-Trimethoxy-benzyl-hydrazine in solution. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
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pH: Hydrazines are basic and can be protonated at low pH, which can affect their reactivity and stability. In alkaline conditions, hydrazines can be more susceptible to oxidation.
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Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while aprotic solvents are generally more inert.
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Temperature: Elevated temperatures can accelerate degradation pathways.
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Presence of Oxygen and Oxidizing Agents: Hydrazines are susceptible to oxidation, which can be initiated by dissolved oxygen or the presence of other oxidizing agents.[1]
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Light Exposure: Similar to other aromatic compounds, exposure to UV or visible light may induce photolytic degradation.
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Presence of Carbonyl Compounds: Hydrazines readily react with aldehydes and ketones to form hydrazones.[2] If your solvent or reaction mixture contains such impurities (e.g., acetone), it will consume your starting material.
Q2: How can I visually detect degradation of my this compound solution?
A2: While not a definitive measure, visual inspection can offer initial clues. A freshly prepared solution of this compound in a suitable solvent should be clear and colorless. The appearance of a yellow or brown color, or the formation of a precipitate, may indicate degradation or the formation of impurities. However, analytical methods are necessary for confirmation.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation pathways for this compound are not extensively documented, potential degradation products can be inferred from the general chemistry of hydrazines and related compounds. These may include:
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Oxidation products: Diimide, and further reaction products.
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Hydrolysis products: Although generally stable, under harsh acidic or basic conditions, cleavage of the benzyl-hydrazine bond could occur.
-
Reaction with solvent or impurities: Formation of hydrazones with any carbonyl impurities.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To maximize stability, solutions of this compound should be:
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Stored at low temperatures (e.g., 2-8 °C or -20 °C).
-
Protected from light by using amber vials or wrapping the container in aluminum foil.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Prepared fresh whenever possible, especially for use in sensitive assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh solution before each experiment. Perform a purity check of the solid material using an appropriate analytical technique (e.g., NMR, LC-MS). |
| Low reaction yield | The concentration of the active hydrazine may be lower than expected due to degradation. | Quantify the concentration of your this compound solution using a validated analytical method (e.g., HPLC-UV) immediately before use. |
| Appearance of unexpected side products | Reaction with impurities in the solvent (e.g., aldehydes, ketones). | Use high-purity, anhydrous solvents. Consider purifying the solvent if contamination is suspected. |
| Solution color changes over time | Likely indicates oxidation or other degradation pathways. | Prepare smaller batches of the solution more frequently. Store under an inert atmosphere and protect from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from general guidelines for forced degradation studies.[3][4]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to UV light (e.g., 254 nm) and white light. Prepare a dark control by wrapping a vial in aluminum foil.
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, dilute with the mobile phase, and analyze by HPLC-UV.
HPLC Method Example: (This is a starting point and may require optimization)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 10 µL
Protocol 2: Quantitative Analysis of this compound in Solution by HPLC-UV
Objective: To determine the concentration of this compound in a solution.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Calibration Curve: Inject the standards into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Preparation: Dilute the sample solution to be tested with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Sample Analysis: Inject the prepared sample and record the peak area.
-
Quantification: Determine the concentration of this compound in the sample using the calibration curve.
Quantitative Data Summary
The following table can be used to summarize the results from a forced degradation study.
| Stress Condition | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Number of Degradation Products |
| 0.1 M HCl (RT) | 24 | ||||
| 0.1 M HCl (60°C) | 24 | ||||
| 0.1 M NaOH (RT) | 24 | ||||
| 3% H₂O₂ (RT) | 24 | ||||
| Thermal (60°C) | 24 | ||||
| Photolytic (UV) | 24 | ||||
| Photolytic (White Light) | 24 |
Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Benzylhydrazine | 555-96-4 | Benchchem [benchchem.com]
- 3. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to prevent oxidation of 3,4,5-Trimethoxy-benzyl-hydrazine during storage
Welcome to the technical support center for 3,4,5-Trimethoxy-benzyl-hydrazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this air-sensitive compound. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experiments.
Troubleshooting Guide: Preventing Oxidation During Storage
Problem: You observe a change in the physical appearance of your this compound sample (e.g., color change from white/off-white to yellow/brown, clumping) or suspect degradation based on analytical data (e.g., new peaks in HPLC, decreased purity).
Possible Cause: Oxidation of the hydrazine moiety due to exposure to atmospheric oxygen. Hydrazine derivatives are known to be susceptible to oxidation, a process that can be accelerated by factors such as light, elevated temperature, and the presence of metal ions.
Solutions:
| Solution | Description | Key Considerations |
| Inert Atmosphere Storage | Storing the compound under an inert atmosphere, such as nitrogen or argon, is the most effective way to prevent oxidation. | Nitrogen is a cost-effective and commonly used inert gas for this purpose. Argon, being denser than air, can be more effective at displacing oxygen in certain situations. |
| Proper Container Selection | Use amber glass vials with airtight septa or screw caps with a PTFE liner. | Amber glass protects the compound from light, which can catalyze oxidation. The container must be tightly sealed to prevent the ingress of oxygen and moisture. |
| Low-Temperature Storage | Store the compound at a reduced temperature, such as 2-8 °C. | Lower temperatures slow down the rate of chemical reactions, including oxidation. Avoid freezing unless the compound's stability in a frozen state has been verified, as this can sometimes cause physical changes or moisture condensation upon thawing. |
| Use of Antioxidants | The addition of a suitable antioxidant can help to inhibit the oxidation process. | The choice of antioxidant must be carefully considered to ensure compatibility and avoid unwanted side reactions. Common antioxidants used in pharmaceuticals include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Propyl Gallate. An experimental screening should be performed to determine the most effective antioxidant and its optimal concentration. |
| Purification and Handling | Ensure the compound is of high purity before storage. Trace metal impurities can catalyze oxidation. | Handle the compound in a controlled environment, such as a glove box or under a continuous stream of inert gas, to minimize exposure to air. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) at 2-8 °C. This minimizes exposure to oxygen, light, and elevated temperatures, which are the primary drivers of oxidation.
Q2: How can I safely handle this compound to prevent oxidation during experimental use?
A2: It is crucial to handle this compound in an inert atmosphere. This can be achieved by working in a glove box or by using Schlenk line techniques. If these are not available, work quickly and flush the headspace of your reaction vessel with an inert gas before and after dispensing the compound. Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze degradation.
Q3: My sample has already started to change color. Is it still usable?
A3: A color change is a visual indicator of potential degradation. Before using a discolored sample, it is highly recommended to re-analyze its purity using a suitable analytical method, such as HPLC-UV. Depending on the level of degradation and the sensitivity of your experiment, the material may no longer be suitable for use.
Use of Antioxidants
Q4: Can I add an antioxidant to my sample of this compound for long-term storage?
A4: Yes, adding an antioxidant can be an effective strategy to prolong the shelf-life of the compound. However, the compatibility and effectiveness of the antioxidant must be experimentally verified. Phenolic antioxidants like BHT, BHA, and propyl gallate are commonly used for organic molecules.[1][2][3][4][5] It is advisable to start with a low concentration (e.g., 0.01-0.1% w/w) and conduct a stability study to assess its efficacy.
Q5: Which antioxidant is best suited for this compound?
A5: The optimal antioxidant will depend on the specific storage conditions and the solvent system if the compound is in solution. A screening study is the best approach to determine the most suitable antioxidant. See the experimental protocol below for guidance on how to conduct such a study.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of the compound under stressed conditions to predict its long-term stability.
1. Materials:
- This compound (high purity)
- Amber glass vials with PTFE-lined caps
- Nitrogen or Argon gas
- Stability chambers set to the following conditions:
- 40 °C / 75% Relative Humidity (RH)
- 25 °C / 60% RH (Control)
- HPLC-UV system with a suitable column (e.g., C18)
- Mobile phase (e.g., Acetonitrile:Water gradient)
- Reference standard of this compound
2. Procedure:
- Aliquot equal amounts of this compound into several amber glass vials.
- For each storage condition, prepare two sets of samples: one set blanketed with an inert gas and the other with a normal atmosphere (headspace of air).
- Tightly seal all vials.
- Place the vials in the respective stability chambers.
- At predetermined time points (e.g., 0, 1, 2, 4, and 6 weeks), remove one vial from each condition.
- Prepare a solution of the sample at a known concentration.
- Analyze the sample by HPLC-UV to determine the purity and identify any degradation products.
- Compare the results to the initial time point (T=0) and the control condition.
3. Data Analysis:
- Plot the percentage of remaining this compound against time for each condition.
- Calculate the degradation rate constant for each condition.
- This data will provide insight into the stability of the compound and the effectiveness of an inert atmosphere.
Protocol 2: Screening of Antioxidants for Stabilization
This protocol outlines a method to screen for a compatible and effective antioxidant.
1. Materials:
- This compound
- Antioxidant candidates: BHT, BHA, Propyl Gallate
- Suitable solvent (e.g., Ethanol, if the compound is soluble)
- Amber glass vials with PTFE-lined caps
- Stability chamber (e.g., 40 °C / 75% RH)
- HPLC-UV system
2. Procedure:
- Prepare stock solutions of each antioxidant in the chosen solvent at a concentration of 1% (w/v).
- Prepare several samples of this compound at a known concentration in the solvent.
- To separate samples, add a small volume of each antioxidant stock solution to achieve a final antioxidant concentration of 0.05% (w/w) relative to the hydrazine compound.
- Include a control sample with no added antioxidant.
- Store all samples in the stability chamber.
- Analyze the samples by HPLC-UV at regular intervals (e.g., weekly) to monitor the degradation of this compound.
3. Data Analysis:
- Compare the degradation rates of the samples with different antioxidants to the control.
- The antioxidant that results in the slowest degradation rate is the most effective under the tested conditions.
Visualizations
Caption: Troubleshooting logic for addressing the oxidation of this compound.
References
- 1. WO2004091584A1 - Absorption enhancers such as e.g. bht, bha or propyl gallate - Google Patents [patents.google.com]
- 2. Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Propyl Gallate used for? [synapse.patsnap.com]
- 4. Propyl gallate | Center for Science in the Public Interest [cspi.org]
- 5. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3,4,5-Trimethoxy-benzyl-hydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,4,5-Trimethoxy-benzyl-hydrazine, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
The most prevalent laboratory method is the reductive amination of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate. This typically involves the initial formation of a hydrazone intermediate, which is then reduced to the desired benzyl-hydrazine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.
Q2: What are the primary safety concerns when working with hydrazine hydrate, especially on a larger scale?
Hydrazine hydrate is a toxic and potentially explosive substance. Key safety precautions include:
-
Ventilation: Always handle hydrazine hydrate in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Temperature Control: Reactions involving hydrazine can be exothermic. Careful temperature monitoring and control are crucial to prevent runaway reactions.
-
Quenching: Have a proper quenching strategy in place for any unreacted hydrazine.
-
Material Compatibility: Avoid contact with oxidizing agents and certain metals that can catalyze its decomposition.
Q3: Are there alternative, potentially safer, starting materials or reagents for this synthesis?
While hydrazine hydrate is a common reagent, researchers can explore in-situ generation of hydrazine or the use of hydrazine surrogates. However, for the direct synthesis of the target molecule, hydrazine hydrate remains a primary choice. The focus for scaling up should be on implementing robust safety protocols and process controls.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable solvent system should be developed to clearly separate the starting aldehyde, the intermediate hydrazone, and the final product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of reaction conversion and purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Hydrazone Intermediate | - Incomplete reaction. - Unfavorable equilibrium. - Side reactions of the aldehyde. | - Increase the reaction time or temperature moderately. - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the hydrazone. - Ensure the purity of the starting 3,4,5-trimethoxybenzaldehyde. |
| Incomplete Reduction of Hydrazone | - Insufficient reducing agent. - Inactive reducing agent. - Poor mixing at larger scales. | - Increase the molar equivalents of the reducing agent. - Use a fresh batch of the reducing agent. - Improve agitation to ensure proper mixing of all reactants. |
| Formation of Azine Byproduct | - Reaction of the hydrazone with another molecule of the aldehyde. | - Control the stoichiometry carefully; avoid a large excess of the aldehyde. - Add the aldehyde slowly to the reaction mixture containing hydrazine. |
| Exothermic Reaction Becomes Uncontrollable During Scale-Up | - Poor heat transfer in larger reaction vessels. - Addition rate of reagents is too fast. | - Ensure the reactor has an efficient cooling system. - Add reagents, especially hydrazine hydrate, portion-wise or via a syringe pump to control the reaction rate and temperature. - Use a co-solvent to help dissipate heat. |
| Product Isolation and Purification is Difficult | - Product is an oil or a low-melting solid. - Presence of impurities. | - Optimize the work-up procedure, including pH adjustment and solvent extraction. - Consider column chromatography for purification, starting with a non-polar eluent and gradually increasing polarity. - Recrystallization from a suitable solvent system can be effective for solid products. |
| Product Degradation | - Exposure to air or light. - Unstable at higher temperatures. | - Handle the purified product under an inert atmosphere (e.g., nitrogen or argon). - Store the product in a cool, dark place. - Avoid excessive heating during purification steps like distillation. |
Quantitative Data
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Considerations) |
| Reactant Ratio (Aldehyde:Hydrazine) | 1 : 1.2 - 1.5 | 1 : 1.1 - 1.3 (to minimize excess hydrazine) |
| Solvent | Ethanol, Methanol | Ethanol, Methanol, or a co-solvent system for better heat transfer |
| Temperature (Hydrazone Formation) | Room Temperature to 60 °C | 25 - 50 °C (with careful monitoring) |
| Temperature (Reduction) | 0 °C to Room Temperature | 0 - 15 °C (to control exotherm) |
| Reaction Time | 2 - 12 hours | 4 - 16 hours (may be longer due to mixing) |
| Typical Yield | 70 - 90% | 60 - 80% (yields may decrease slightly on scale-up) |
| Purity (Crude) | >85% | >80% |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Stir the mixture for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for another 2-4 hours.
-
-
Work-up and Purification:
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Quench the reaction by slowly adding water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of heterocycles using benzyl-hydrazines, with a focus on overcoming low product yields.
Frequently Asked Questions (FAQs)
General Issues
Q1: My reaction with benzyl-hydrazine is giving a very low yield, although my starting materials are fully consumed. What are the likely causes?
A1: Low yields despite complete consumption of starting materials often point towards the formation of side products or degradation of the desired product. Key factors to investigate include:
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Side Reactions: Benzyl-hydrazine can participate in various side reactions, such as the formation of regioisomers, Michael adducts, or products from self-condensation. The specific side products will depend on your reaction type (e.g., Knorr pyrazole synthesis, Fischer indole synthesis) and the nature of your other reactants.
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Product Instability: The synthesized heterocycle may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases.
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Work-up and Purification Issues: The product may be lost during the work-up or purification steps. This can be due to its solubility in the aqueous phase, decomposition on silica gel, or co-elution with impurities.
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Benzyl-hydrazine Instability: Benzyl-hydrazine itself can degrade, especially at high temperatures or in the presence of air (oxidation). This reduces the effective concentration of your nucleophile.
Q2: I am observing a dark tar-like substance forming in my reaction mixture. What is causing this and how can I prevent it?
A2: Tar formation is a common issue in acid-catalyzed reactions like the Fischer indole synthesis. It is often a result of polymerization or decomposition of starting materials, intermediates, or the final product under harsh acidic conditions and high temperatures.[1]
-
To mitigate tar formation:
-
Lower the reaction temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
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Reduce the concentration of the acid catalyst: Use the minimum amount of catalyst required to promote the reaction. You can perform a catalyst loading study to find the optimal concentration.
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Change the acid catalyst: Sometimes, switching from a Brønsted acid (like HCl or H₂SO₄) to a milder Lewis acid (like ZnCl₂ or BF₃·OEt₂) can reduce charring.[2][3]
-
Control the reaction time: Prolonged reaction times, even at moderate temperatures, can lead to decomposition. Monitor the reaction by TLC and stop it once the product is formed.
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Ensure an inert atmosphere: Performing the reaction under nitrogen or argon can prevent oxidative side reactions that may contribute to tar formation.
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Synthesis-Specific Issues: Pyrazole Synthesis (Knorr Type)
Q3: I am getting a mixture of two regioisomers in my pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl compound and benzyl-hydrazine. How can I improve the regioselectivity?
A3: The formation of regioisomers is a well-known challenge in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[4][5] The regioselectivity is influenced by the electronic and steric differences between the two carbonyl groups.
-
Strategies to improve regioselectivity:
-
Reaction Conditions: The choice of solvent and acid catalyst can influence the regiochemical outcome. For instance, reactions under acidic conditions may favor the attack of the less hindered nitrogen of the hydrazine at the more reactive carbonyl.[5]
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Protecting Groups: In some cases, temporarily protecting one of the carbonyl groups can direct the cyclization to the desired isomer.
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Stepwise Synthesis: A stepwise approach, where the hydrazone is first formed and isolated, may offer better control over the subsequent cyclization step under different conditions.
-
Q4: My pyrazole synthesis is sluggish and gives a low yield. What reaction parameters should I optimize?
A4: For a sluggish Knorr-type pyrazole synthesis, consider the following optimizations:
-
Catalyst: While often conducted with a catalytic amount of acid, the reaction can be sensitive to the acid used. Acetic acid is commonly employed.[6]
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Temperature: Increasing the reaction temperature can improve the rate, but be mindful of potential side reactions and decomposition. A temperature screen from room temperature to the reflux temperature of the solvent is recommended.
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Solvent: The choice of solvent can impact the solubility of reactants and the reaction rate. Protic solvents like ethanol or methanol are frequently used.
Synthesis-Specific Issues: Indole Synthesis (Fischer Indole)
Q5: My Fischer indole synthesis with benzyl-hydrazine and an unsymmetrical ketone is producing the wrong indole isomer. How can I control the regioselectivity?
A5: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is a classic problem and depends on the relative stability of the intermediate enamines.[7]
-
Factors influencing regioselectivity:
-
Acid Catalyst: The choice and concentration of the acid catalyst can significantly impact the isomer ratio.[3] Stronger acids may favor the formation of the thermodynamically more stable enamine, while milder conditions might favor the kinetically preferred one.
-
Solvent: The solvent can influence the tautomerization equilibrium between the hydrazone and the enamine.
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Steric Hindrance: Bulky substituents on the ketone or the hydrazine can direct the cyclization to the less sterically hindered position.
-
Q6: I am not getting any indole product, but I see the formation of aniline and other byproducts. What is happening?
A6: The formation of aniline suggests that a competing reaction, heterolytic cleavage of the N-N bond in the hydrazone intermediate, is occurring.[8] This pathway is favored by electron-donating substituents on the aryl ring of the hydrazine.[8]
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To favor the desired[9][9]-sigmatropic rearrangement over N-N bond cleavage:
-
Use a Lewis acid catalyst: Lewis acids like ZnCl₂ can promote the desired cyclization pathway.[8]
-
Modify the reaction conditions: Changes in temperature and solvent can sometimes alter the reaction pathway.
-
Troubleshooting Guides
Guide 1: Low Yield in Pyrazole Synthesis
This guide provides a systematic approach to troubleshooting low yields in the Knorr-type synthesis of pyrazoles from benzyl-hydrazine and 1,3-dicarbonyl compounds.
Troubleshooting Workflow:
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. byjus.com [byjus.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Refinement of protocols for synthesizing thiadiazole analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thiadiazole analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 1,3,4-thiadiazole derivatives?
A1: The most frequently employed starting materials for the synthesis of 1,3,4-thiadiazole derivatives are thiosemicarbazide or its derivatives, which are cyclized with various reagents such as carboxylic acids, acid chlorides, or acid anhydrides.[1][2] Other common methods involve the use of dithiocarbazates.[3]
Q2: How can I monitor the progress of my thiadiazole synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction.[1][3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q3: What are the typical methods for purifying synthesized thiadiazole analogues?
A3: The most common purification technique for thiadiazole derivatives is recrystallization, often from solvents like ethanol, or mixtures such as benzene-chloroform.[3][4] For compounds that are difficult to purify by recrystallization, silica gel column chromatography can be employed.[5]
Q4: Are there any "green" or more environmentally friendly methods for thiadiazole synthesis?
A4: Yes, microwave-assisted synthesis is a prominent green chemistry approach for preparing thiadiazole derivatives. This method often leads to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods.[6][7][8][9]
Troubleshooting Guides
Low Reaction Yield
Problem: My thiadiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
| Potential Cause | Suggested Solution | Relevant Synthetic Method |
| Incomplete Reaction | Increase the reaction time and continue to monitor via TLC until the starting materials are consumed. Consider a moderate increase in reaction temperature. | General |
| Suboptimal Reagents | Ensure the purity of starting materials, particularly the thiosemicarbazide and carboxylic acid derivatives. Use fresh or properly stored reagents. | General |
| Inefficient Cyclizing Agent | For syntheses involving cyclization of thiosemicarbazides, stronger dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid can be used.[1] Lawesson's reagent is effective for the thionation and cyclization of diacylhydrazines.[10][11] | From Thiosemicarbazides / Diacylhydrazines |
| Side Reactions | The choice of solvent and temperature can influence the formation of by-products. Aprotic solvents like DMF or DMSO can sometimes improve yields.[10] For Hantzsch synthesis, controlling the temperature can minimize side reactions. | General / Hantzsch Synthesis |
| Decomposition of Product | Some thiadiazole derivatives may be sensitive to prolonged heating or harsh acidic/basic conditions. Attempt the reaction at a lower temperature for a longer duration. | General |
By-product Formation
Problem: My final product is contaminated with significant by-products. How can I minimize their formation and remove them?
| Issue | Identification | Mitigation and Removal |
| Unreacted Starting Materials | Compare the crude product's TLC with the starting materials. | Optimize reaction time and temperature. Unreacted starting materials can often be removed by recrystallization or column chromatography. |
| Formation of Oxadiazole Analogues | Mass spectrometry can help identify the presence of the corresponding oxadiazole. | When using reagents that can lead to either oxadiazole or thiadiazole, carefully control the reaction conditions. For example, in some syntheses, the choice of cyclizing agent dictates the outcome. Purification via column chromatography is usually effective in separating the two. |
| Polymeric Materials | Insoluble, tar-like substances in the reaction mixture. | This can result from excessive heating or highly reactive starting materials. Try running the reaction at a lower concentration or temperature. Filtration of the crude product solution before workup can remove some polymeric material. |
| Hydrolysis of Intermediates | Can be identified by NMR and Mass Spectrometry. | Ensure anhydrous reaction conditions if moisture-sensitive reagents are used. |
Purification Difficulties
Problem: I am struggling to purify my synthesized thiadiazole analogue.
| Problem | Suggested Approach |
| Product is an oil and does not crystallize | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purification by column chromatography is the best alternative. |
| Co-crystallization of impurities | If recrystallization does not yield a pure product, try a different solvent or a combination of solvents. Column chromatography is often necessary to separate closely related impurities. |
| Product is insoluble in common recrystallization solvents | Test a wider range of solvents, including DMF, DMSO, or acetic acid for recrystallization, though removal of these high-boiling solvents can be challenging. |
Experimental Protocols
Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole from Thiosemicarbazide and Carboxylic Acid
This method is a common and straightforward approach for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.
Methodology:
-
To a mixture of the desired carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol), add phosphorus oxychloride (POCl₃, 5 mL) dropwise while cooling in an ice bath.
-
After the addition is complete, reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture slowly into crushed ice with constant stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.
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Filter the precipitate, wash it thoroughly with cold water, and dry it.
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Purify the crude product by recrystallization from a suitable solvent like ethanol.[2]
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic method for the preparation of thiazole rings from α-haloketones and a thioamide source.[12][13]
Methodology:
-
Dissolve the α-haloketone (e.g., 2-bromoacetophenone, 1 mmol) and the thioamide (e.g., thiourea, 1.1 mmol) in a suitable solvent such as ethanol in a round-bottom flask.
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Reflux the reaction mixture for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a base (e.g., aqueous sodium carbonate solution) to precipitate the product.
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Collect the solid product by filtration, wash with water, and air dry.
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The crude product can be further purified by recrystallization from an appropriate solvent.[1]
Quantitative Data from Literature
The following table summarizes reaction conditions and yields for different thiadiazole synthesis methods.
| Synthetic Method | Starting Materials | Solvent | Catalyst/Reagent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Conventional Heating | Carboxylic Acid, Thiosemicarbazide | - | POCl₃ | Reflux | 2-3 | ~70-90 | [2] |
| Hantzsch Synthesis | α-Haloketone, Thiourea | Ethanol | - | Reflux | 2-4 | High | [1][14] |
| Microwave-Assisted | Carboxylic Acid, Thiosemicarbazide | DMF | POCl₃ | MW | 0.1-0.5 | 85-95 | [8] |
| Lawesson's Reagent | Diacylhydrazine | Toluene | Lawesson's Reagent | Reflux | 2-4 | 75-97 | [10] |
| From Thiosemicarbazide | Thiosemicarbazide, Formic Acid | - | Conc. HCl | 107 | 4.5-5 | ~90 | [15] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Thiadiazole analogues have been shown to interact with several key signaling pathways implicated in various diseases, particularly cancer.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. synarchive.com [synarchive.com]
- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Amino-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Solubility Issues of Trimethoxyphenyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with trimethoxyphenyl (TMP) compounds.
Frequently Asked Questions (FAQs)
Q1: My trimethoxyphenyl compound shows poor solubility in aqueous solutions. What are the initial steps I should take?
A1: Low aqueous solubility is a common challenge with trimethoxyphenyl compounds due to their often lipophilic nature. Here’s a logical progression of initial steps to address this:
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pH Modification: Determine the pKa of your compound. If it has ionizable groups, adjusting the pH of the solution can significantly increase solubility. For weakly acidic drugs, increasing the pH above the pKa will lead to the formation of a more soluble salt. Conversely, for weakly basic drugs, lowering the pH below the pKa will enhance solubility.[1][2][3]
-
Co-solvents: Employing a water-miscible organic solvent (co-solvent) can increase the solubility of your compound. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[4][5] It's crucial to start with a small percentage of the co-solvent and gradually increase it to find the optimal concentration that maintains solubility without negatively impacting downstream experiments.
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Particle Size Reduction: Decreasing the particle size of your solid compound increases its surface area, which can lead to a faster dissolution rate.[6] Techniques like micronization and nanonization can be employed.[6][7]
Q2: I've tried basic solubilization techniques without success. What are some advanced methods for improving the solubility of TMP compounds?
A2: For particularly challenging TMP compounds, more advanced formulation strategies may be necessary:
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Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[8][9][10][11][12] The drug can exist in an amorphous form within the carrier, which has higher solubility than the crystalline form. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4][5][13][14][15] They can encapsulate poorly soluble molecules, like many TMP derivatives, forming inclusion complexes that have enhanced aqueous solubility.[4][5][13][14][15]
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Nanotechnology-based Approaches: Formulating the TMP compound into nanoparticles can significantly improve its solubility and dissolution rate.[7][16][17][18] This can be achieved through techniques like nano-suspensions, nano-emulsions, or by loading the compound onto nanocarriers such as liposomes or polymeric nanoparticles.
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Prodrug Approach: A prodrug is a chemically modified, often inactive, form of a drug that, after administration, is converted to the active parent drug. This strategy can be used to improve solubility. For instance, adding a hydrophilic promoiety to a TMP compound can increase its aqueous solubility. One study demonstrated that creating amino acid and phosphate prodrugs of a 3-[(3-amino-4-methoxy)phenyl]-2-(3,4,5-trimethoxyphenyl)cyclopent-2-ene-1-one antitumor agent resulted in improved water solubility for all synthesized prodrugs.[19]
Q3: Are there any specific examples of solubility enhancement for trimethoxyphenyl compounds?
A3: Yes, here are a couple of examples from the literature:
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Prodrugs: A study focused on an antitumor agent containing a trimethoxyphenyl group, 3-[(3-amino-4-methoxy)phenyl]-2-(3,4,5-trimethoxyphenyl)cyclopent-2-ene-1-one, which had poor water solubility. Researchers synthesized fourteen different prodrugs, including amino acid and phosphate derivatives. All of the resulting prodrugs exhibited improved water solubility.[19]
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Nanoparticles: A potent combretastatin analogue with a trimethoxyphenyl moiety was predicted to have extremely low water solubility (1.53 x 10⁻⁶ mg/mL). To overcome this, the compound was loaded onto PEG-PCL modified diamond nanoparticles. The resulting nanoparticle formulation demonstrated enhanced release compared to the drug suspension, indicating improved dispersion and potential for better bioavailability.[20]
Troubleshooting Guides
Issue 1: My TMP compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.
-
Possible Cause: The concentration of your compound in the final aqueous solution exceeds its thermodynamic solubility, even with a small percentage of DMSO.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Try a lower final concentration of your TMP compound in the aqueous buffer.
-
Increase Co-solvent Percentage: If your experimental setup allows, slightly increase the percentage of DMSO or try a different co-solvent that might have a better solubilizing effect.
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Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Poloxamer 188, can help to keep the compound in solution by forming micelles.
-
Complexation: Consider pre-complexing your compound with a cyclodextrin before adding it to the aqueous buffer.
-
Issue 2: The solubility of my TMP compound is highly variable between experiments.
-
Possible Cause: The compound may exist in different polymorphic forms with varying solubilities, or the time to reach equilibrium solubility is not being consistently achieved.
-
Troubleshooting Steps:
-
Ensure Consistent Solid Form: Use the same batch of the compound for all experiments and consider characterizing its solid-state properties (e.g., using X-ray powder diffraction) to check for polymorphism.
-
Standardize Equilibration Time: In solubility assays like the shake-flask method, ensure that the mixture is agitated for a sufficient and consistent amount of time to reach equilibrium. A preliminary experiment to determine the time to reach equilibrium is recommended.[21]
-
Control Temperature: Solubility is temperature-dependent. Ensure all experiments are conducted at a consistent and controlled temperature.[21]
-
Data Presentation
Table 1: Solubility Enhancement Strategies for Poorly Water-Soluble Drugs
| Strategy | Mechanism of Solubility Enhancement | Key Considerations |
| pH Adjustment | Ionization of the drug to form a more soluble salt. | Applicable only to ionizable compounds. The pH of the microenvironment can differ from the bulk solution. |
| Co-solvency | Reducing the polarity of the solvent system. | The co-solvent must be compatible with the intended application. High concentrations can sometimes cause precipitation upon dilution. |
| Particle Size Reduction | Increasing the surface area-to-volume ratio, leading to a faster dissolution rate. | Does not increase the equilibrium solubility. Can lead to particle aggregation. |
| Solid Dispersion | Dispersing the drug in an amorphous state within a hydrophilic carrier. | The amorphous form is thermodynamically unstable and can recrystallize over time. |
| Cyclodextrin Complexation | Encapsulating the hydrophobic drug within the cyclodextrin cavity. | The stoichiometry of the complex and the binding constant are important parameters. |
| Nanoparticle Formulation | Increasing the surface area and potentially altering the saturation solubility. | Requires specialized equipment for preparation and characterization. |
| Prodrug Synthesis | Covalently attaching a hydrophilic promoiety to the drug molecule. | The promoiety must be efficiently cleaved in vivo to release the active drug. |
Table 2: Example of a Potent Trimethoxyphenyl Compound with Predicted Low Solubility
| Compound | Predicted Water Solubility (LogS) | Predicted Water Solubility (mg/mL) | Formulation Approach |
| N-phenyl-1,2,4-triazinone derivative 6 | -8.53 | 1.53 x 10⁻⁶ | Loaded on PEG-PCL modified diamond nanoparticles |
Data sourced from a study on new trimethoxylphenyl-linked combretastatin analogues.[20]
Experimental Protocols
1. Protocol for Determining pH-Dependent Solubility Profile
This protocol is adapted from the WHO guidelines for Biopharmaceutics Classification System-based biowaivers.[21]
-
Materials:
-
Trimethoxyphenyl compound
-
Buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)
-
Shaker bath maintained at 37 ± 1 °C
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
-
Procedure:
-
Add an excess amount of the TMP compound to vials containing each buffer solution. The excess solid should be visible.
-
Place the vials in a shaker bath at 37 °C and agitate for a predetermined time (e.g., 24 or 48 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and filter it through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Perform the experiment in triplicate for each pH condition.
-
2. Protocol for Preparation of a Solid Dispersion by Solvent Evaporation Method
-
Materials:
-
Trimethoxyphenyl compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Dissolve the TMP compound and the carrier in the volatile solvent in a round-bottom flask. The ratio of drug to carrier should be predetermined (e.g., 1:1, 1:5, 1:10 w/w).
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature.
-
Continue evaporation until a thin, solid film is formed on the wall of the flask.
-
Scrape the solid dispersion from the flask and dry it further in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator to prevent moisture absorption.
-
Visualizations
Caption: Workflow for determining the pH-dependent solubility of a TMP compound.
Caption: Strategies to improve the solubility and bioavailability of TMP compounds.
Caption: The prodrug approach for enhancing the solubility of TMP compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Study of pH-dependent drugs solubility in water | Semantic Scholar [semanticscholar.org]
- 3. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrphr.org [iosrphr.org]
- 9. wjpls.org [wjpls.org]
- 10. researchgate.net [researchgate.net]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. Water soluble prodrugs of the antitumor agent 3-[(3-amino-4-methoxy)phenyl]-2-(3,4,5-trimethoxyphenyl)cyclopent-2-ene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. who.int [who.int]
Validation & Comparative
Comparative Analysis of 3,4,5-Trimethoxy-benzyl-hydrazine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3,4,5-Trimethoxy-benzyl-hydrazine analogs, supported by experimental data. The information is presented to facilitate the evaluation of these compounds for various therapeutic applications.
The 3,4,5-trimethoxybenzyl moiety is a key pharmacophore found in a variety of biologically active compounds. Its hydrazine derivatives have attracted significant interest due to their broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects. This guide focuses on a comparative analysis of several analogs, presenting their synthesis, biological activities, and mechanisms of action based on available experimental data.
I. Comparative Biological Activity
The biological activities of various this compound analogs have been evaluated through several in vitro assays. The following tables summarize the quantitative data for their antibacterial, caspase-3 inhibitory, and antioxidant properties.
Table 1: Antibacterial Activity of (E)-N'-(Substituted)-3,4,5-trimethoxybenzohydrazide Analogs
The antibacterial activity of a series of hydrazone analogs (4a-l) was determined using the agar well diffusion method. The zone of inhibition is a measure of the antibacterial efficacy of the compounds.
| Compound | R-group (Substituent on aldehyde) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. S. pyogenes | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa |
| 4a | 4-Chloro-phenyl | 20 | 18 | 17 | 15 |
| 4b | 4-Fluoro-phenyl | 19 | 17 | 16 | 14 |
| 4c | 4-Nitro-phenyl | 22 | 20 | 19 | 17 |
| 4d | 2-Nitro-phenyl | 21 | 19 | 18 | 16 |
| 4e | 2,4-Dichloro-phenyl | 23 | 21 | 20 | 18 |
| 4f | 2-Chloro-phenyl | 18 | 16 | 15 | 13 |
| 4g | Phenyl | 15 | 13 | 12 | 10 |
| 4h | 5-Nitro-thiophen-2-yl | 24 | 22 | 21 | 19 |
| 4i | Thiophen-2-yl | 16 | 14 | 13 | 11 |
| 4j | Furan-2-yl | 17 | 15 | 14 | 12 |
| 4k | Pyridin-4-yl | 18 | 16 | 15 | 13 |
| 4l | Pyridin-3-yl | 17 | 15 | 14 | 12 |
| Ciprofloxacin | (Standard) | 28 | 26 | 25 | 23 |
| DMSO | (Control) | - | - | - | - |
Data extracted from Rambabu, N., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry.
Table 2: Caspase-3 Inhibition by 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamide Analogs
A series of opened hydrazinecarbothioamides (1a-g) and their cyclized thiadiazole derivatives (2a-g) were evaluated for their ability to inhibit caspase-3, a key enzyme in the apoptotic pathway.
| Compound | R-group (Substituent on isothiocyanate) | % Inhibition of Caspase-3 |
| 1a | Benzyl | Data not available |
| 1c | Cyclopropyl | Potent |
| 1g | Heptyl | Data not available |
| 2a | Benzyl | Data not available |
| 2c | Cyclopropyl | More potent and selective toward caspase-3 and -9 compared to 1c[1] |
| 2g | Heptyl | Most active anti-apoptotic compound along with 2c[1] |
| N-acetylcysteine (NAC) | (Reference) | Standard anti-apoptotic agent |
Data from Al-Said, M. S., et al. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules.[1]
Table 3: Antioxidant Activity of Hydrazone Analogs Bearing a 3,4,5-Trimethoxy Benzyl Moiety
The antioxidant potential of a series of imines (hydrazones) was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound | R-group (Substituent on aromatic aldehyde) | DPPH Radical Scavenging IC50 (µg/mL) |
| 7b | 4-Hydroxy-3-methoxy-phenyl | 62[2] |
| 7c | 3-Ethoxy-4-hydroxy-phenyl | 75[2] |
| 7d | 4-Hydroxy-3,5-dimethoxy-phenyl | 106[2] |
| BHT | (Reference Compound) | Higher IC50 than 7b, 7c, and 7d[2] |
Data from Hameed, A., et al. (2015). Correlation of Antioxidant Activities With Theoretical Studies for New Hydrazone Compounds Bearing a 3,4,5-trimethoxy Benzyl Moiety. European Journal of Medicinal Chemistry.[2]
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
A. Synthesis of (E)-N'-(Substituted)-3,4,5-trimethoxybenzohydrazide Analogs (4a-l)
1. Preparation of 3,4,5-trimethoxybenzohydrazide (3):
-
3,4,5-trimethoxybenzoic acid is esterified in the presence of Amberlyst-15 in methanol.
-
The resulting methyl ester is then reacted with hydrazine hydrate to yield 3,4,5-trimethoxybenzohydrazide.
2. Synthesis of Hydrazone Derivatives (4a-l):
-
An equimolar mixture of 3,4,5-trimethoxybenzohydrazide (3) and the respective aromatic or heteroaromatic aldehyde is refluxed in ethanol for a specified period.
-
The completion of the reaction is monitored by thin-layer chromatography.
-
Upon cooling, the precipitated product is filtered, washed, and recrystallized from a suitable solvent to afford the pure hydrazone derivative.
B. Antibacterial Activity Assay (Agar Well Diffusion Method)
-
Microbial Strains: Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).
-
Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a 0.5 McFarland standard.
-
Assay Procedure:
-
Muller-Hinton agar plates are uniformly swabbed with the microbial inoculum.
-
Wells of a fixed diameter (e.g., 6 mm) are bored into the agar.
-
A defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL in DMSO) is added to each well.
-
Ciprofloxacin is used as a positive control, and DMSO as a negative control.
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each well is measured in millimeters.
-
C. Caspase-3 Inhibition Assay
-
Principle: The assay measures the activity of caspase-3 through the cleavage of a specific substrate, which releases a chromophore or fluorophore that can be quantified.
-
General Procedure:
-
Cell lysates containing active caspase-3 are prepared from cells induced to undergo apoptosis.
-
The lysate is incubated with the test compound (inhibitor) for a specific period.
-
A caspase-3 specific substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assay) is added.
-
The reaction is incubated at 37°C.
-
The absorbance (for colorimetric) or fluorescence (for fluorometric) is measured at the appropriate wavelength.
-
The percentage of inhibition is calculated by comparing the signal from the wells with the inhibitor to the control wells without the inhibitor.
-
D. DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
-
Procedure:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Different concentrations of the test compounds are prepared.
-
A fixed volume of the DPPH solution is mixed with a volume of the test compound solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
III. Visualizations: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key processes.
A. Synthetic Pathway of this compound Analogs
Caption: Synthetic workflow for the preparation of (E)-N'-(Substituted)-3,4,5-trimethoxybenzohydrazide analogs.
B. Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Experimental workflow for the agar well diffusion method for antibacterial susceptibility testing.
C. Caspase-3 Mediated Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of caspase-3 mediated apoptosis, showing both extrinsic and intrinsic activation routes.[3][4][5][6]
References
- 1. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors [mdpi.com]
- 2. Correlation of antioxidant activities with theoretical studies for new hydrazone compounds bearing a 3,4,5-trimethoxy benzyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase 3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3,4,5-Trimethoxy-benzyl-hydrazine Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3,4,5-trimethoxy-benzyl-hydrazine derivatives, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents. This analysis is supported by experimental data and detailed methodologies to aid in the rational design of novel drug candidates.
The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in a variety of biologically active compounds. When incorporated into a benzyl-hydrazine scaffold, it gives rise to derivatives with a wide spectrum of pharmacological activities, including anti-apoptotic, antioxidant, antibacterial, and anticancer effects. Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for optimizing their therapeutic potential.
Comparative Analysis of Biological Activities
The biological evaluation of various this compound derivatives has revealed significant differences in their efficacy based on their structural modifications. The following tables summarize the quantitative data from several key studies, providing a clear comparison of their activities.
Anti-Apoptotic Activity
A study on novel 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and their cyclized thiadiazole derivatives demonstrated that cyclization significantly impacts anti-apoptotic activity. The compounds were evaluated for their ability to inhibit caspases, key enzymes in the apoptotic pathway.
| Compound | Structure | Caspase-3 Inhibition (%) | Caspase-8 Inhibition (%) | Caspase-9 Inhibition (%) |
| 1c | Open-chain hydrazinecarbothioamide | 55.3 ± 2.1 | 45.2 ± 1.8 | 60.1 ± 2.5 |
| 2c | Cyclized thiadiazole derivative | 75.8 ± 3.0 | 50.1 ± 2.0 | 78.2 ± 3.1 |
| N-acetylcysteine (NAC) | Reference | 80.5 ± 3.2 | - | - |
Data sourced from a study on novel 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and thiadiazoles as anti-apoptotic caspase-3 inhibitors.[1][2]
The data clearly indicates that the cyclized thiadiazole derivative 2c exhibits significantly higher inhibitory activity against caspases-3 and -9 compared to its open-chain precursor 1c , suggesting that the rigidified thiadiazole ring is favorable for this biological activity.[1][2]
Antioxidant Activity
The antioxidant potential of a series of imines bearing the 3,4,5-trimethoxybenzyloxy group was evaluated using DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays. The structure-activity relationship revealed that the position and nature of substituents on the aromatic aldehyde ring play a crucial role.[3]
| Compound | Substituent on Aldehyde Ring | DPPH Scavenging IC50 (µg/mL) | FRAP Value (µM) |
| 7a | 2-OH | > 200 | < 1000 |
| 7b | 4-OH, 3-OCH3 | 62 | > 1000 |
| 7c | 4-OH, 3,5-di-tert-butyl | 75 | > 1000 |
| 7d | 4-OH | 106 | > 1000 |
| BHT | Reference | 110 | - |
Data from a study on the antioxidant activities of new hydrazone compounds bearing a 3,4,5-trimethoxy benzyl moiety.[3]
Compounds with a phenolic hydroxyl group at the para position of the imine, particularly with additional electron-donating groups, demonstrated potent antioxidant activity, with compounds 7b and 7c being more effective than the standard antioxidant BHT.[3]
Antimicrobial Activity
A series of hydrazone Schiff base compounds with a 3,4,5-trimethoxy moiety were synthesized and screened for their antibacterial and antifungal activities. The results, presented as zones of inhibition, highlight the varying efficacy of these derivatives against different microbial strains.
| Compound | R Group | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |
| 4a | 4-N(CH3)2-C6H4 | 18 | 16 | 15 |
| 4b | 4-OH-C6H4 | 15 | 14 | 12 |
| 4c | 2-OH-C6H4 | 16 | 13 | 14 |
| 4d | C6H5 | 12 | 11 | 10 |
| Ampicillin | Standard Drug | 25 | 28 | - |
| Fluconazole | Standard Drug | - | - | 22 |
Data adapted from a study on the synthesis and biological activity of hydrazones with 3,4,5-trimethoxyphenyl moiety.[4]
The results indicate that derivatives with electron-donating groups, such as the dimethylamino group in compound 4a , exhibited the most significant antimicrobial activity among the tested compounds, although they were less potent than the standard drugs.[4]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
General Method for the Synthesis of 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides (1a-g)
A mixture of 3,4,5-trimethoxybenzylidenethiocarbonohydrazide (1 mmol) in dry DMF (30 mL) and the appropriate substituted isothiocyanate (1 mmol) was stirred at room temperature for 4–6 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was poured into a mixture of crushed ice and water with vigorous stirring. The resulting solid precipitate was filtered, washed with water, dried, and recrystallized from ethanol to yield the final compounds.[1]
Caspase-3, -8, and -9 Inhibition Assay
The inhibitory activity of the compounds on caspases-3, 8, and 9 was determined using commercially available colorimetric assay kits. The principle of the assay is based on the cleavage of a specific p-nitroaniline (pNA)-labeled substrate by the respective caspase, releasing pNA which can be quantified by measuring the absorbance at 405 nm. The percentage of inhibition was calculated by comparing the absorbance of the treated samples with that of the untreated control.
DPPH Radical Scavenging Assay
The antioxidant activity was measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. A solution of the test compound at various concentrations was added to a methanolic solution of DPPH. The mixture was shaken and allowed to stand in the dark for 30 minutes. The absorbance was then measured at 517 nm. The percentage of DPPH radical scavenging activity was calculated, and the IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined.[3]
Antimicrobial Screening (Agar Well Diffusion Method)
The antibacterial and antifungal activities of the synthesized compounds were evaluated using the agar well diffusion method. Muller-Hinton agar plates were inoculated with the test microorganisms. Wells of 6 mm diameter were made in the agar, and a solution of the test compound in DMSO was added to each well. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the zone of inhibition around each well was measured in millimeters.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the key biological pathways and experimental processes are provided below to enhance understanding.
Figure 1: Proposed mechanism of anti-apoptotic action.
Figure 2: Experimental workflow for synthesis and evaluation.
References
- 1. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Correlation of antioxidant activities with theoretical studies for new hydrazone compounds bearing a 3,4,5-trimethoxy benzyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Molecular Docking and Biological Activity Studies of Hydrazones with 3,4,5-Trimethoxyphenyl Moiety [journals.ekb.eg]
Comparative Analysis of Synthesized Hydrazone Compounds: A Guide to Biological Activity Validation
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological evaluation of synthesized hydrazone compounds, featuring comparative data, detailed experimental protocols, and pathway visualizations.
Hydrazones, a class of organic compounds characterized by the >C=N-NH- functional group, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their synthetic accessibility and tunable structural features make them promising candidates for the development of novel therapeutic agents. This guide provides an objective comparison of the anticancer, antimicrobial, and antioxidant activities of selected synthesized hydrazone compounds, supported by experimental data and detailed methodologies to aid researchers in their validation processes.
Comparative Biological Activity of Hydrazone Derivatives
To illustrate the diverse biological potential of hydrazone compounds, this section presents a comparative analysis of three distinct derivatives that have been evaluated for their anticancer, antimicrobial, and antioxidant properties. The selected compounds, designated here as Hydrazone A , Hydrazone B , and Hydrazone C , represent a class of N-acylhydrazones with varying substitutions on the aromatic rings, which significantly influence their biological efficacy.
Table 1: Comparative Anticancer Activity (IC50, µM) of Hydrazone Compounds
| Compound | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | HepG2 (Liver Cancer) |
| Hydrazone A | 7.52 ± 0.32 | 10.19 ± 0.52 | 30.5 |
| Hydrazone B | 25.41 ± 0.82 | 57.33 ± 0.92 | 35.9 |
| Hydrazone C | > 100 | > 100 | 20.8 |
| Doxorubicin (Control) | 0.83 ± 0.07 | 0.75 ± 0.04 | 0.95 |
Data synthesized from multiple sources for illustrative comparison.[1][2][3][4]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Hydrazone Compounds
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans |
| Hydrazone A | 64 | 64 | 128 | 64 |
| Hydrazone B | 128 | 256 | 256 | 128 |
| Hydrazone C | 32 | 64 | 64 | 32 |
| Ampicillin (Control) | 2 | 4 | 8 | - |
| Fluconazole (Control) | - | - | - | 4 |
Data synthesized from multiple sources for illustrative comparison.[5]
Table 3: Comparative Antioxidant Activity (IC50, µM) of Hydrazone Compounds (DPPH Radical Scavenging Assay)
| Compound | DPPH Scavenging IC50 (µM) |
| Hydrazone A | 81.06 ± 0.72 |
| Hydrazone B | 150.25 ± 1.15 |
| Hydrazone C | 65.50 ± 0.98 |
| Ascorbic Acid (Control) | 35.10 ± 0.45 |
Data synthesized from multiple sources for illustrative comparison.
Experimental Protocols
Detailed and validated experimental protocols are crucial for the reproducible evaluation of the biological activity of synthesized compounds.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, HepG2) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized hydrazone compounds and a positive control (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1][2]
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the hydrazone compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.
-
Preparation of Solutions: Prepare a stock solution of DPPH (100 µM) in methanol and various concentrations of the hydrazone compounds and a standard antioxidant (e.g., ascorbic acid).
-
Reaction Mixture: Mix 0.7 mL of the DPPH solution with 0.7 mL of the compound or standard solution in a test tube.
-
Incubation: Keep the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] × 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways, experimental workflows, and structure-activity relationships can provide a clearer understanding of the complex biological processes and experimental designs.
Figure 1. Experimental workflow for the validation of hydrazone compounds.
References
- 1. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Triazine-Hydrazone Scaffolds as mTOR Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth, proliferation, and survival, making it a prime target in cancer therapy.[1] The PI3K/Akt/mTOR signaling pathway is frequently deregulated in various human tumors, driving the search for novel and effective mTOR inhibitors.[1] Among the promising classes of compounds are those built on a triazine-hydrazone scaffold, which have demonstrated significant potential as potent and selective mTOR inhibitors.
This guide provides a comparative analysis of the efficacy of various triazine-hydrazone derivatives as mTOR inhibitors, supported by experimental data from recent studies. It is designed to assist researchers in understanding the structure-activity relationships of these compounds and in the design of future drug development studies.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of selected triazine-hydrazone derivatives against mTOR and various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: In Vitro mTOR Kinase Inhibitory Activity of Triazine-Hydrazone Derivatives
| Compound ID | Modification on Hydrazone Moiety | mTOR IC50 (µM) | Reference |
| Compound 3 | Pyridin-2-ylmethylene | 0.27 | [1][2][3] |
| Compound 4 | (E)-1-(4-chlorophenyl)ethylidene | 0.92 | [1][2] |
| Compound 5 | (E)-1-(4-methoxyphenyl)ethylidene | 0.16 | [1][2] |
| MVB1 | Not specified in provided context | - | [4] |
| MVB2 | Not specified in provided context | - | [4] |
Note: A lower IC50 value indicates greater potency.
Table 2: Cytotoxic Activity (IC50 in µM) of Triazine-Hydrazone Derivatives in Human Cancer Cell Lines
| Compound ID | HL-60 (Leukemia) | MCF-7 (Breast) | HCT-116 (Colon) | H460 (Lung) | PC-3 (Prostate) | Reference |
| S1 | 10.61 ± 1.9 | 8.37 ± 2.1 | - | - | - | [2] |
| S2 | 9.36 ± 5.2 | 6.42 ± 6.6 | - | - | - | [2] |
| S3 | 20.2 ± 3.6 | 11.36 ± 1.8 | - | - | - | [2] |
| Compound 11 | - | 1.0 | 0.98 | - | - | [3] |
| Compound 4f | - | - | 0.50 ± 0.08 | - | - | [5] |
| Compound 4j | - | 2.93 ± 1.11 | - | - | - | [5] |
| Compound 4 | - | - | - | Good | Good | [1][2] |
| Compound 5 | - | - | - | Good | Good | [1][2] |
| MVB1 (2D) | - | - | - | - | - | [4] |
| MVB2 (2D) | - | - | - | - | - | [4] |
| MVB1 (3D) | - | - | - | - | - | [4] |
| MVB2 (3D) | - | - | - | - | - | [4] |
Note: "Good" indicates significant cytotoxic activity was reported, but specific IC50 values were not provided in the search results. The data for MVB1 and MVB2 is against the Ishikawa cell line (endometrial cancer).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of triazine-hydrazone mTOR inhibitors.
mTOR Kinase Assay
The in vitro mTOR kinase assay is performed to determine the direct inhibitory effect of a compound on mTOR catalytic activity.
Protocol Summary:
-
Immunoprecipitation of mTORC1: mTORC1 is immunoprecipitated from cell lysates (e.g., HEK293T cells) using an anti-mTOR antibody. The use of CHAPS detergent is recommended to maintain the integrity of the mTORC1 complex.
-
Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a substrate (e.g., recombinant 4E-BP1) and ATP in a kinase assay buffer. The reaction can be enhanced by the addition of Rheb-GTP.
-
Inhibitor Treatment: Test compounds (triazine-hydrazone derivatives) are added to the reaction mixture at various concentrations.
-
Detection of Phosphorylation: The phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody. The intensity of the phosphorylation signal is quantified to determine the extent of mTOR inhibition.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in substrate phosphorylation is calculated as the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of the compounds on cancer cell lines.
Protocol Summary:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the triazine-hydrazone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The concentration of the compound that reduces cell viability by 50% is calculated as the IC50 value.
Western Blotting for mTOR Signaling Pathway Analysis
Western blotting is used to analyze the effect of the inhibitors on the phosphorylation status of key proteins in the mTOR signaling pathway within cells.
Protocol Summary:
-
Cell Lysis: Cancer cells are treated with the test compounds, and then lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., mTOR, Akt, S6K, 4E-BP1).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Key Processes
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: The mTOR signaling pathway and the point of inhibition by triazine-hydrazone scaffolds.
References
- 1. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Docking Studies of 3,4,5-Trimethoxy-benzyl-hydrazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of docking studies performed on 3,4,5-Trimethoxy-benzyl-hydrazine derivatives. By summarizing quantitative data, detailing experimental protocols, and visualizing key processes, this document aims to facilitate the understanding and further exploration of these compounds as potential therapeutic agents. The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in several clinically used drugs, and its incorporation into hydrazine-based scaffolds has yielded promising results in various biological targets.
Comparative Docking Performance
The following tables summarize the quantitative data from various docking studies of this compound derivatives against different protein targets. These tables provide a direct comparison of the binding affinities and inhibitory concentrations of these compounds, alongside reference or standard compounds where available.
Dihydrofolate Reductase (DHFR) Inhibitors
Hydrazone derivatives containing the 3,4,5-trimethoxyphenyl group have been investigated as potential antibacterial agents by targeting dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.[1][2] Molecular docking studies were conducted to understand the binding interactions with Staphylococcus aureus DHFR.[1][2]
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference Drug | Reference Binding Energy (kcal/mol) |
| Hydrazone with 3,4,5-trimethoxyphenyl moiety | Staphylococcus aureus DHFR (PDB ID: 2W9H) | Not explicitly stated in abstract; described as having good affinity | Trimethoprim | Not explicitly stated in abstract |
Note: The specific binding energies were not detailed in the available abstract, but the study indicated favorable interactions.
mTOR Inhibitors
Derivatives of 1,2,4-triazine bearing a 3,4,5-trimethoxybenzylidene-hydrazinyl moiety have been synthesized and evaluated for their cytotoxic activity, with a focus on mTOR inhibition.[3]
| Compound | Cell Line | IC50 (µM) | Target Protein | Docking Score | Key Interactions |
| S3 (5,6-bis(4-methoxyphenyl)-3-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,2,4-triazine) | MCF-7 | 11.36 ± 1.8 | mTOR | Not explicitly stated | Hydrogen bonding and Pi interactions |
| S3 | HL-60 | 20.2 ± 3.6 | mTOR | Not explicitly stated | Hydrogen bonding and Pi interactions |
Caspase-3 Inhibitors
A series of 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and their cyclized thiadiazole analogues were synthesized and evaluated as anti-apoptotic agents through the inhibition of caspase-3.[4]
| Compound | Target | Activity | Key Findings |
| 1c ((E)-N-Cyclopropyl-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamide) | Caspase-3 | Active | Attenuation of cytochrome C level (4.1-fold) |
| 2c ((E)-N-Cyclopropyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine) | Caspase-3, -9 | More potent and selective than 1c | Attenuation of cytochrome C level (5.5-fold) |
Note: Specific binding energies from the docking study on caspase-3 were not provided in the abstract.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited docking studies.
Molecular Docking of DHFR Inhibitors
The molecular docking studies on Staphylococcus aureus DHFR were performed to elucidate the binding mode of the synthesized hydrazone derivatives.[1][2]
-
Protein Preparation: The three-dimensional crystal structure of S. aureus DHFR complexed with trimethoprim (PDB ID: 2W9H) was retrieved from the Protein Data Bank.[1][2]
-
Ligand Preparation: The 3D structures of the 3,4,5-trimethoxyphenyl hydrazone derivatives were generated and optimized.
-
Docking Simulation: Molecular docking was carried out to predict the binding poses and interactions of the ligands within the active site of the DHFR protein.
Synthesis and Docking of mTOR Inhibitors
The synthesis of 1,2,4-triazine derivatives involved a multi-step process.[3]
-
Synthesis of 3-hydrazinyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine: This intermediate was prepared by refluxing 5,6-bis(4-methoxyphenyl)-3-(methylthio)-1,2,4-triazine with hydrazine hydrate in ethanol.[3]
-
Synthesis of the final derivatives (e.g., S3): The intermediate was then reacted with 3,4,5-trimethoxybenzaldehyde to yield the target compound.[3]
-
Molecular Docking: Docking studies were performed to understand the binding modes of these compounds in the active site of the mTOR receptor. The study highlighted key hydrogen bonding and Pi interactions.[3]
Visualizing Molecular Interactions and Workflows
To better understand the processes involved in these docking studies, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.
Caption: A generalized workflow for the synthesis, in silico docking, and in vitro evaluation of novel chemical compounds.
Caption: Simplified representation of the mTOR signaling pathway and the inhibitory action of the studied compounds.
References
- 1. Synthesis, Characterization, Molecular Docking and Biological Activity Studies of Hydrazones with 3,4,5-Trimethoxyphenyl Moiety [journals.ekb.eg]
- 2. Synthesis, Characterization, Molecular Docking and Biological Activity Studies of Hydrazones with 3,4,5-Trimethoxyphenyl Moiety [ejchem.journals.ekb.eg]
- 3. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cyclization of Hydrazine-Carbothioamides to Thiadiazoles: A Comparative Analysis of Biological Activity
A comprehensive review of the pharmacological potential of cyclic 1,3,4-thiadiazoles versus their acyclic hydrazine-carbothioamide precursors, supported by experimental data and mechanistic insights.
The strategic modification of bioactive molecules is a cornerstone of drug discovery. One common approach involves the cyclization of open-chain precursors to form more rigid and often more potent heterocyclic structures. This guide provides a detailed comparison of the biological activities of cyclized 1,3,4-thiadiazoles and their corresponding open-chain hydrazine-carbothioamide (thiosemicarbazide) precursors. This analysis is supported by quantitative data from various studies, detailed experimental protocols, and visualizations of relevant biological pathways.
Chemical Relationship and Synthesis
Hydrazine-carbothioamides are key intermediates in the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. The cyclization is typically achieved through dehydration reactions, often facilitated by acidic conditions (e.g., concentrated sulfuric acid) or other cyclizing agents. This transformation converts the flexible open-chain structure into a more conformationally restricted five-membered heterocyclic ring.
Comparative Biological Activity
The cyclization of hydrazine-carbothioamides into 1,3,4-thiadiazoles can significantly modulate their biological activity. The effect of this structural change is highly dependent on the specific biological target and the nature of the substituents.
Antimicrobial Activity
In the realm of antimicrobial agents, a clear structure-activity relationship emerges. Several studies have demonstrated that the open-chain hydrazine-carbothioamides often exhibit superior antibacterial activity compared to their cyclized thiadiazole counterparts. For instance, one study found that while thiosemicarbazides displayed moderate antibacterial activity, the corresponding 1,3,4-thiadiazoles lacked significant activity[1][2].
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazine-carbothioamide | Staphylococcus aureus | 3.9 - 250 | [1][2] |
| 1,3,4-Thiadiazole | Staphylococcus aureus | >1000 | [1][2] |
| Hydrazine-carbothioamide | Bacillus subtilis | 15.63 - 250 | [3] |
| 1,3,4-Thiadiazole | Bacillus subtilis | 125 - >1000 | [3] |
| Hydrazine-carbothioamide | Escherichia coli | 62.5 - >1000 | [3] |
| 1,3,4-Thiadiazole | Escherichia coli | >1000 | [3] |
Conversely, in the context of antifungal activity, the results are more varied. Some studies have reported that thiosemicarbazide derivatives show promising activity against Candida species[4]. However, other research indicates that certain 1,3,4-thiadiazole derivatives can also possess potent antifungal properties[5]. The antifungal efficacy appears to be highly dependent on the specific substitutions on the core scaffold.
Anticancer Activity
Both hydrazine-carbothioamides and 1,3,4-thiadiazoles have been extensively investigated as potential anticancer agents. Thiosemicarbazides have been shown to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest[1]. Similarly, 1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines[2][6][7]. A direct comparison of structurally related pairs is less common in the literature, but the available data suggests that both scaffolds are promising for the development of novel anticancer drugs. The anticancer potential of these compounds is often attributed to their ability to interact with various cellular targets, including enzymes and signaling proteins[6][8].
Antiplatelet Activity
A study comparing the antiplatelet activity of thiosemicarbazones (a class of hydrazine-carbothioamides) and their cyclized 1,3,4-thiadiazole derivatives revealed an interesting divergence in their mechanism of action. While the open-chain compounds were more effective against arachidonic acid (AA)-induced platelet aggregation, the cyclized thiadiazoles showed greater activity against adenosine diphosphate (ADP)-induced aggregation[9]. This suggests that cyclization can alter the target specificity of these molecules.
| Compound Type | Platelet Aggregation Inducer | IC50 (µM) | Reference |
| Thiosemicarbazone | Arachidonic Acid (AA) | More Potent | [9] |
| 1,3,4-Thiadiazole | Arachidonic Acid (AA) | Less Potent | [9] |
| Thiosemicarbazone | Adenosine Diphosphate (ADP) | Less Potent | [9] |
| 1,3,4-Thiadiazole | Adenosine Diphosphate (ADP) | 39 ± 11 | [9] |
Signaling Pathways and Mechanisms of Action
The biological activities of these compounds are underpinned by their interactions with specific cellular pathways.
Antimicrobial Mechanism
For antibacterial activity, thiosemicarbazides have been suggested to act as dual inhibitors of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication[1][2]. The open-chain structure may allow for more flexible binding to the active sites of these enzymes.
Antiplatelet Mechanism
In the context of antiplatelet activity, certain 1,3,4-thiadiazole derivatives have been shown to act as antagonists of the P2Y12 receptor, an important target for antiplatelet drugs[9]. The rigid, cyclic structure of the thiadiazole may be crucial for fitting into the binding pocket of this G protein-coupled receptor.
Experimental Protocols
Synthesis of Hydrazine-Carbothioamides
A general procedure involves the reaction of a hydrazide with an appropriate isothiocyanate in a suitable solvent, such as ethanol, under reflux[2]. The resulting product can be purified by recrystallization.
Synthesis of 1,3,4-Thiadiazoles
The cyclization of hydrazine-carbothioamides is often achieved by treating the precursor with a dehydrating agent like concentrated sulfuric acid at room temperature[2]. The product is then typically precipitated by pouring the reaction mixture into ice-water and purified.
Antimicrobial Activity Assessment (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method. A series of twofold dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. Bacterial or fungal suspensions are added to each well, and the plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[1][2][3].
Conclusion
The conversion of open-chain hydrazine-carbothioamides to their cyclized 1,3,4-thiadiazole analogues is a powerful strategy for modulating biological activity. While hydrazine-carbothioamides often exhibit promising antibacterial properties, cyclization to the thiadiazole ring can shift the activity profile, for instance, enhancing antiplatelet activity through a different mechanism. The choice between the opened or cyclized form will depend on the desired therapeutic target and the specific biological application. This comparative guide highlights the importance of such structural modifications in the rational design of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpmr.com [wjpmr.com]
- 6. researchgate.net [researchgate.net]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of 1,2,4-Triazine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a paramount objective. Among the myriad of heterocyclic compounds, 1,2,4-triazine derivatives have emerged as a promising class of molecules exhibiting significant cytotoxic effects against a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of various 1,2,4-triazine derivatives, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation cancer therapeutics.
Comparative Cytotoxicity of 1,2,4-Triazine Derivatives
The anticancer potential of 1,2,4-triazine derivatives has been extensively evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined through various in vitro assays. The following tables summarize the cytotoxic activity of selected 1,2,4-triazine derivatives, offering a comparative overview of their efficacy.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | |||
| Compound 4a | HepG-2 (Liver) | 2.7 | [1] |
| Compound 5a | HepG-2 (Liver) | 1.5 | [1] |
| Compound 5b | HepG-2 (Liver) | 3.9 | [1] |
| Series 2 | |||
| Compound 14 | A549 (Lung) | 5.15 | [2] |
| MCF-7 (Breast) | 6.37 | [2] | |
| HCT116 (Colon) | 8.44 | [2] | |
| HepG2 (Liver) | 6.23 | [2] | |
| Series 3 (Acenaphtho[1,2-e]-1,2,4-triazine derivatives) | |||
| 8a-h (general series) | MCF-7 (Breast) | Not specified | [3] |
| SKOV3 (Ovarian) | Not specified | [3] | |
| A549 (Lung) | Not specified | [3] | |
| Series 4 (1,2,4-triazolo[3,4-a]phthalazine derivative) | |||
| Compound 11h | MGC-803 (Gastric) | 2.0 - 4.5 | [4] |
| EC-9706 (Esophageal) | 2.0 - 4.5 | [4] | |
| HeLa (Cervical) | 2.0 - 4.5 | [4] | |
| MCF-7 (Breast) | 2.0 - 4.5 | [4] | |
| Series 5 (1,2,3-triazole-1,3,4-oxadiazole-triazine hybrids) | |||
| Compound 9d | PC3 (Prostate) | 0.17 | [5] |
| A549 (Lung) | 0.19 | [5] | |
| MCF-7 (Breast) | 0.51 | [5] | |
| DU-145 (Prostate) | 0.16 | [5] | |
| Series 6 (Pyrazolo[4,3-e]tetrazolo[1,5-b][2][4][6]triazine sulphonamide) | |||
| MM-129 | DLD-1 (Colon) | 3.1 | [7] |
| HT-29 (Colon) | 3.1 | [7] | |
| Series 7 (Imamine-1,3,5-triazine derivatives) | |||
| Compound 4f | MDA-MB-231 (Breast) | 6.25 | [8] |
| Compound 4k | MDA-MB-231 (Breast) | 8.18 | [8] |
| Series 8 (1,2,4-Triazine Sulfonamide Derivative) | |||
| MM131 | DLD-1 (Colon) | 3.4 | [6] |
| HT-29 (Colon) | 3.9 | [6] |
Experimental Protocols
The evaluation of the cytotoxic effects of 1,2,4-triazine derivatives predominantly relies on cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The 1,2,4-triazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of 1,2,4-triazine derivatives are often mediated through the modulation of various signaling pathways critical for cancer cell survival and proliferation. Several studies have indicated that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest.
A frequently implicated pathway is the PI3K/AKT/mTOR signaling cascade , which plays a central role in regulating cell growth, proliferation, and survival.[2] Some 1,2,4-triazine derivatives have been shown to inhibit key components of this pathway, leading to the suppression of downstream pro-survival signals and the induction of apoptosis.[6][9]
The induction of apoptosis is a key mechanism of action for many anticancer drugs. 1,2,4-triazine derivatives have been observed to trigger both the intrinsic and extrinsic apoptotic pathways.[6] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process. Studies have shown increased activity of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3/7) in cancer cells treated with these compounds.[6][10] Furthermore, some derivatives have been found to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell death.[11]
Below are diagrams illustrating a generalized experimental workflow for cytotoxicity screening and a simplified representation of the PI3K/AKT/mTOR signaling pathway often targeted by 1,2,4-triazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of 3,4,5-Trimethoxy-benzyl-hydrazine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial activity of novel 3,4,5-trimethoxy-benzyl-hydrazine derivatives against standard therapeutic agents. This analysis is supported by a compilation of experimental data from various studies, detailed experimental protocols, and visualizations of experimental workflows and relevant biological pathways.
A series of recently synthesized this compound derivatives, particularly hydrazone Schiff bases, have demonstrated promising, albeit moderate, antimicrobial activity.[1] These compounds have been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This guide synthesizes the available data to offer a clear comparison of their efficacy against established antibiotics such as ampicillin.
Comparative Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been primarily assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of various derivatives against a range of microbial strains, alongside the MIC values of standard antibiotics for comparison.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Ampicillin against Gram-Positive Bacteria.
| Compound/Drug | Staphylococcus aureus (MIC in µg/mL) | Staphylococcus epidermidis (MIC in µg/mL) |
| Derivative 1 | 125 | 250 |
| Derivative 2 | 250 | 125 |
| Derivative 3 | 125 | 125 |
| Ampicillin (Standard) | 62.5 | 62.5 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Ampicillin against Gram-Negative Bacteria.
| Compound/Drug | Escherichia coli (MIC in µg/mL) | Klebsiella sp. (MIC in µg/mL) |
| Derivative 1 | 250 | >250 |
| Derivative 2 | 125 | 250 |
| Derivative 3 | 250 | 125 |
| Ampicillin (Standard) | 62.5 | 62.5 |
Antifungal Activity
Table 3: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Nystatin against Fungal Strains.
| Compound/Drug | Candida albicans (MIC in µg/mL) |
| Derivative 1 | 250 |
| Derivative 2 | 125 |
| Derivative 3 | 250 |
| Nystatin (Standard) | 31.25 |
The presented data indicates that while the synthesized this compound derivatives exhibit antimicrobial properties, their activity is generally moderate when compared to the standard antibiotic ampicillin and the antifungal agent nystatin under the tested conditions.[1]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide was obtained using the broth microdilution method, a widely accepted and standardized protocol.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.
1. Preparation of Antimicrobial Solutions:
- Stock solutions of the this compound derivatives and standard antibiotics are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Serial twofold dilutions of each compound are prepared in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
2. Inoculum Preparation:
- The test microorganisms are cultured on appropriate agar plates to obtain fresh colonies.
- A suspension of the microorganism is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
- This standardized suspension is then further diluted in the growth medium to achieve the final desired inoculum concentration in each well.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
- Positive control wells (containing medium and inoculum without any antimicrobial agent) and negative control wells (containing medium only) are included.
- The plates are incubated at a suitable temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours).
4. Determination of MIC:
- After incubation, the plates are visually inspected for microbial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
This protocol is based on guidelines provided by the Clinical and Laboratory Standards Institute (CLSI), which ensures the reproducibility and comparability of results.
Visualizing Experimental and Biological Processes
To further clarify the experimental and potential biological mechanisms, the following diagrams are provided.
Caption: Workflow for antimicrobial susceptibility testing.
Molecular docking studies have suggested that some hydrazone derivatives may target the dihydrofolate reductase (DHFR) enzyme in bacteria.[1] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital component in the production of nucleic acids. The inhibition of DHFR disrupts this pathway, leading to the cessation of bacterial growth. This mechanism is also employed by the antibiotic trimethoprim.[2][3][4]
Caption: Inhibition of bacterial folate synthesis pathway.
References
- 1. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimethoprim - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Unveiling the Antifungal Potential of Hydrazones with a 3,4,5-Trimethoxyphenyl Moiety: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. In the quest for novel antifungal agents, hydrazone derivatives incorporating a 3,4,5-trimethoxyphenyl moiety have shown considerable promise. This guide provides a comparative analysis of their antifungal activity, supported by experimental data, to aid in the evaluation and development of this class of compounds.
Quantitative Analysis of Antifungal Activity
The antifungal efficacy of novel hydrazones featuring a 3,4,5-trimethoxyphenyl group has been evaluated against a panel of clinically relevant Candida species. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible fungal growth, is a key metric for this assessment. A study by Reboud et al. systematically synthesized and tested a series of such hydrazones, revealing potent activity against various Candida strains, including those resistant to commonly used azole antifungals.[1]
The data clearly indicates that the 3,4,5-trimethoxyphenyl moiety is a crucial component for the observed antifungal activity.[1] Compounds where this group was replaced showed a significant drop in efficacy.[1] Notably, certain substitutions on the other phenyl ring of the hydrazone structure were found to enhance the antifungal effect, with ortho-substitutions by electron-withdrawing groups like chlorine and bromine proving most favorable.[1]
Below is a summary of the MIC values for the most active hydrazone derivatives from the aforementioned study.
| Compound ID | R1 | R2 | R3 | R4 | R5 | C. albicans SC5314 (µg/mL) | C. glabrata ATCC 2001 (µg/mL) | C. tropicalis ATCC 750 (µg/mL) | C. parapsilosis ATCC 22019 (µg/mL) | C. glabrata (Azole-R) (µg/mL) |
| 1c | H | Br | H | H | H | 32 | 32 | 32 | 32 | 32 |
| 1d | H | Cl | H | H | H | 32 | 16 | 32 | 32 | 32 |
| 1i | H | F | H | H | H | 32 | 32 | 32 | 32 | 32 |
| 1k | OMe | H | H | H | H | 32 | 32 | >32 | 32 | 32 |
| 1l | H | H | OMe | H | H | 32 | 32 | 32 | 32 | 32 |
Data extracted from Reboud et al. Active hydrazones share a common 3,4,5-trimethoxyphenyl unit.[1]
Experimental Protocols
The determination of the antifungal activity of these hydrazone compounds was conducted following a standardized methodology to ensure the reliability and reproducibility of the results. The primary method employed was the broth microdilution susceptibility test, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2][3][4][5]
Broth Microdilution Antifungal Susceptibility Testing
This assay is a cornerstone for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
1. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in a sterile saline solution.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.
2. Preparation of Microdilution Plates:
-
The hydrazone compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in 96-well microtiter plates containing RPMI-1640 broth. The final concentrations typically range from 1 to 32 µg/mL.[1]
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
Positive (fungus in broth without any compound) and negative (broth only) controls are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
Following incubation, the plates are visually inspected for fungal growth.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Proposed Mechanism of Action
While the precise signaling pathways are still under investigation, current evidence suggests that hydrazones exert their antifungal effect by targeting the fungal cell membrane.[6][7] This is a well-established target for many antifungal drugs, as the fungal cell membrane contains ergosterol, a sterol that is absent in mammalian cells, offering a degree of selective toxicity.[8]
The proposed mechanism involves the disruption of the cell membrane's integrity. This could occur through two primary routes:
-
Inhibition of Ergosterol Synthesis: The hydrazone molecules may interfere with the enzymatic pathway responsible for producing ergosterol. A lack of ergosterol would lead to a compromised and dysfunctional cell membrane.[9][10]
-
Direct Membrane Disruption: The compounds might directly interact with the lipid bilayer of the fungal cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[6][7]
The fact that these hydrazones are active against azole-resistant strains of Candida suggests that their mechanism may differ from that of azole antifungals, which primarily inhibit the enzyme lanosterol 14α-demethylase in the ergosterol biosynthesis pathway.[1][8]
References
- 1. Attempts to Access a Series of Pyrazoles Lead to New Hydrazones with Antifungal Potential against Candida species including Azole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 5. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ergosterol - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,4,5-Trimethoxy-benzyl-hydrazine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 3,4,5-Trimethoxy-benzyl-hydrazine are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, grounded in established safety protocols for hazardous chemicals.
Immediate Safety and Handling Precautions:
This compound is a hazardous chemical requiring strict safety measures. It is classified as toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may provoke an allergic skin reaction, is harmful if inhaled, and is a suspected carcinogen.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] All handling and disposal procedures must be conducted within a certified chemical fume hood.[2][3]
Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure the following personal protective equipment is worn:
-
Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory. For tasks with a significant splash hazard, a face shield should be used in conjunction with goggles.[2]
-
Hand Protection: Nitrile or chloroprene gloves are required.[2] Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection: A flame-resistant laboratory coat, fully fastened, is essential.[2] For extensive contamination, a disposable jumpsuit should be considered.
-
Respiratory Protection: All work must be performed in a fume hood.[2][3] If a fume hood is not available or the scale of work is large, contact your institution's Environmental Health & Safety (EHS) department for guidance on respiratory protection.[2]
Hazard Summary and Safety Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity (Oral, Dermal) | H301 + H311: Toxic if swallowed or in contact with skin | Danger |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger |
| Skin Sensitization | H317: May cause an allergic skin reaction | Danger |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Danger |
| Carcinogenicity | H350: May cause cancer | Danger |
| Aquatic Toxicity (Acute & Chronic) | H410: Very toxic to aquatic life with long lasting effects | Danger |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, disposable lab coats), absorbent materials from spills, and empty containers, in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, corrosive, health hazard, environmental hazard).[4]
Step 2: Decontamination of Glassware and Surfaces
-
Glassware: Any glassware that has come into contact with this compound must be decontaminated before reuse or disposal. Rinse the glassware with a suitable solvent (e.g., ethanol) and collect the rinsate as hazardous waste.
-
Work Surfaces: Decontaminate all work surfaces within the fume hood with an appropriate cleaning agent. All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.[5]
Step 3: Temporary Storage
-
Store all waste containers in a designated satellite accumulation area within the laboratory.[4] This area should be clearly marked, well-ventilated, and away from incompatible materials.
-
Ensure that all waste containers are tightly sealed to prevent leaks or the release of vapors.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[7]
-
Provide the EHS department with a complete inventory of the waste, including the chemical name and quantity.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Chemical Neutralization Considerations
While chemical neutralization can be a method for treating some hazardous waste, it is not recommended for this compound in a standard laboratory setting without specific, validated protocols and a thorough understanding of the potential reaction byproducts. Methods for neutralizing hydrazine compounds, such as oxidation with sodium hypochlorite or hydrogen peroxide, can be highly exothermic and may produce other hazardous or carcinogenic byproducts.[8][9] Therefore, the most prudent and compliant approach is to dispose of this chemical through a licensed hazardous waste management company arranged by your institution's EHS department.
References
- 1. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. jefferson.edu [jefferson.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 9. Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
Essential Safety and Logistics for Handling 3,4,5-Trimethoxy-benzyl-hydrazine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal.
The following provides immediate, essential safety and logistical information for the handling of 3,4,5-Trimethoxy-benzyl-hydrazine. Given its structural similarity to hydrazine, this compound should be handled with the utmost care, assuming it possesses similar toxic and hazardous properties. Hydrazine and its derivatives are acutely toxic, corrosive, and potential carcinogens.[1][2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for hydrazine compounds.
| Body Part | Recommended Protection | Rationale |
| Hands | Nitrile or Neoprene gloves.[1][3] For significant splash hazards, consider butyl rubber or chloroprene gloves.[2][4] | Provides a barrier against skin contact. Hydrazines can be absorbed through the skin and are corrosive.[1][3] |
| Eyes | ANSI Z87.1-compliant safety goggles.[2][4] | Protects against splashes and vapors that can cause severe eye damage.[1] |
| Face | Face shield (in addition to goggles).[1][3] | Recommended when there is a high potential for splashing.[1] |
| Body | Flame-resistant lab coat.[2][3] A chemical-resistant apron may also be necessary.[4] | Protects against splashes and potential fire hazards. |
| Respiratory | Use within a certified chemical fume hood.[1][5] If a fume hood is not feasible, a full-face respirator with appropriate cartridges (e.g., ABEK) may be required as a last line of defense.[3] | Hydrazine vapors are toxic if inhaled and can damage the respiratory tract.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
